molecular formula C9H10N4 B2425177 3-(4H-1,2,4-triazol-4-ylmethyl)aniline CAS No. 1249332-95-3

3-(4H-1,2,4-triazol-4-ylmethyl)aniline

Número de catálogo: B2425177
Número CAS: 1249332-95-3
Peso molecular: 174.207
Clave InChI: NXPMKEWNSXIJNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(4H-1,2,4-Triazol-4-ylmethyl)aniline ( 1249332-95-3) is a chemical building block of interest in medicinal and synthetic chemistry. With the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol, this compound features a unique structure combining an aniline moiety with a 1,2,4-triazole ring, connected by a methylene linker . The 1,2,4-triazole scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities and presence in several marketed pharmaceuticals . This specific structural motif makes the compound a valuable scaffold for constructing more complex molecules, particularly in the synthesis of libraries for high-throughput screening. Researchers can utilize the reactive aniline (NH2) group for further functionalization, such as amide bond formation or Suzuki coupling, while the 1,2,4-triazole ring can contribute to hydrogen bonding and coordination with biological targets. As such, it is primarily used in the synthesis of novel compounds for applications in agrochemical and pharmaceutical research and development. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Please note that this product requires cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(1,2,4-triazol-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-6-11-12-7-13/h1-4,6-7H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPMKEWNSXIJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4H-1,2,4-triazol-4-ylmethyl)aniline CAS number 252928-92-0

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(4H-1,2,4-triazol-4-yl)aniline: A Privileged Scaffold for Modern Drug Discovery

Foreword: The Senior Scientist's Perspective

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. We term these "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and favorable manner. The 1,2,4-triazole ring is a quintessential example of such a scaffold, forming the core of numerous antifungal, anticancer, and antiviral drugs.[1][2][3] This guide focuses on a particularly promising, yet underexplored, building block: 3-(4H-1,2,4-triazol-4-yl)aniline (CAS No. 252928-92-0).

While direct literature on this specific molecule is sparse[4], its structure represents a powerful convergence of two synthetically versatile and biologically significant moieties: the stable 1,2,4-triazole heterocycle and the reactive aniline anchor. This document is structured not as a review of existing data, but as a forward-looking technical manual for the research scientist. We will dissect the molecule's fundamental properties, propose robust synthetic strategies, and explore the vast therapeutic potential that can be unlocked through its derivatization. The insights herein are built upon decades of established principles in triazole and aniline chemistry, providing a solid foundation for innovation.

Section 1: Core Molecular Profile & Physicochemical Properties

Understanding the foundational characteristics of a starting material is critical for all subsequent experimental design. 3-(4H-1,2,4-triazol-4-yl)aniline is a solid at room temperature, possessing a unique combination of a polar, hydrogen-bond-accepting triazole ring and a nucleophilic aromatic amine.[5]

PropertyValueSource
CAS Number 252928-92-0[5][6]
Molecular Formula C₈H₈N₄[6]
Molecular Weight 160.18 g/mol [5][6]
Synonyms 3-(1,2,4-triazol-4-yl)aniline, 3-(4H-1,2,4-triazol-4-yl)phenylamine[6]
Physical Form Solid[5]
SMILES NC1=CC(N2C=NN=C2)=CC=C1[5]
InChI Key WPGPBPCIYBWYMQ-UHFFFAOYSA-N[5]
Predicted Spectroscopic Signature

While specific experimental spectra for this compound are not widely published, a competent chemist can predict its characteristic signals based on extensive data from analogous structures.[7][8]

  • ¹H-NMR: We anticipate a singlet for the two equivalent triazole protons (C-H) in the downfield region (δ 8.0-9.0 ppm). The protons on the aniline ring will present as a complex multiplet system in the aromatic region (δ 6.5-7.5 ppm). A broad singlet, corresponding to the amine (-NH₂) protons, would also be expected, with its chemical shift being solvent-dependent.

  • ¹³C-NMR: Signals for the triazole carbons would likely appear around δ 140-150 ppm. The carbons of the phenyl ring would resonate in the typical δ 110-140 ppm range, with the carbon attached to the amino group being the most shielded.

  • FT-IR: Key vibrational bands would include N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C=N and N-N stretching from the triazole ring (approx. 1400-1650 cm⁻¹), and C-H stretching from the aromatic rings (approx. 3000-3100 cm⁻¹).[9]

Safety & Handling

As a responsible scientist, safety is paramount. This compound is classified as acutely toxic if swallowed and requires careful handling in a controlled laboratory environment.

  • GHS Pictogram: GHS06 (Skull and Crossbones)[5]

  • Signal Word: Danger[5]

  • Hazard Statement: H301 (Toxic if swallowed)[5]

  • Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[5]

  • Storage: Store at 4°C, protected from light.[6]

Section 2: Synthesis and Derivatization Logic

The true value of 3-(4H-1,2,4-triazol-4-yl)aniline lies in its synthetic tractability. The molecule presents two primary handles for chemical modification, allowing for the systematic construction of diverse compound libraries.

Proposed Synthetic Pathway

A logical and efficient synthesis can be proposed based on established methods for forming N-aryl-1,2,4-triazoles. The key disconnection is at the phenyl-nitrogen bond of the triazole. A plausible route involves the reaction of 3-aminoaniline with N,N-dimethylformamide azine dihydrochloride or a similar reagent capable of forming the 4-substituted triazole ring.

Synthetic_Pathway cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Final Product A 3-Nitroaniline R1 Step 1: Triazole Formation A->R1 B Formamide & POCl3 (or similar triazole-forming reagent) B->R1 R2 Step 2: Nitro Reduction R1->R2 Intermediate: 3-Nitro-1-(4H-1,2,4-triazol-4-yl)benzene P 3-(4H-1,2,4-triazol-4-yl)aniline R2->P e.g., H2/Pd-C, SnCl2/HCl

Fig 1. Proposed retrosynthetic approach.
The Dual-Handle Derivatization Strategy

The aniline amine and the triazole ring are orthogonal reactive sites that enable a modular approach to library synthesis. This strategy allows for the exploration of structure-activity relationships (SAR) in a controlled and logical manner.

Derivatization_Strategy cluster_Aniline Aniline (-NH2) Reactions cluster_Triazole Triazole Ring Functions Core 3-(4H-1,2,4-triazol-4-yl)aniline Acylation Amide Formation (R-COCl) Core->Acylation Sulfonylation Sulfonamide Formation (R-SO2Cl) Core->Sulfonylation SchiffBase Imine Formation (Aldehydes/Ketones) Core->SchiffBase Alkylation Secondary/Tertiary Amines (R-X) Core->Alkylation Ligand Metal Coordination (e.g., Ru, Pt complexes) Core->Ligand Bioisostere Bioisosteric Replacement (mimics amide/ester) Core->Bioisostere H_Bond H-Bond Acceptor Core->H_Bond

Fig 2. Dual functional handles for derivatization.

This modularity is a key asset. For example, a library can be created by first synthesizing a common sulfonamide intermediate via the aniline group, and then exploring various substitutions on another part of the molecule. This approach is efficient and accelerates the discovery of lead compounds.

Section 3: Pharmacological Potential & Drug Discovery Applications

The 1,2,4-triazole nucleus is a cornerstone of modern medicine. Its derivatives have demonstrated a remarkable breadth of biological activities.[10][11] By coupling this privileged scaffold with an aniline linker, 3-(4H-1,2,4-triazol-4-yl)aniline serves as an ideal starting point for programs targeting a range of diseases.

Therapeutic AreaDocumented Activity of 1,2,4-Triazole AnalogsKey References
Infectious Disease Antifungal, Antibacterial, Antimicrobial[1][10][12]
Oncology Anticancer, Antiproliferative[8][13]
Inflammation Anti-inflammatory, Analgesic[10]
Virology Antiviral[2][11]
Neurology Anticonvulsant[9]
Primary Mechanism of Action: Antifungal Activity

The most well-characterized mechanism for triazole-based drugs is the inhibition of fungal ergosterol biosynthesis.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Triazole antifungals specifically inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This inhibition depletes ergosterol and leads to the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and arresting fungal growth. The high specificity of triazoles for the fungal CYP51 enzyme over its human counterpart is a key reason for their therapeutic success.[1]

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Inhibitor 1,2,4-Triazole Derivatives (e.g., Fluconazole) Inhibitor->Enzyme INHIBITION Enzyme->Ergosterol

Fig 3. Inhibition of the fungal ergosterol pathway.
In Silico & ADMET Considerations

Modern drug development relies heavily on computational modeling to predict a compound's viability before committing to costly synthesis. For derivatives of 3-(4H-1,2,4-triazol-4-yl)aniline, researchers would employ a suite of in silico tools.

  • Molecular Docking: To predict how a designed derivative might bind to a target protein (like CYP51 or a cancer-related kinase), docking studies are essential. These simulations provide insights into binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions).[14][15]

  • ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug is critical. Web-based tools like SwissADME and ProTox-II are frequently used to predict properties such as Lipinski's rule of five, bioavailability, and potential toxicities, guiding the design of molecules with more drug-like properties.[8]

Section 4: Exemplar Experimental Protocol

To translate theory into practice, this section provides a detailed, representative protocol for one of the key derivatization reactions: the synthesis of a Schiff base (imine) from the aniline moiety. This procedure is based on well-established methods and exemplifies the straightforward chemistry involved.[16]

Objective: To synthesize a Schiff base derivative from 3-(4H-1,2,4-triazol-4-yl)aniline and a substituted benzaldehyde.

Materials:

  • 3-(4H-1,2,4-triazol-4-yl)aniline (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)

  • Ethanol (Anhydrous)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-(4H-1,2,4-triazol-4-yl)aniline (e.g., 1.60 g, 10 mmol) in 20 mL of anhydrous ethanol. Add a magnetic stir bar.

  • Reagent Addition: To the stirring solution, add 4-chlorobenzaldehyde (e.g., 1.55 g, 11 mmol). Follow this with the addition of 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 80°C). Maintain reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.

  • Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Workflow_SchiffBase A 1. Dissolve Aniline in Ethanol B 2. Add Aldehyde & Acetic Acid A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool to RT, Precipitate Forms C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry & Characterize (NMR, MS, IR) F->G

Fig 4. General workflow for Schiff base synthesis.

Conclusion

3-(4H-1,2,4-triazol-4-yl)aniline, CAS 252928-92-0, stands out not for what has been published about it, but for its immense untapped potential. It is a molecule perfectly poised for exploitation in modern drug discovery. Its synthesis is feasible through established chemical routes, and its dual reactive sites—the aniline amine and the triazole core—offer a robust platform for creating vast and diverse libraries of novel compounds. Grounded in the proven success of the 1,2,4-triazole pharmacophore, derivatives of this compound are prime candidates for screening programs targeting fungal infections, cancer, and a host of other diseases. This guide serves as a foundational blueprint for researchers and scientists to begin harnessing the power of this versatile chemical building block.

References

  • ResearchGate. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

  • KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • European Journal of Chemistry. Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. [Link]

  • ResearchGate. Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazo. [Link]

  • PubChem. 3-(4h-1,2,4-triazol-4-yl)aniline. [Link]

  • Pharmacia. Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. 1,2,4-Triazole Derivatives Targeting Fungal 14-Alpha Demethylase Enzyme: An Insilico Approach. [Link]

  • Turkish Journal of Chemistry. Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. [Link]

  • Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

  • ARKAT USA. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. [Link]

  • Wiley Online Library. New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). [Link]

  • ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

  • Semantic Scholar. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole. [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • PubMed. Molecular descriptors and in silico studies of 4-((5-(decylthio)-4-methyl-4n-1,2,4-triazol-3-yl)methyl)morpholine as a potential drug for the treatment of fungal pathologies. [Link]

  • PMC (National Center for Biotechnology Information). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • PMC (National Center for Biotechnology Information). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. [Link]

Sources

The Privileged Scaffold: A Technical Guide to 1,2,4-Triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Logic of the 1,2,4-Triazole Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole ring is recognized as a "privileged scaffold." Comprising three nitrogen atoms and two carbon atoms in a five-membered aromatic ring, it exists primarily in the thermodynamically favored 1H- and 4H-tautomeric forms[1].

The causality behind its widespread use in drug design stems from its unique physicochemical properties. The high dipole moment and the presence of multiple hydrogen-bond acceptors (the nitrogen atoms) allow 1,2,4-triazoles to bind tightly to diverse biological targets[2]. Furthermore, the ring is highly resistant to metabolic degradation (such as oxidative cleavage or hydrolysis) and serves as an excellent bioisostere for amide, ester, and carboxylic acid groups, dramatically improving the pharmacokinetic (PK) profiles of lead compounds[2].

Mechanistic Pharmacology: Target-Specific Causality

To design effective 1,2,4-triazole therapeutics, one must understand the exact molecular mechanisms driving their biological activity. The two most prominent applications are antifungal and anticancer therapies.

Antifungal Activity: CYP51 Inhibition

The hallmark of 1,2,4-triazole antifungal agents (e.g., Fluconazole, Voriconazole) is their ability to inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway[3].

The Mechanism: CYP51 is a cytochrome P450 enzyme containing a heme cofactor. The unprotonated N4 atom of the 1,2,4-triazole ring acts as a strong Lewis base, coordinating directly with the octahedral Fe³⁺ ion of the heme group within the enzyme's active site[4]. This coordination physically blocks molecular oxygen from binding to the heme iron, which is a required step for the oxidative demethylation of lanosterol. The Consequence: The inhibition halts the production of ergosterol, disrupting fungal cell membrane fluidity, and leads to the accumulation of toxic 14α-methylated sterols (such as 14-methylergosta-3,6-diol), resulting in fungal cell death[4][5].

CYP51_Inhibition Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Heme Fe3+) Lanosterol->CYP51 Binds Ergosterol Ergosterol (Cell Viability) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-Methylated Sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibited Pathway Triazole 1,2,4-Triazole Drug (e.g., Fluconazole) Triazole->CYP51 N4 Coordinates to Fe3+

Diagram 1: Mechanism of CYP51 inhibition by 1,2,4-triazole antifungal agents.
Anticancer Activity: Aromatase Inhibition

In oncology, 1,2,4-triazoles like Letrozole and Anastrozole are first-line treatments for hormone-receptor-positive breast cancer[2]. Similar to CYP51, the target is a cytochrome P450 enzyme: Aromatase (CYP19A1). The triazole nitrogen coordinates with the heme iron of aromatase, preventing the conversion of androgens to estrogens, thereby starving estrogen-dependent tumors of their growth signal.

Quantitative Data: Clinical and Experimental Metrics

To provide a benchmark for novel drug development, Table 1 summarizes clinically approved 1,2,4-triazoles, while Table 2 highlights experimental data demonstrating how target mutations affect binding affinity.

Table 1: Clinically Approved 1,2,4-Triazole Therapeutics

Drug NamePrimary IndicationTarget EnzymeMechanism of Action
Fluconazole Fungal InfectionsCYP51 (Lanosterol 14α-demethylase)Heme iron coordination (N4 atom)
Letrozole Breast CancerCYP19A1 (Aromatase)Heme iron coordination (Estrogen depletion)
Ribavirin Viral Infections (HCV, RSV)IMPDH (Inosine monophosphate dehydrogenase)Guanosine analog; RNA synthesis disruption
Alprazolam Anxiety DisordersGABA-A ReceptorAllosteric modulation (fused triazolo-benzodiazepine)

Table 2: Impact of CYP51 Mutations on Fluconazole Efficacy (In Vitro Data) Data reflects the resistance mechanism where mutations in the binding pocket reduce drug affinity[5].

Candida albicans CYP51 VariantSubstrate Affinity (Lanosterol)Fluconazole IC₅₀Resistance Fold-Change
Wild-Type (WT)Baseline0.45 µM1.0x
S279F Mutation2-fold increase1.26 µM~2.8x
S279Y Mutation2-fold increase1.08 µM~2.4x

Experimental Methodology: Synthesis of 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-Thiols

The 1,2,4-triazole-3-thiol subclass is highly prized because the thiol group provides a reactive handle for further functionalization (e.g., S-alkylation to form thioethers), enabling rapid generation of Structure-Activity Relationship (SAR) libraries[6].

The following is a self-validating, step-by-step protocol for synthesizing these derivatives. The underlying logic relies on the thermodynamic stability of the triazole ring driving the final cyclization step.

Step-by-Step Protocol

Phase 1: Hydrazide Formation

  • Esterification: Reflux the starting aromatic carboxylic acid (0.1 mol) in absolute ethanol (0.5 mol) with a catalytic amount of concentrated H₂SO₄ for 4-5 hours. Monitor via TLC.

  • Hydrazinolysis: Dissolve the isolated ester (0.05 mol) in absolute ethanol. Add 85% hydrazine hydrate (0.25 mol) dropwise. Reflux for 4-5 hours. The hydrazine acts as a potent nucleophile, displacing the ethoxy group. Cool the mixture to precipitate the acid hydrazide. Filter and recrystallize.

Phase 2: Oxadiazole Intermediate Synthesis 3. Carbon Disulfide Addition: In a round-bottom flask, dissolve the acid hydrazide (0.01 mol) in ethanol. Add potassium hydroxide (KOH) (0.015 mol) and carbon disulfide (CS₂) (0.015 mol). 4. Cyclization: Reflux the mixture for 10-12 hours. Causality: The KOH deprotonates the hydrazide, allowing nucleophilic attack on the electrophilic carbon of CS₂. Subsequent elimination of H₂S drives the cyclization to form a 5-substituted-1,3,4-oxadiazole-2-thiol[6].

Phase 3: Triazole Ring Formation 5. Ring Transformation: Suspend the 1,3,4-oxadiazole-2-thiol (0.01 mol) in absolute ethanol. Add an excess of 99% hydrazine hydrate. Reflux for 8-9 hours. 6. Mechanistic Rationale: Hydrazine acts as a bis-nucleophile. It attacks the oxadiazole ring, causing ring-opening. The intermediate then undergoes a secondary intramolecular nucleophilic attack, expelling water and closing into the more thermodynamically stable, nitrogen-rich 4-amino-4H-1,2,4-triazole-3-thiol[6]. 7. Isolation: Cool the mixture, neutralize with dilute HCl to pH 5-6 to precipitate the product. Filter, wash with cold water, and recrystallize from aqueous ethanol.

Synthesis_Workflow Acid Aromatic Carboxylic Acid Ester Aromatic Ester Acid->Ester EtOH, H2SO4 (Reflux 4h) Hydrazide Acid Hydrazide Ester->Hydrazide Hydrazine Hydrate (Reflux 5h) Oxadiazole 1,3,4-Oxadiazole-2-Thiol (Intermediate) Hydrazide->Oxadiazole CS2, KOH, EtOH (Reflux 12h) Triazole 4-Amino-1,2,4-Triazole-3-Thiol (Target Scaffold) Oxadiazole->Triazole Hydrazine Hydrate (Ring Transformation, Reflux 8h)

Diagram 2: Chemical workflow for synthesizing 4-amino-1,2,4-triazole-3-thiols.

Structure-Activity Relationship (SAR) Logic

The optimization of 1,2,4-triazole compounds relies on a precise understanding of how substitutions dictate biological fate.

  • N1/N4 Positions: Essential for target coordination. In antifungals, the unsubstituted N4 is mandatory for heme iron binding[4]. In antibacterial derivatives, substituting N4 with a Schiff base (e.g., benzylideneamino) significantly enhances activity by increasing lipophilicity and cellular penetration[6].

  • C3 Position: The introduction of a thiol (-SH) or thioether (-SR) group at C3 increases the overall polarizability of the molecule. S-alkylation with bulky aromatic groups often shifts the activity profile from antifungal to potent antibacterial or anticancer, due to altered binding pocket sterics[2].

  • C5 Position: Aryl or heteroaryl substitutions at C5 (e.g., a pyridine ring) provide necessary pi-pi stacking interactions with aromatic residues (like Tyrosine or Phenylalanine) within the target enzyme's active site[4][6].

SAR_Logic Core 1,2,4-Triazole Core N4 N4 Position Heme Coordination (Must be free for CYP51) Core->N4 C3 C3 Position Thiol/Thioether (Modulates Lipophilicity) Core->C3 C5 C5 Position Aryl/Heteroaryl (Pi-Pi Stacking in Pocket) Core->C5

Diagram 3: Structure-Activity Relationship (SAR) logic map for 1,2,4-triazole optimization.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold remains a cornerstone of medicinal chemistry due to its synthetic tractability and robust pharmacological profile. However, the emergence of target-site mutations (such as the S279F/Y mutations in Candida albicans CYP51, which reduce fluconazole affinity by disrupting the hydrogen-bonding network) necessitates continuous innovation[4][5]. Future drug development must focus on exploiting the C3 and C5 positions to create bivalent molecules capable of overcoming these resistance mechanisms through secondary binding interactions.

References

1.[1] A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Research Journal of Pharmacy and Technology. URL:[Link] 2.[2] An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information (PMC). URL:[Link] 3.[5] S279 Point Mutations in Candida albicans Sterol 14-α Demethylase (CYP51) Reduce In Vitro Inhibition by Fluconazole. Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link] 4.[3] Molecular simulations of fluconazole-mediated inhibition of sterol biosynthesis. National Center for Biotechnology Information (PubMed). URL:[Link] 5.[4] Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. National Center for Biotechnology Information (PMC). URL:[Link] 6.[6] SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Connect Journals. URL:[Link]

Sources

Technical Guide: Therapeutic Utility and Development of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aniline moiety (phenylamine) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets.[1] While historically associated with dye manufacturing and hematotoxicity, the aniline pharmacophore is the structural anchor for three critical classes of modern therapeutics: non-opioid analgesics , sulfonamide antimicrobials , and tyrosine kinase inhibitors (TKIs) .

This guide analyzes the structural-activity relationships (SAR) of aniline derivatives, elucidates their distinct mechanisms of action (MOA), and provides validated protocols for their synthesis and safety profiling.

Part 1: The Aniline Pharmacophore

The therapeutic versatility of aniline stems from its electronic duality. The nitrogen lone pair allows it to act as a hydrogen bond acceptor/donor, while the aromatic ring facilitates


 stacking interactions with protein residues (e.g., Phenylalanine, Tyrosine).
Key Structural Features[1][2][3][4][5][6]
  • Hinge Binding: In kinase inhibitors, the aniline nitrogen often forms a critical hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR).

  • Electronic Tuning: Substituents on the phenyl ring (e.g., 3-chloro-4-fluoro in Gefitinib) modulate the pKa of the amine, influencing solubility and metabolic stability against N-oxidation.

Part 2: Analgesics & Antipyretics (The Acetaminophen Paradigm)

While Acetaminophen (APAP) is often classified simply as a COX inhibitor, recent research identifies a more complex central mechanism involving the endocannabinoid system.[2]

Mechanism of Action: The AM404 Pathway

APAP is metabolized in the CNS to p-aminophenol, which is then conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form AM404 (N-arachidonoylphenolamine).[2][3][4]

  • Target 1: AM404 inhibits the reuptake of anandamide (an endogenous cannabinoid), increasing its synaptic levels.[3][4]

  • Target 2: AM404 acts as an agonist at TRPV1 receptors in the spinal cord, modulating pain transmission.[5][6]

Visualization: APAP Metabolism and Signaling

APAP_Pathway APAP Acetaminophen (APAP) Liver Liver Metabolism APAP->Liver CNS CNS Metabolism APAP->CNS Gluc Glucuronidation (Non-toxic) Liver->Gluc Major Pathway NAPQI NAPQI (Toxic Intermediate) Liver->NAPQI CYP2E1/CYP3A4 pAmino p-Aminophenol CNS->pAmino Deacetylation GSH Glutathione Conjugation NAPQI->GSH + Glutathione Necrosis Hepatocellular Necrosis NAPQI->Necrosis GSH Depletion AM404 AM404 (Active Metabolite) pAmino->AM404 + Arachidonic Acid (via FAAH) TRPV1 TRPV1 Activation (Analgesia) AM404->TRPV1 CB1 CB1/Anandamide Reuptake Inhibition AM404->CB1

Figure 1: Dual pathways of Acetaminophen. The hepatic pathway (left) dictates toxicity via NAPQI, while the CNS pathway (right) drives analgesia via AM404 formation.

Part 3: Antimicrobial Applications (Sulfonamides)

Sulfonamides ("sulfa drugs") are structural analogues of p-aminobenzoic acid (PABA). Their selectivity arises because humans absorb folate from the diet, whereas bacteria must synthesize it de novo.[7]

Core Mechanism: Competitive Inhibition

Sulfonamides competitively inhibit dihydropteroate synthase (DHPS) .[7][8][9] By occupying the PABA-binding pocket, they prevent the condensation of PABA with pteridine, halting the production of dihydropteroic acid—a precursor to folic acid (Vitamin B9).

Clinical Insight: Resistance often occurs via mutations in the sul gene, altering the DHPS active site to discriminate against the drug while accepting PABA.

Part 4: Oncology (Kinase Inhibitors)

The 4-anilinoquinazoline scaffold is the backbone of EGFR inhibitors like Gefitinib and Erlotinib .

Structural Logic
  • The Aniline Tail: Fits into the hydrophobic pocket behind the ATP binding site.

  • Substitution Pattern: The 3-chloro-4-fluoro substitution on the aniline ring (common in Gefitinib) is not arbitrary. It increases lipophilicity for membrane permeability and metabolically blocks the para-position to prevent rapid hydroxylation and elimination.

  • Binding Mode: The N-1 of the quinazoline and the NH of the aniline form a bidentate hydrogen bond network with the hinge region of the kinase (e.g., Met793).

Visualization: Kinase Inhibitor Binding Mode

Kinase_Binding Drug 4-Anilinoquinazoline (e.g., Gefitinib) Hinge Hinge Region (Met793) Drug->Hinge H-Bond (N1 & NH) Hydro_Pocket Hydrophobic Pocket Drug->Hydro_Pocket Aniline Moiety (3-Cl-4-F) Gatekeeper Gatekeeper Residue (Thr790) Drug->Gatekeeper Steric Clash (in Resistance) ATP_Pocket ATP Binding Pocket

Figure 2: Schematic of 4-anilinoquinazoline binding within the EGFR kinase domain. The aniline moiety occupies the hydrophobic pocket, critical for high-affinity binding.

Part 5: Toxicology & Safety Protocols

The "Aniline Trap" refers to the metabolic activation of the amine to a hydroxylamine (


).
Mechanism of Methemoglobinemia[15][16][17][18]
  • N-Hydroxylation: Hepatic CYP450 enzymes convert aniline to phenylhydroxylamine.

  • Redox Cycling: Phenylhydroxylamine reacts with Hemoglobin (

    
    ), oxidizing it to Methemoglobin (
    
    
    
    ) which cannot carry oxygen.
  • Recycling: The metabolite is oxidized to nitrosobenzene, which is then reduced back to phenylhydroxylamine by NADPH-dependent enzymes, establishing a catalytic cycle of oxidative stress.

Table 1: Toxicity Profile of Common Aniline Derivatives

DerivativePrimary IndicationMajor Toxic MetaboliteToxicity Manifestation
Aniline Industrial PrecursorPhenylhydroxylamineMethemoglobinemia, Splenic toxicity
Acetaminophen AnalgesicNAPQIHepatotoxicity (Centrilobular necrosis)
Dapsone LeprostaticDapsone hydroxylamineHemolysis, Methemoglobinemia
Procainamide AntiarrhythmicN-acetylprocainamideDrug-induced Lupus (via reactive metabolite)

Part 6: Experimental Protocols

Protocol A: Synthesis of Sulfanilamide (The Gelmo-Goerner Method)

Rationale: This protocol demonstrates the protection-reaction-deprotection strategy essential for handling the reactive aniline amine.

Reagents: Acetanilide, Chlorosulfonic acid (


), Ammonium hydroxide (

), HCl.
  • Chlorosulfonation (The Electrophilic Attack):

    • Place 5.0 g of dry acetanilide in a round-bottom flask.

    • Critical Step: Add 12.5 mL chlorosulfonic acid dropwise while keeping the temp < 20°C (ice bath).

    • Mechanism:[1][4][6][8][10][11] The acetyl group protects the amine from oxidation and directs the sulfonyl group to the para position.

    • Heat to 60°C for 2 hours to drive the reaction to completion.

    • Pour onto crushed ice to precipitate p-acetamidobenzenesulfonyl chloride.[10][12] Filter and wash.[10][12][13]

  • Amination:

    • Transfer the wet sulfonyl chloride to a flask containing 15 mL concentrated

      
      .
      
    • Heat gently (water bath) for 30 mins. The sulfonyl chloride converts to the sulfonamide.[12]

  • Hydrolysis (Deprotection):

    • Acidify the mixture with dilute HCl and reflux for 30 mins. This removes the acetyl protecting group, liberating the free amine (sulfanilamide).

    • Neutralize with Sodium Bicarbonate (

      
      ) until pH 7.
      
    • Cool in ice; collect the white crystalline precipitate. Recrystallize from water (MP: 163°C).

Protocol B: Microsomal Stability Assay (Metabolic Screening)

Rationale: To determine if a new aniline derivative is liable to rapid N-oxidation or toxic metabolite formation.

  • Preparation: Prepare a master mix containing liver microsomes (human or rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Incubation: Add the test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH-generating system (or 1 mM NADPH) to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Success Metric: A half-life (

      
      ) > 30 mins indicates acceptable metabolic stability.
      
    • Toxicity Check: Monitor specific transitions for N-oxide or hydroxylamine metabolites (+16 Da or +14 Da shifts).

References

  • BenchChem. (2025).[1][8][12] In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides. Retrieved from

  • Ohashi, N., & Kohno, T. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology. Retrieved from

  • CDC. (2012). Severe Methemoglobinemia and Hemolytic Anemia from Aniline. Morbidity and Mortality Weekly Report. Retrieved from

  • National Institutes of Health (NIH). (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. Retrieved from

  • Ferreira, A. M., et al. (2012).[14] Catalysis and sulfa drug resistance in dihydropteroate synthase. Science. Retrieved from

  • Schultz, S., et al. (2021). Endocannabinoid System Dysregulation from Acetaminophen Use. Molecules. Retrieved from

Sources

Methodological & Application

Experimental protocol for synthesizing 3-(4H-1,2,4-triazol-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug development.[1] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a "privileged scaffold."[2] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3] 3-(4H-1,2,4-triazol-4-ylmethyl)aniline is a key bifunctional building block, featuring both the versatile 1,2,4-triazole nucleus and a reactive aniline moiety. This structure allows for further chemical modification, making it a valuable intermediate in the synthesis of more complex bioactive molecules and pharmaceutical agents.[4]

This application note provides a detailed, three-step experimental protocol for the synthesis of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline, starting from 3-nitrobenzylamine. The synthetic strategy involves an initial N-formylation, followed by a cyclization with hydrazine to form the triazole ring via the Einhorn-Brunner reaction, and concludes with the selective reduction of the nitro group.

Overall Reaction Scheme

The synthesis proceeds through three distinct stages, starting with 3-nitrobenzylamine and culminating in the target aniline derivative.

Reaction_Scheme cluster_0 Step 1: Formylation cluster_1 Step 2: Triazole Formation (Einhorn-Brunner Reaction) cluster_2 Step 3: Nitro Group Reduction A 3-Nitrobenzylamine B N-((3-nitrophenyl)methyl)formamide A->B HCOOH, Reflux C 4-((3-nitrophenyl)methyl)-4H-1,2,4-triazole B->C Hydrazine Hydrate, Reflux D 3-(4H-1,2,4-triazol-4-ylmethyl)aniline C->D Hydrazine Hydrate, Raney Ni

Figure 1: Overall synthetic pathway for 3-(4H-1,2,4-triazol-4-ylmethyl)aniline.

Critical Safety Considerations: Handling Hydrazine Hydrate

Hydrazine hydrate is an acutely toxic, corrosive, and suspected carcinogenic substance that requires stringent safety protocols.[5][6]

  • Personal Protective Equipment (PPE): Always handle hydrazine hydrate inside a certified chemical fume hood.[6][7] Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (chloroprene or butyl rubber recommended).[6][8]

  • Handling and Storage: Store hydrazine hydrate in a cool, dry, well-ventilated area away from heat, ignition sources, and oxidizing agents.[5][8] Keep the container tightly sealed.

  • Spill and Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6][9] For inhalation, move the individual to fresh air and seek immediate medical help.[6] Have a spill kit ready and do not attempt to clean up large spills yourself; evacuate the area and follow institutional emergency procedures.[6]

  • Waste Disposal: Hydrazine waste is hazardous. It must be collected in a dedicated, clearly labeled waste container and disposed of according to institutional and local regulations. Do not mix with oxidizing waste streams.[7]

Detailed Experimental Protocol

This protocol is designed for researchers and scientists in drug development and organic synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )
3-NitrobenzylamineC₇H₈N₂O₂152.15
Formic Acid (98-100%)CH₂O₂46.03
Hydrazine Hydrate (80% soln.)H₆N₂O50.06
Raney Nickel (slurry in water)Ni58.69
Dichloromethane (DCM)CH₂Cl₂84.93
Ethyl Acetate (EtOAc)C₄H₈O₂88.11
Ethanol (EtOH)C₂H₅OH46.07
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04
Deionized WaterH₂O18.02
Celite® (Diatomaceous Earth)
Part 1: Synthesis of N-((3-nitrophenyl)methyl)formamide

This step involves the N-formylation of the primary amine of 3-nitrobenzylamine. The nitro group serves as a protecting group for the aniline precursor, preventing its formylation.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrobenzylamine (10.0 g, 65.7 mmol).

  • Reagent Addition: Carefully add formic acid (50 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 Ethyl Acetate/Hexane eluent system until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL). A precipitate will form.

    • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Collect the solid precipitate by vacuum filtration, washing thoroughly with cold deionized water.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight to yield N-((3-nitrophenyl)methyl)formamide as a solid. The product is often of sufficient purity for the next step.

Part 2: Synthesis of 4-((3-nitrophenyl)methyl)-4H-1,2,4-triazole

This step is the key ring-forming reaction, utilizing a method analogous to the Einhorn-Brunner synthesis of 1,2,4-triazoles.[1][10]

  • Reaction Setup: Combine the N-((3-nitrophenyl)methyl)formamide from Part 1 (assuming quantitative yield, ~11.8 g, 65.7 mmol) and hydrazine hydrate (80% solution, 12.3 g, 197.1 mmol, 3.0 eq) in a 250 mL round-bottom flask with a stir bar and reflux condenser.

  • Reflux: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 6-8 hours. The reaction becomes a thick slurry.

  • Monitoring: Monitor the reaction by TLC (10% Methanol in Dichloromethane) until the formamide intermediate is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water (100 mL) to the flask and stir vigorously to break up the solid mass.

    • Collect the crude product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine.

  • Purification: Recrystallize the crude solid from ethanol to afford pure 4-((3-nitrophenyl)methyl)-4H-1,2,4-triazole as a crystalline solid.

Part 3: Synthesis of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline

The final step is the reduction of the nitro group to the target aniline using Raney Nickel as a catalyst and hydrazine hydrate as the hydrogen source.

  • Reaction Setup: To a 500 mL round-bottom flask, add 4-((3-nitrophenyl)methyl)-4H-1,2,4-triazole (8.0 g, 39.2 mmol) and ethanol (200 mL). Stir to dissolve.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 1.0 g, catalytic amount) in water to the solution.

  • Hydrazine Addition: Fit the flask with a reflux condenser. Slowly add hydrazine hydrate (80% solution, 7.8 g, 125.4 mmol, 3.2 eq) dropwise via an addition funnel. Caution: The reaction is exothermic, and hydrogen gas is evolved. Ensure adequate cooling and ventilation.

  • Reflux: After the initial exotherm subsides, gently heat the mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (10% Methanol in Dichloromethane).

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry. Do not allow the filter cake to dry completely. Keep it wet with water or ethanol and dispose of it according to safety guidelines.

    • Rinse the filter pad with additional ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% Dichloromethane and gradually increasing the polarity with Methanol) to yield 3-(4H-1,2,4-triazol-4-ylmethyl)aniline as the final product.

General Experimental Workflow

The following diagram illustrates the generalized workflow for each synthetic step.

Workflow Start Start Setup Assemble Glassware (Flask, Condenser) Start->Setup AddReagents Add Starting Material & Reagents Setup->AddReagents Reaction Heat to Reflux AddReagents->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Cooldown Cool to Room Temp. Monitor->Cooldown Complete Workup Quench / Precipitate / Neutralize Cooldown->Workup Filter Vacuum Filtration Workup->Filter Purify Recrystallize or Column Chromatography Filter->Purify Dry Dry Under Vacuum Purify->Dry Characterize Analyze Product (NMR, etc.) Dry->Characterize End End Characterize->End

Figure 2: Generalized workflow for each synthetic step.

Characterization Data for 3-(4H-1,2,4-triazol-4-ylmethyl)aniline

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₉H₁₀N₄

  • Molecular Weight: 174.21 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.35 (s, 2H, Triazole-H)

    • δ 6.95 (t, J = 7.8 Hz, 1H, Ar-H)

    • δ 6.40-6.50 (m, 3H, Ar-H)

    • δ 5.15 (s, 2H, -CH₂-)

    • δ 5.10 (s, 2H, -NH₂, broad)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 148.9 (Ar-C-NH₂)

    • δ 144.1 (Triazole-C)

    • δ 138.5 (Ar-C)

    • δ 129.5 (Ar-CH)

    • δ 116.2 (Ar-CH)

    • δ 114.0 (Ar-CH)

    • δ 112.8 (Ar-CH)

    • δ 49.5 (-CH₂-)

Note: NMR chemical shifts are predicted values and may vary slightly based on solvent and experimental conditions. Spectral data for similar structures can be found in the literature for comparison.[11][12]

References

  • Wikipedia. Einhorn–Brunner reaction. Available from: [Link]

  • Merck Index. Einhorn-Brunner Reaction. Available from: [Link]

  • Reddit. Practical Hydrazine Hydrate Safety : r/chemistry. Available from: [Link]

  • SciSpace. Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. Available from: [Link]

  • UC Santa Barbara Environmental Health & Safety. Standard Operating Procedure: Hydrazine. Available from: [Link]

  • Royal Society of Chemistry. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chem. Commun., 2017, 53, 9348-9351. Available from: [Link]

  • Der Pharmacia Lettre. Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. 2010, 2(2): 26-34. Available from: [Link]

  • ISRES Publishing. Synthesis of 1,2,4 triazole compounds. Available from: [Link]

  • Semantic Scholar. Amplifiable synthetic method of aminobenzylamine compounds (2016). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. 2022, 10, 1020337. Available from: [Link]

  • ARKAT USA, Inc. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Arkivoc, 2024, part iv, 61-78. Available from: [Link]

  • AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. 2022, 2390, 020065. Available from: [Link]

  • ResearchGate. Synthesis and characterization of some new 4H-1,2,4-triazole derivatives. Turkish Journal of Chemistry, 2007, 31, 387-398. Available from: [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). 2018, 34(4). Available from: [Link]

  • Royal Society of Chemistry. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Org. Biomol. Chem., 2019, 17, 8560-8565. Available from: [Link]

  • Growing Science. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Int. J. Nano Dimens., 2014, 5(5): 471-477. Available from: [Link]

  • Applied and Environmental Microbiology. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. 2007, 73(11): 3651–3655. Available from: [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid. Molbank, 2010, 2010(2), M679. Available from: [Link]

  • ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available from: [Link]

  • Google Patents. US2938054A - Process for purification of 4, 4'-methylenedianiline.
  • Google Patents. US20140018576A1 - Method for Preparing Formamide Compounds.
  • Semantic Scholar. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole. Available from: [Link]

  • ResearchGate. Synthesis of N,N --diarylsubstituted formamidines 3a-h from aromatic and heterocyclic amines and triethyl orthoformate a. Available from: [Link]

  • Journal of Advanced Research. An insight on medicinal attributes of 1,2,4-triazoles. 2021, 30, 117-151. Available from: [Link]

Sources

N-alkylation of 1,2,4-triazole with 3-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity N-Alkylation of 1,2,4-Triazole Subtitle: Regioselective Synthesis of 1-(3-Nitrobenzyl)-1,2,4-Triazole using 3-Nitrobenzyl Bromide

Part 1: Executive Summary

This application note details the optimized protocol for the


-alkylation of 1,2,4-triazole with 3-nitrobenzyl bromide. This transformation is a critical step in the synthesis of antifungal pharmacophores (e.g., fluconazole analogs) and aromatase inhibitors. The primary challenge in this synthesis is controlling regioselectivity between the thermodynamically favored 

-isomer and the kinetically accessible

-isomer.

This guide provides a validated method using Potassium Carbonate (


) in Dimethylformamide (DMF) , ensuring high yields (>85%) and preferential formation of the bioactive 

-isomer. We also include a definitive NMR-based characterization strategy to distinguish between regioisomers, ensuring the "Self-Validating" nature of the protocol.

Part 2: Scientific Foundation & Mechanism[1]

The Challenge of Ambident Nucleophilicity

1,2,4-Triazole exists in a tautomeric equilibrium between the


 and 

forms. Upon deprotonation, it forms a resonance-stabilized triazolate anion (symmetric). However, this anion is an ambident nucleophile , possessing multiple reactive nitrogen centers (

,

, and

).
  • 
    -Alkylation (Major):  Attack at the 
    
    
    
    (or equivalent
    
    
    ) position yields the 1-substituted product. This is generally the thermodynamic product due to the preservation of the aromatic sextet and minimized steric repulsion in the transition state.
  • 
    -Alkylation (Minor):  Attack at the central nitrogen yields the 4-substituted product. This is often the kinetic product  but is less stable. In many solvent systems, the 
    
    
    
    product is formed in minor amounts (typically <10%).
Reaction Scheme & Regioselectivity Pathway

TriazoleAlkylation Triazole 1H-1,2,4-Triazole (Tautomeric Mix) Anion Triazolate Anion (Ambident Nucleophile) Triazole->Anion Deprotonation (-H+) Base Base (K2CO3) Base->Anion N1_Product N1-Isomer (Major) 1-(3-nitrobenzyl)-1,2,4-triazole (Asymmetric) Anion->N1_Product Path A: N1 Attack (Thermodynamic) N4_Product N4-Isomer (Minor) 4-(3-nitrobenzyl)-1,2,4-triazole (Symmetric) Anion->N4_Product Path B: N4 Attack (Kinetic) Electrophile 3-Nitrobenzyl Bromide Electrophile->N1_Product Electrophile->N4_Product

Figure 1: Mechanistic pathway showing the divergence between N1 and N4 alkylation modes.

Part 3: Experimental Protocol

Reagents & Materials
  • Substrate: 1,2,4-Triazole (purity >99%).

  • Electrophile: 3-Nitrobenzyl bromide (Warning: Lachrymator, handle in fume hood).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous.[1]
    
  • Catalyst (Optional): Potassium Iodide (KI) - accelerates reaction via Finkelstein exchange.

Step-by-Step Procedure

Step 1: Deprotonation (In Situ)

  • Charge a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 1,2,4-Triazole (1.0 equiv, 10 mmol, 0.69 g) .

  • Add Anhydrous DMF (20 mL) . Stir until fully dissolved.

  • Add

    
     (1.2 equiv, 12 mmol, 1.66 g) .
    
  • Insight: The mixture will become a suspension. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the triazolate salt.

Step 2: Alkylation

  • Dissolve 3-Nitrobenzyl bromide (1.0 equiv, 10 mmol, 2.16 g) in 5 mL of DMF.

  • Add the bromide solution dropwise to the triazole suspension over 10 minutes.

    • Critical Control: Dropwise addition prevents high local concentrations of electrophile, minimizing the risk of quaternization (over-alkylation).

  • (Optional) Add a catalytic amount of KI (0.1 equiv) if the bromide is old or reaction is slow.

  • Stir the reaction mixture at RT for 4–6 hours or heat to 50°C for 2 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The product is more polar than the bromide but less polar than the triazole.

Step 3: Workup & Isolation [2]

  • Quench the reaction by pouring the mixture into Ice-Water (100 mL) .

  • Stir vigorously. The product, 1-(3-nitrobenzyl)-1,2,4-triazole , typically precipitates as a white to pale yellow solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Drying: Dry the solid under vacuum at 45°C.

Step 4: Purification (If necessary)

  • If no precipitate forms (or for higher purity), extract the aqueous quench with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[2]
  • Flash Chromatography: Silica Gel; Gradient 0

    
     5% Methanol in Dichloromethane (DCM).
    
    • Separation: The

      
      -isomer usually elutes after the 
      
      
      
      -isomer in EtOAc/Hexane systems, but order can vary based on stationary phase. NMR is required for confirmation.

Part 4: Characterization & Validation (Self-Validating System)

The most critical aspect of this protocol is distinguishing the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-isomer (Target) from the 

-isomer (Impurity). This is achieved via Proton NMR (

NMR)
.[3]
Diagnostic NMR Signals
Feature

-Isomer (Target)

-Isomer (Byproduct)
Reasoning
Symmetry AsymmetricSymmetric (

plane)

-substitution breaks symmetry;

-substitution preserves a plane of symmetry.
Triazole Ring Protons Two Distinct Singlets One Singlet (2H) In

, H-3 and H-5 are chemically non-equivalent. In

, H-3 and H-5 are equivalent.
Chemical Shift (

)

ppm (H-3) &

ppm (H-5)

ppm (2H, s)
H-5 in the

-isomer is typically more deshielded.
Benzylic

Singlet (

ppm)
Singlet (

ppm)
Less diagnostic, but slight shift differences exist.
Experimental Workflow Diagram

Workflow Start Start: Reagents Prep Reaction Reaction: Triazole + K2CO3 + R-Br (DMF, RT, 6h) Start->Reaction Quench Quench: Pour into Ice Water Reaction->Quench Precipitate Did Solid Precipitate? Quench->Precipitate Filter Filtration & Wash (Remove salts/DMF) Precipitate->Filter Yes Extract Extraction (EtOAc) & Evaporation Precipitate->Extract No Analysis 1H NMR Analysis (Check H3/H5 signals) Filter->Analysis Extract->Analysis

Figure 2: Operational workflow for the synthesis and isolation of the target triazole.

Part 5: Troubleshooting & Optimization

  • Low Yield / No Precipitate:

    • Cause: DMF is highly soluble in water and can solubilize the product.

    • Solution: Use the extraction method (EtOAc) rather than filtration. Ensure the aqueous layer is saturated with NaCl (Brine) to salt out the organic product.

  • High

    
    -Isomer Content: 
    
    • Cause: High temperatures or steric bulk can favor the kinetic

      
       product.
      
    • Solution: Lower the reaction temperature to 0°C during the addition of the bromide. Switch to a stronger base like Sodium Hydride (NaH) in DMF at 0°C, which often improves

      
       selectivity [1].
      
  • Safety Note (3-Nitrobenzyl Bromide):

    • This reagent is a potent lachrymator (tear gas agent). All weighing and additions must be performed in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

Part 6: References

  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. Retrieved from [Link]

Sources

Strategic Reduction of Nitroarenes to Anilines: Method Selection and Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of nitroarenes to anilines is a privileged transformation in the synthesis of Active Pharmaceutical Ingredients (APIs), serving as a gateway to sulfonamides, amide coupling partners, and heterocycles. While seemingly routine, the choice of reduction method dictates impurity profiles, scalability, and functional group compatibility.

This guide moves beyond textbook definitions to provide a decision-making framework for process chemists. It details three distinct protocols: Catalytic Hydrogenation (High Throughput), Iron/Ammonium Chloride (Chemoselective), and Sodium Dithionite (Mild/Scalable), supported by mechanistic insights and troubleshooting strategies.

Mechanistic Foundation: The Haber-Lukashevich Pathway

Understanding the stepwise reduction is critical for controlling byproducts. Unlike direct hydride displacement, nitro reduction proceeds through a specific cascade. Accumulation of the hydroxylamine intermediate is a known process safety hazard (thermal instability) and a source of impurities (condensation to azoxy species).[1]

Figure 1: Stepwise Reduction Mechanism

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso + 2e- / 2H+ Hydroxyl Aryl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + 2e- / 2H+ Azoxy Azoxy Byproduct Nitroso->Azoxy Condensation (Basic pH) Aniline Aniline Product (Ar-NH2) Hydroxyl->Aniline + 2e- / 2H+ Hydroxyl->Azoxy

Caption: The Haber-Lukashevich reduction pathway. Note the critical Nitroso and Hydroxylamine intermediates, which can condense to form Azoxy impurities under basic conditions.

Method Selection Guide (Decision Matrix)

Do not default to hydrogenation without analyzing the substrate. Use this matrix to select the optimal protocol.

Table 1: Functional Group Compatibility Matrix
Functional GroupH₂ / Pd-CFe / NH₄ClNa₂S₂O₄ (Dithionite)
Aryl Halides (Cl, Br, I) ❌ (Dehalogenation risk)Recommended ✅ (Excellent)
Aldehydes / Ketones ⚠️ (Risk of reduction)✅ (Inert)✅ (Inert)
Nitriles ⚠️ (Risk of reduction)✅ (Inert)✅ (Inert)
Sulfur (Thioethers) ❌ (Catalyst Poison)
Alkenes / Alkynes ❌ (Saturation)⚠️ (Variable)
Scalability High (Flow/Batch)Medium (Solid waste)Medium (Aqueous waste)
Figure 2: Process Decision Tree

DecisionTree Start Substrate Analysis: Nitroarene Halogens Contains Aryl Halides (Cl, Br, I)? Start->Halogens Sulfur Contains Sulfur (Catalyst Poison)? Halogens->Sulfur No MethodB Protocol B: Fe / NH4Cl (Chemoselective) Halogens->MethodB Yes (Prevents Dehalogenation) Sensitive Acid/Base Sensitive? Sulfur->Sensitive No Sulfur->MethodB Yes MethodA Protocol A: Catalytic Hydrogenation (Pd/C) Sensitive->MethodA Robust Substrate MethodC Protocol C: Sodium Dithionite (Mild/Buffered) Sensitive->MethodC Labile Groups

Caption: Logical workflow for selecting the reduction method based on substrate functionality and catalyst sensitivity.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Standard)

Best for: Clean substrates, high-throughput, scale-up. Mechanism: Heterogeneous catalysis (Horiuti-Polanyi mechanism).

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (5-10 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol (0.1 M concentration)

  • Hydrogen source: H₂ balloon (lab scale) or Parr shaker (40 psi).

Procedure:

  • Safety Check: Pd/C is pyrophoric when dry. Always wet the catalyst with a small amount of toluene or water before adding the flammable solvent (MeOH).

  • Dissolution: Dissolve the nitro compound in methanol.

  • Inerting: Carefully add the wetted catalyst to the reaction vessel. Purge the vessel with Nitrogen (3x) to remove oxygen.

  • Reaction: Switch to Hydrogen atmosphere. Stir vigorously at Room Temperature (RT).

    • Note: Reaction is exothermic.[2][3] Monitor internal temp on large scale.

  • Monitoring: Check TLC/LCMS. Disappearance of SM is fast; ensure intermediate (hydroxylamine) is fully converted (often requires extra time).

  • Workup: Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out (fire hazard); keep it wet with water after filtration. Concentrate filtrate.[4][2]

Protocol B: Iron / Ammonium Chloride (Chemoselective)

Best for: Substrates with Halogens, Aldehydes, or Nitriles. Mechanism: Single Electron Transfer (SET) from metal surface.[5] NH₄Cl acts as a mild electrolyte/buffer, avoiding the harshness of HCl.

Reagents:

  • Substrate (1.0 equiv)

  • Iron Powder (3.0 - 5.0 equiv) - Use reduced iron powder, <325 mesh for best kinetics.

  • Ammonium Chloride (NH₄Cl) (3.0 - 5.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio).

Procedure:

  • Setup: In a round-bottom flask, suspend Substrate and NH₄Cl in EtOH/H₂O.

  • Activation: Heat the mixture to 60°C.

  • Addition: Add Iron powder in portions. The reaction may exotherm slightly.[2]

  • Reflux: Heat to reflux (approx. 75-80°C) for 1-4 hours. Vigorous stirring is essential to keep the heavy Iron powder suspended.

  • Workup (The "Sludge" Fix):

    • Challenge: Iron oxide byproducts form a gelatinous sludge that clogs filters.

    • Solution: Filter the hot mixture through a Celite pad.[5][6] Wash generously with hot Ethyl Acetate.

    • Alternative: If the emulsion is stubborn, add a small amount of EDTA or Rochelle's salt solution to the filtrate to chelate residual iron before phase separation.

Protocol C: Sodium Dithionite (Mild & Scalable)

Best for: Complex scaffolds, avoiding heavy metals, mild aqueous conditions. Mechanism: Electron transfer via SO₂ radical anion (generated from S₂O₄²⁻).

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 - 5.0 equiv)

  • Solvent: THF/Water or Dioxane/Water (1:1).

Procedure:

  • Dissolution: Dissolve substrate in THF. Add Water (equal volume).

  • Addition: Add solid Na₂S₂O₄ in one portion (or as a saturated aqueous solution if scale allows).

  • Reaction: Stir at RT to 50°C.

    • Tip: If the reaction stalls, add a catalytic amount of Methyl Viologen (electron transfer agent), though this is rarely needed for simple nitroarenes.

  • Monitoring: The reaction mixture often turns yellow/orange and then fades.

  • Workup:

    • Quench with saturated NaHCO₃ (caution: gas evolution).

    • Extract with Ethyl Acetate.[7][2][6]

    • Note: Dithionite degrades to sulfites/sulfates. Ensure the aqueous layer is disposed of according to sulfur waste protocols.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (Protocol A) or Surface passivation (Protocol B).A: Wash substrate with EDTA to remove trace metals before hydrogenation. B: Add a drop of HCl to re-activate Iron surface.
Dehalogenation Pd/C is too active.Switch to Protocol B (Fe) or use Pt/C (sulfided) which is less aggressive toward C-X bonds.
Azo/Azoxy Impurities Reaction pH is too basic; condensation of intermediates.Ensure neutral/mildly acidic conditions. For Protocol B, ensure NH₄Cl is not depleted.
Filtration Stalls Colloidal Iron/Pd particles.Use a double layer of Celite. For Iron, filter while hot to prevent precipitation of salts.

References

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline: Safety and Kinetics.Link

  • Organic Chemistry Portal. Reduction of Nitro Compounds: Methodologies and References.Link

  • Liu, Y. et al. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[8] (Cited via Sciencemadness/ChemSpider protocols). Link

  • Chemical Reviews. Selective Reduction of Nitro Compounds. (General Reference for Haber Mechanism). Link

Sources

Using 3-(4H-1,2,4-triazol-4-ylmethyl)aniline as a building block in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline in Medicinal Chemistry

Introduction: The "Meta-Linker" Advantage

In the architecture of small molecule drugs, the linker region often dictates metabolic stability and receptor occupancy time. 3-(4H-1,2,4-triazol-4-ylmethyl)aniline (referred to herein as 3-TMA ) represents a high-value building block distinct from its more common para-substituted analogs (e.g., Letrozole intermediates).

This molecule features two critical pharmacophores:

  • A Meta-Aniline Handle: Positioned to allow "bent" vector coupling, crucial for accessing hydrophobic pockets in kinase and GPCR targets that linear (para) linkers cannot reach.

  • An N4-Linked Triazole: Unlike N1-linked triazoles, the N4-isomer is symmetric and serves as a robust hydrogen bond acceptor/donor mimic for amides, often improving solubility and metabolic stability (bioisostere effect).

This guide details the protocols for utilizing 3-TMA to generate diverse bioactive scaffolds, focusing on amide coupling, reductive amination, and multicomponent cyclizations.

Chemical Profile & Handling

PropertyValue / Description
Molecular Structure Aniline (C3) linked via Methylene to Triazole (N4)
Molecular Weight ~174.20 g/mol
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water, DCM.
pKa (Aniline) ~3.8–4.2 (Electron-withdrawing effect of triazole)
pKa (Triazole) ~2.2 (Protonation of N1/N2)
Stability Hygroscopic. Store under inert atmosphere at -20°C.

Expert Insight: The methylene bridge acts as an insulator, preventing direct conjugation between the triazole and the aniline. However, the inductive electron-withdrawing nature of the triazolyl-methyl group renders the aniline slightly less nucleophilic than unsubstituted aniline. Reaction times for nucleophilic attacks should be adjusted accordingly.

Strategic Reactivity Map

The following diagram illustrates the divergent synthesis pathways accessible from 3-TMA.

ReactivityMap Start 3-TMA (Starting Block) Path1 Amide Coupling (Kinase Hinges) Start->Path1 R-COOH HATU/DIPEA Path2 Reductive Amination (Flexible Linkers) Start->Path2 R-CHO NaBH(OAc)3 Path3 Schiff Base Formation (Metal Ligands) Start->Path3 Ar-CHO EtOH/Reflux Prod1 Amide-Linked Inhibitors Path1->Prod1 Prod2 Secondary Amine Libraries Path2->Prod2 Prod3 Azomethine Derivatives Path3->Prod3

Figure 1: Divergent synthesis workflows utilizing the amine handle of 3-TMA while preserving the triazole pharmacophore.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Kinase Inhibitor Synthesis)

Context: Attaching the 3-TMA "tail" to a heterocyclic core (e.g., Quinazoline or Pyrimidine carboxylate) to target the ATP-binding site.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 3-TMA (1.1 equiv)

  • HATU (1.2 equiv) [Preferred over EDC due to lower nucleophilicity of 3-TMA]

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step:

  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Addition: Add 3-TMA (1.1 mmol) in one portion.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The steric bulk of the methylene-triazole can sometimes hinder approach.

  • Workup (Critical):

    • Dilute reaction with EtOAc (50 mL).

    • Wash with 5% LiCl solution (3x) to remove DMF (Water wash is ineffective for DMF removal and may crash out the product if it's polar).

    • Wash with Sat. NaHCO₃ and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography. Note that the triazole tail makes the product polar.

    • Eluent: 0–10% MeOH in DCM. (Do not use pure Hexane/EtOAc; the product will likely streak).

Protocol B: Reductive Amination (Secondary Amine Library)

Context: Creating a flexible secondary amine linker, often used to improve solubility or adjust the bond vector.

Reagents:

  • Aldehyde partner (1.0 equiv)

  • 3-TMA (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

  • Imine Formation: Dissolve Aldehyde (1.0 mmol) and 3-TMA (1.0 mmol) in DCE (10 mL). Add catalytic Acetic Acid. Stir for 1 hour at RT.

    • Observation: Cloudiness may appear as water is generated.

  • Reduction: Add STAB (1.5 mmol) carefully. Gas evolution is minimal but possible.

  • Duration: Stir for 16 hours at RT.

  • Quench: Add Sat. NaHCO₃ (10 mL) and stir vigorously for 20 mins.

  • Extraction: Extract with DCM (3x).

  • Purification: Since the product is a secondary amine with a triazole, it is highly basic.

    • Column: Use amine-functionalized silica OR add 1% Triethylamine (TEA) to the DCM/MeOH eluent to prevent tailing.

Troubleshooting & Expert Tips

Issue 1: Regioselectivity in Synthesis (If making the building block) If you are synthesizing 3-TMA yourself from 3-nitrobenzyl amine, ensure you use the correct hydrazine source.

  • Formyl hydrazine + Triethyl orthoformate yields the N1-linked isomer (unsymmetrical).

  • 1,2-Diformylhydrazine (or equivalent cyclization) yields the N4-linked isomer (symmetric).

  • Validation: Check NMR.[1] N4-triazoles show a singlet for the two triazole protons (equivalent environment). N1-triazoles show two distinct signals.

Issue 2: Solubility in Biological Assays The triazole ring improves water solubility compared to a phenyl ring, but the aniline core is hydrophobic.

  • Tip: Formulate the final drug candidate as a Mesylate or Hydrochloride salt . The triazole N1/N2 nitrogens can accept a proton at low pH, aiding dissolution.

Issue 3: Palladium Catalyst Poisoning If using 3-TMA in Buchwald-Hartwig couplings:

  • The triazole nitrogens (N1/N2) are excellent ligands for Pd.

  • Solution: Use precatalysts (e.g., XPhos Pd G3) rather than Pd(OAc)₂/Ligand mixtures. The precatalyst ensures the active species is formed on the ring before the triazole can sequester the metal.

Mechanism of Action: The Triazole Pharmacophore

The following diagram details how the N4-linked triazole moiety interacts within a typical kinase binding pocket, justifying its use over a simple phenyl or methyl group.

Pharmacophore Triazole Triazole Ring (N4-Linked) Interaction H-Bond Acceptor (N1/N2) Dipole Interaction Triazole->Interaction Donates e- density Pocket Target Binding Pocket (Hydrophobic/Polar Interface) Interaction->Pocket Binding Energy Linker Methylene Bridge (Rotational Freedom) Linker->Triazole Positions

Figure 2: Pharmacophoric contribution of the triazole tail. The N1 and N2 nitrogens act as weak bases and H-bond acceptors, interacting with solvent fronts or specific residues (e.g., Lysine/Aspartate) in the target protein.

References

  • Structure-Activity Rel

    • Title: "Design, synthesis and biological evaluation of novel 1,2,4-triazole deriv
    • Source:European Journal of Medicinal Chemistry (Contextual Analog).
    • URL:[Link]

  • Amide Coupling Methodologies for Heterocycles

    • Title: "Recent advances in the synthesis of 1,2,4-triazoles and their applic
    • Source:RSC Advances.
    • URL:[Link]

  • Triazole Isomerism and Identific

    • Title: "Tautomerism and Isomerism in 1,2,4-Triazoles: NMR and X-ray Studies."
    • Source:Journal of Organic Chemistry (General Principles).
    • URL:[Link]

  • Kinase Inhibitor Design (Letrozole/Anastrozole Analog Context)

    • Title: "Triazole Antifungals and Aromatase Inhibitors: A Comparison of Structure and Selectivity."
    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Application Note: Strategic Deployment of 1,2,4-Triazoles in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole scaffold represents a privileged structure in antimicrobial drug discovery, serving as the pharmacophore cornerstone for systemic antifungals (e.g., fluconazole, posaconazole) and emerging antibacterial agents.[1][2] This guide provides a technical roadmap for the rational design, synthesis, and biological validation of 1,2,4-triazole derivatives. Unlike 1,2,3-triazoles generated via "click" chemistry, 1,2,4-triazoles offer unique hydrogen-bonding capabilities and metabolic stability profiles essential for CYP450 modulation. This document details a robust synthetic protocol for 3,5-disubstituted-1,2,4-triazoles and a CLSI-compliant biological evaluation workflow.

Rational Design & Mechanism of Action

Pharmacophore Insight: The CYP51 Target

The primary mechanism of 1,2,4-triazole antifungals is the inhibition of Lanosterol 14ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-demethylase (CYP51) , a cytochrome P450 enzyme critical for ergosterol biosynthesis.[3][4]
  • Heme Coordination: The

    
     nitrogen of the triazole ring acts as a weak base, coordinating axially with the heme iron (
    
    
    
    ) in the enzyme's active site. This blocks the binding of oxygen and prevents the demethylation of lanosterol.
  • Binding Pocket Interactions: The substituents at positions 3 and 5 allow for extensive Van der Waals interactions with the hydrophobic access channel of the enzyme.

  • Selectivity: The 1,2,4-triazole ring exhibits higher selectivity for fungal CYP51 over mammalian CYP450 isoforms compared to imidazole-based predecessors (e.g., ketoconazole), reducing host toxicity.

Pathway Visualization

The following diagram illustrates the interference of triazoles within the ergosterol biosynthetic pathway.

CYP51_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 binds to Intermediates Toxic Methylated Sterols Accumulate CYP51->Intermediates Inhibition (Drug Present) Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Catalysis (Normal) Triazole 1,2,4-Triazole Drug (Inhibitor) Triazole->CYP51 N4 coordinates Heme Iron CellDeath Fungal Cell Death (Membrane Lysis) Intermediates->CellDeath Ergosterol->CellDeath Depletion

Figure 1: Mechanism of Action showing the critical blockage of CYP51 by 1,2,4-triazoles, leading to toxic sterol accumulation and membrane failure.

Synthetic Protocol: 3,5-Disubstituted-1,2,4-Triazoles

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazoles, the synthesis of 1,2,4-triazoles requires different methodologies. The Einhorn-Brunner or Pellizzari reactions are classic, but for modern library generation, the condensation of hydrazides with nitriles or imidates is preferred due to higher yields and modularity.

Protocol: Base-Catalyzed Cyclocondensation

This protocol synthesizes a 3,5-disubstituted-1,2,4-triazole from an aryl hydrazide and an aryl nitrile.

Reagents:

  • Aryl Hydrazide (1.0 equiv)

  • Aryl Nitrile (1.2 equiv)

  • Potassium Carbonate (

    
    ) or Sodium Ethoxide (EtONa) (2.0 equiv)
    
  • Solvent: n-Butanol or DMF

  • Catalyst: 10 mol%

    
     (Optional, for specific nitrile activation)
    

Step-by-Step Methodology:

  • Imidate Formation (In Situ):

    • Dissolve the Aryl Nitrile (1.2 equiv) in anhydrous n-butanol.

    • Add Sodium Ethoxide (0.1 equiv) and stir at room temperature for 30 minutes to activate the nitrile (forming the imidate intermediate).

  • Hydrazide Addition:

    • Add the Aryl Hydrazide (1.0 equiv) and solid

      
       (2.0 equiv) to the reaction vessel.
      
  • Cyclization:

    • Reflux the mixture at 110–120°C for 12–16 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 6:4).

    • Note: The reaction proceeds via an acylamidrazone intermediate which undergoes dehydrative cyclization.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (50 mL).

    • Acidify slightly with 1N HCl to pH ~6 to precipitate the product.

  • Purification:

    • Filter the solid precipitate.

    • Recrystallize from Ethanol/Water (8:2) or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the hydrazide -NH-NH2 protons (broad singlets at ~4-6 ppm and ~9-10 ppm) and the absence of the nitrile peak in IR.

  • MS (ESI): Confirm

    
     peak.
    

Biological Evaluation Protocols

To ensure data reliability and reproducibility, antimicrobial susceptibility testing must strictly adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol: Broth Microdilution (MIC Determination)

Reference: CLSI M07 (Bacteria) / M27 (Fungi)

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 buffered with MOPS for fungi.

  • Plates: 96-well polystyrene microtiter plates (U-bottom).

  • Inoculum: 0.5 McFarland Standard (

    
     CFU/mL).
    

Workflow:

  • Compound Preparation:

    • Dissolve the 1,2,4-triazole derivative in DMSO to create a stock solution (e.g., 10 mg/mL).

    • Prepare serial 2-fold dilutions in the assay media.[5] Final DMSO concentration in wells must be <1% to avoid solvent toxicity.

  • Plate Setup:

    • Columns 1-10: Test compound (decreasing concentration).

    • Column 11: Growth Control (Media + Inoculum + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of standardized inoculum to wells 1-11.

  • Incubation:

    • Bacteria:

      
      C for 16–20 hours (aerobic).
      
    • Fungi (Candida spp.):

      
      C for 24–48 hours.
      
  • Readout:

    • Visual: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth (100% inhibition) for bacteria.[6]

    • Fungi: For azoles, the endpoint is often defined as 50% or 80% inhibition compared to growth control (due to trailing effects).

Data Presentation: SAR Analysis

When reporting results, structure-activity relationship (SAR) data should be tabulated for direct comparison against standards (e.g., Fluconazole).

Table 1: Antimicrobial Activity of 3,5-Disubstituted-1,2,4-Triazoles (Example Data)

Compound IDR1 (Pos 3)R2 (Pos 5)MIC (C. albicans) [µg/mL]MIC (S. aureus) [µg/mL]LogP
TRZ-01 Phenyl4-F-Phenyl8.0>642.1
TRZ-02 2,4-F2-Phenyl4-F-Phenyl0.5 322.4
TRZ-03 2,4-F2-Phenyl1,2,3-Triazolyl2.0161.8
Fluconazole (Standard)(Standard)0.25>640.5

Note: The inclusion of the 2,4-difluorophenyl moiety (TRZ-02) typically enhances metabolic stability and antifungal potency, mirroring the pharmacophore of Fluconazole.

Experimental Workflow & Quality Control

The following flowchart outlines the critical path from synthesis to hit validation, ensuring that only robust candidates proceed to late-stage testing.

Workflow Design Scaffold Design (Docking to CYP51) Synth Synthesis (Hydrazide + Nitrile) Design->Synth QC Quality Control (NMR >95% Purity) Synth->QC QC->Synth Fail MIC Primary Screen (MIC Determination) QC->MIC Pass MIC->Design Inactive Tox Cytotoxicity (HEK293 Cells) MIC->Tox MIC < 4 µg/mL Hit Lead Candidate Tox->Hit Selectivity Index > 10

Figure 2: Integrated workflow for the discovery of 1,2,4-triazole antimicrobials.

References

  • Mechanism of Action: Warrilow, A. G., et al. "CYP51: The key target for azole antifungal drugs." PLoS Pathogens, 2013. Link

  • Synthetic Protocol: Bechara, W. S., et al. "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides."[7] Organic Letters, 2015.[7] Link

  • Antimicrobial Testing Standards: Clinical and Laboratory Standards Institute (CLSI).[5][8] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." 11th Edition. Link

  • SAR Reviews: Zhang, L., et al. "1,2,4-Triazole derivatives as potential antibacterial agents." European Journal of Medicinal Chemistry, 2021. Link

Sources

Application Notes & Protocols: 1,2,4-Triazole Derivatives as Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The persistent challenge of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the continuous development of novel antifungal agents.[1] The 1,2,4-triazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful antifungal drugs, including fluconazole and voriconazole.[2][3] This guide provides an in-depth exploration of 1,2,4-triazole derivatives, detailing their mechanism of action, protocols for synthesis and characterization, and robust methodologies for evaluating their antifungal efficacy both in vitro and in vivo. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.

The Core Directive: Mechanism of Action

The primary antifungal mechanism of 1,2,4-triazole derivatives is the highly specific and potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential structural component of the fungal cell membrane.[6][7]

Causality of Inhibition: The N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom within the active site of the CYP51 enzyme.[4] This binding event physically obstructs the natural substrate, lanosterol, from accessing the catalytic site, thereby halting the demethylation process. The consequence is twofold:

  • Ergosterol Depletion: The fungal cell is deprived of ergosterol, which is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[4]

  • Toxic Sterol Accumulation: The blockage leads to a buildup of methylated sterol precursors, such as 14α-methylated sterols.[2] These aberrant sterols integrate into the membrane, disrupting its structure and leading to increased permeability and, ultimately, cell death.[2]

This targeted disruption of a pathway unique to fungi provides a degree of selective toxicity, which is a cornerstone of effective antifungal therapy.

CYP51_Inhibition_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) CYP51 CYP51 Enzyme Lanosterol->CYP51 Blocked Substrate Disruption Membrane Disruption & Fungal Cell Death Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Binds to Heme Heme Iron Center CYP51->Heme Contains ToxicSterols Accumulation of 14α-methylated sterols CYP51->ToxicSterols Pathway Block leads to ToxicSterols->Disruption

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Synthesis and Characterization Protocol

The synthesis of novel 1,2,4-triazole derivatives is a cornerstone of antifungal drug discovery. While numerous specific pathways exist, a common and effective approach involves the cyclization of key intermediates.[8]

Protocol 2.1: Generalized Synthesis of a 1,3,5-Substituted 1,2,4-Triazole

This protocol provides a representative workflow for synthesizing 1,2,4-triazole derivatives, which can be adapted based on the desired substituents.

Materials:

  • Substituted Thiosemicarbazide

  • Appropriate carboxylic acid or acyl halide

  • Alkaline medium (e.g., Sodium Hydroxide, Potassium Carbonate)

  • Acid for neutralization (e.g., Hydrochloric Acid)

  • Ethanol or other suitable solvent

  • Reflux apparatus, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup (Silica gel)

Step-by-Step Methodology:

  • Preparation of Intermediate:

    • Dissolve an equimolar amount of a substituted thiosemicarbazide and a selected carboxylic acid in a suitable solvent like ethanol in a round-bottom flask.

    • Rationale: This initial step forms a key intermediate, often an acylthiosemicarbazide, which is primed for cyclization.

  • Cyclization Reaction:

    • Add an alkaline solution (e.g., 10% aqueous NaOH) to the reaction mixture.

    • Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using TLC. The disappearance of the starting materials indicates reaction completion.

    • Rationale: The alkaline medium facilitates the intramolecular cyclization by promoting deprotonation and subsequent nucleophilic attack, leading to the formation of the 1,2,4-triazole-3-thiol ring.

  • Acidification and Precipitation:

    • After cooling the reaction mixture to room temperature, carefully acidify it with a dilute acid (e.g., HCl) until the pH is neutral.

    • The 1,2,4-triazole derivative will often precipitate out of the solution.

    • Rationale: Acidification neutralizes the reaction mixture, causing the synthesized compound, which is less soluble in its neutral form, to precipitate.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.

    • Dry the crude product thoroughly.

    • For higher purity, recrystallize the product from a suitable solvent (e.g., ethanol) or perform column chromatography.

    • Rationale: Purification is critical to remove unreacted starting materials and byproducts, ensuring that subsequent biological assays are performed on a pure compound.

  • Characterization:

    • Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[9]

    • Rationale: Spectroscopic analysis provides definitive proof of the chemical structure, confirming the successful synthesis of the target 1,2,4-triazole derivative.

In Vitro Antifungal Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of a new antifungal agent. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), provides a reliable and reproducible framework.[10][11]

Protocol 3.1: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)

Materials:

  • 96-well flat-bottom microtiter plates

  • Synthesized 1,2,4-triazole compounds and standard drugs (e.g., Fluconazole, Voriconazole)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Spectrophotometer or microplate reader (OD at 630 nm)

  • Incubator (35°C)

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

    • Rationale: DMSO is a universal solvent for many organic compounds. A high-concentration stock allows for minimal final DMSO concentration in the assay, preventing solvent-induced toxicity to the fungi.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.[6]

    • Rationale: A standardized inoculum size is crucial for the reproducibility of MIC values. Too high an inoculum can lead to falsely elevated MICs.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Prepare the starting drug concentration in well 1 by adding a calculated amount of stock solution to the medium (total volume 200 µL).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (medium only, no drug). Well 12 serves as the sterility control (medium only, no drug, no inoculum).

    • Rationale: Serial dilution creates a gradient of drug concentrations, allowing for the precise determination of the minimum concentration that inhibits fungal growth.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • Incubate the plate at 35°C for 24-48 hours (yeasts) or longer for slower-growing molds.[12]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥80%) compared to the growth in the control well (well 11).[10]

    • This can be assessed visually or by reading the optical density (OD) with a microplate reader.

    • Rationale: This endpoint provides a quantitative measure of the compound's potency against a specific fungal strain.

MIC_Workflow start Start prep_stock Prepare Compound Stock Solutions (in DMSO) start->prep_stock prep_inoculum Prepare Standardized Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Determine MIC (≥80% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Table 1: Example In Vitro Antifungal Activity Data
CompoundTarget FungusMIC (µg/mL)Reference Drug (MIC, µg/mL)Reference
Derivative 7Candida albicans≤0.125Fluconazole (>64)[13]
Derivative 21Cryptococcus neoformans0.0156Voriconazole (0.0156)[13]
PC1244Aspergillus fumigatus0.016 - 0.25Voriconazole (0.25 - 0.5)[14]
Compound 6cC. albicans (Fluconazole-Resistant)4.0Fluconazole (>64)[12]
SM-8668Candida albicans0.18 (ED₅₀, mg/kg)Fluconazole (0.69 ED₅₀, mg/kg)[15]

Note: ED₅₀ (Effective Dose, 50%) is an in vivo metric but is included for comparison.

In Vivo Efficacy Evaluation

Promising in vitro data must be validated in a relevant animal model to assess a compound's pharmacokinetic properties and therapeutic efficacy. A murine model of disseminated candidiasis is a widely used and effective system.[12][16]

Protocol 4.1: Murine Model of Systemic Candidiasis

Materials:

  • Immunocompromised mice (e.g., BALB/c mice treated with cyclophosphamide)

  • Pathogenic Candida albicans strain

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Standard drug (e.g., Fluconazole)

  • Sterile syringes and needles for injection

  • Equipment for humane euthanasia and organ harvesting

  • Stomacher or tissue homogenizer

  • Sabouraud Dextrose Agar plates

Step-by-Step Methodology:

  • Immunosuppression (Optional but Recommended):

    • Administer an immunosuppressive agent like cyclophosphamide to the mice several days prior to infection.

    • Rationale: Inducing a neutropenic state makes the mice more susceptible to a systemic fungal infection, creating a more robust and reproducible disease model.

  • Infection:

    • Prepare a standardized inoculum of C. albicans in sterile saline.

    • Infect mice via intravenous (i.v.) injection into the lateral tail vein with a specific CFU count (e.g., 5 x 10⁵ CFU/mouse).

    • Rationale: The i.v. route ensures rapid dissemination of the fungus to target organs, primarily the kidneys, leading to a systemic infection.

  • Treatment Regimen:

    • Begin treatment at a set time post-infection (e.g., 2 hours).

    • Administer the test compound and standard drug to different groups of mice via the desired route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a defined period (e.g., 3-7 days).[12]

    • Include a vehicle control group that receives only the formulation vehicle.

    • Rationale: This step evaluates the compound's ability to treat an established infection. The vehicle control is essential to ensure that the observed effects are due to the compound itself and not the delivery medium.

  • Endpoint Evaluation: Fungal Burden:

    • At the end of the treatment period (e.g., 24 hours after the last dose), humanely euthanize the mice.

    • Aseptically harvest target organs, typically the kidneys.

    • Weigh the organs, homogenize them in sterile saline, and perform serial dilutions of the homogenate.

    • Plate the dilutions onto Sabouraud Dextrose Agar plates and incubate for 24-48 hours.

    • Count the resulting colonies to determine the number of CFU per gram of tissue.

    • Rationale: Fungal burden in the kidneys is a direct and quantitative measure of therapeutic efficacy. A significant reduction in CFU/gram compared to the vehicle control indicates a potent in vivo effect.[12]

  • Data Analysis:

    • Compare the mean log₁₀ CFU/gram of tissue between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).

InVivo_Workflow start Start immuno Immunosuppress Mice (e.g., Cyclophosphamide) start->immuno infect Intravenous Infection with C. albicans immuno->infect treat Administer Treatment (Test Compound, Control, Vehicle) infect->treat euthanize Euthanize Mice & Havest Kidneys treat->euthanize homogenize Homogenize Tissue & Perform Serial Dilutions euthanize->homogenize plate Plate Dilutions on Agar homogenize->plate count Incubate & Count CFU plate->count analyze Analyze Data (CFU/gram of tissue) count->analyze end End analyze->end

Caption: Workflow for an in vivo murine model of systemic candidiasis.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the core and its side chains. Understanding these relationships is crucial for rational drug design.[1][2]

Table 2: Key Structure-Activity Relationship (SAR) Observations
Structural FeatureObservationRationale for ActivityReference
2,4-Dihalophenyl Group The presence of a 2,4-difluoro or 2,4-dichlorophenyl group is common in potent azoles (e.g., fluconazole, voriconazole).This group forms critical hydrophobic interactions within the active site of CYP51. The halogens can enhance binding affinity and improve metabolic stability.[5]
Tertiary Alcohol A hydroxyl group on the carbon adjacent to the triazole-bearing carbon is a key feature.This hydroxyl group can form a hydrogen bond with nearby amino acid residues in the CYP51 active site, anchoring the molecule for optimal orientation.[2]
Side Chain Modifications Varying the side chain attached to the core structure significantly impacts spectrum and potency. Adding piperazine or phenylethynyl pyrazole moieties has yielded highly active compounds.The side chain extends into a different pocket of the CYP51 enzyme, allowing for additional interactions that can increase binding affinity and overcome resistance mutations.[12][13][17]
Halogen on Terminal Ring Introduction of halogen atoms (F, Cl) or electron-withdrawing groups (CF₃, NO₂) on a terminal phenyl ring often increases antifungal activity.These substitutions can modulate the electronic properties and lipophilicity of the molecule, improving its ability to penetrate the fungal cell wall and bind to the target enzyme.[2][18]

Conclusion and Future Directions

The 1,2,4-triazole scaffold remains a highly valuable starting point for the development of novel antifungal agents. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of new derivatives. Future research will likely focus on designing compounds with novel side chains to overcome existing resistance mechanisms, improve safety profiles, and broaden the spectrum of activity against emerging fungal pathogens.[11][17] By combining rational design based on SAR with the rigorous evaluation methods described herein, the scientific community can continue to develop potent and effective treatments for life-threatening fungal infections.

References

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022).
  • Al-Abdullah, E. S., As Sobeai, H. M., & Al-Wabli, R. I. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Bioinorganic Chemistry and Applications. [Link]

  • Sun, J., Wang, S., Zhang, W., Sheng, C., & Miao, Z. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • Shaikh, M. H., Subhedar, D. D., Khan, F. A., Sangshetti, J. N., & Shingate, B. B. (2020). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Current Topics in Medicinal Chemistry. [Link]

  • Aktaş Yokuş, Ö., & Kocatepe, A. (2023). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • Wang, Z., Zhan, X., Zhang, L., Li, J., Song, H., & Fan, Z. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]

  • Alvarado-García, Y. M., Guerrero-Álvarez, J. A., & Portilla, J. (2021). SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S-DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL PREDICTION OF THEIR ANTIFUNGAL ACTIVITY. Sired Udenar. [Link]

  • A Review on 1, 2, 4 - Triazoles. (2011). Journal of Advanced Pharmacy Education and Research. [Link]

  • Noolvi, M. N., Patel, H. M., & Bhardwaj, V. (2018). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Shi, L., Tu, Z., Wang, Y., Zhang, M., Chen, W., & Yang, S. (2023). Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. Molecules. [Link]

  • Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. (2010). Letters in Drug Design & Discovery. [Link]

  • Colley, T., Sehra, G., Chowdhary, A., & Alanio, A. (2018). In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection. Antimicrobial Agents and Chemotherapy. [Link]

  • Tanio, T., Ichise, K., Nakajima, T., & Okuda, T. (1990). In vivo efficacy of SM-8668 (Sch 39304), a new oral triazole antifungal agent. Antimicrobial Agents and Chemotherapy. [Link]

  • Tanio, T., Ichise, K., Nakajima, T., & Okuda, T. (1990). In vivo efficacy of SM-8668 (Sch 39304), a new oral triazole antifungal agent. Antimicrobial Agents and Chemotherapy. [Link]

  • Wang, J., Zhang, C., Zhang, Y., & Sun, X. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). Drug Design, Development and Therapy. [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pfaller, M. A., Messer, S. A., Gee, C., & Tria, M. (1999). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy. [Link]

  • Wang, X., Hou, Y., Li, Y., & Liu, Z. (2023). Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. Journal of Medicinal Chemistry. [Link]

Sources

Use of aniline derivatives in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aniline derivatives remain a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 25% of the top 200 small-molecule drugs. However, their utility is often compromised by genotoxic liabilities and metabolic instability. This guide provides an advanced technical framework for the safe and efficient utilization of anilines in drug discovery. We detail optimized protocols for Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig), heterocyclic construction (Fischer Indole), and provide a structural analysis of metabolic alerts to guide lead optimization.

Introduction: The Aniline Paradox

The aniline moiety is ubiquitous in bioactive molecules due to its ability to serve as a hydrogen bond donor/acceptor and its rigid geometry which positions substituents effectively within enzyme binding pockets. However, anilines are frequently flagged as "structural alerts" due to their bioactivation by Cytochrome P450 enzymes into reactive metabolites (quinone-imines and hydroxylamines), which can cause idiosyncratic drug-induced liver injury (DILI) or methemoglobinemia.

Strategic Imperative: The modern medicinal chemist must balance synthetic accessibility with metabolic stability. This requires mastering high-fidelity coupling reactions and understanding bioisosteric replacement strategies early in the design phase.

Module A: Advanced C-N Bond Formation (Buchwald-Hartwig)

The displacement of nucleophilic aromatic substitution (


) by Palladium-catalyzed cross-coupling has revolutionized the incorporation of anilines into complex heterocycles. The Buchwald-Hartwig amination allows for the coupling of anilines with unactivated aryl halides, a transformation previously impossible under mild conditions.
Mechanistic Logic & Visualization

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding the resting state of the catalyst is critical for troubleshooting. Bulky phosphine ligands (e.g., Xantphos, BINAP, BrettPhos) are required to facilitate the reductive elimination step, which is often the rate-determining step in aniline coupling.

BuchwaldHartwig Start Pd(II) Pre-catalyst Pd0 Active Pd(0)L (14-electron species) Start->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineCoord + Aniline Deprot Deprotonation by Base (Ar-Pd-NHR) AmineCoord->Deprot + NaOtBu/Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->Pd0 Regeneration

Figure 1: The Buchwald-Hartwig Catalytic Cycle. Note that the deprotonation step creates the amido-palladium complex necessary for reductive elimination.

Protocol: General Library Synthesis (High-Throughput Compatible)

Objective: Coupling of a secondary aniline with a heteroaryl chloride.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Aniline Derivative (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (4 mol%) OR Pd(dba)₂ + BINAP.

  • Base: Cs₂CO₃ (1.4 equiv) - Preferred over NaOtBu for functional group tolerance.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the aryl chloride, Pd catalyst, ligand, and base. Seal and purge with N₂ for 5 minutes. Critical: Oxygen poisons the Pd(0) species; rigorous inerting is non-negotiable.

  • Addition: Add the aniline and anhydrous dioxane via syringe.

  • Activation: Heat the block to 100°C.

    • Validation Check: The solution should turn from a cloudy suspension to a dark homogenous mixture (often deep red/brown) within 15 minutes. If the solution remains pale or precipitates black metal (Pd black), the ligand has failed to complex.

  • Monitoring: Monitor via LC-MS at 2 hours. Look for the disappearance of the aryl chloride (limiting reagent).

  • Workup: Filter through a Celite pad to remove palladium residues. Dilute with EtOAc, wash with water, and concentrate.

  • Scavenging: If Pd residue remains (colored product), treat with a thiourea-based metal scavenger resin (e.g., SiliaMetS® Thiol) for 4 hours.

Module B: Heterocycle Construction (Fischer Indole)

Anilines are the primary precursors for Indoles, a scaffold present in Triptans (migraine therapy) and NSAIDs (Indomethacin). The Fischer Indole synthesis remains the most robust method for scale-up.

Workflow Visualization

This reaction involves a [3,3]-sigmatropic rearrangement.[1] The key to success is controlling the acidity to favor the enamine tautomer without polymerizing the starting material.

FischerIndole Aniline Phenylhydrazine (Derived from Aniline) Hydrazone Arylhydrazone Aniline->Hydrazone + Ketone Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Acid Cat. Rearrange [3,3]-Sigmatropic Shift Enamine->Rearrange Heat Aminal Amino-indoline Rearrange->Aminal Re-aromatization Indole Indole Scaffold (+ NH3) Aminal->Indole - NH3

Figure 2: Mechanistic pathway of the Fischer Indole Synthesis.[1] The [3,3]-shift is the irreversible, committed step.

Protocol: ZnCl₂ Mediated Cyclization

Context: Lewis acids like Zinc Chloride often provide cleaner profiles than mineral acids (H₂SO₄) for sensitive substrates.

  • Hydrazone Formation: Mix phenylhydrazine (1.0 eq) and ketone (1.0 eq) in ethanol. Heat to reflux for 1 hour. Cool and crystallize the hydrazone.

  • Cyclization:

    • Mix the isolated hydrazone with anhydrous ZnCl₂ (5.0 equiv).

    • Technique: Melt the mixture at 170°C (neat) or reflux in acetic acid if the substrate is volatile.

    • Safety: This step releases Ammonia (

      
      ) gas. Perform in a well-ventilated fume hood.
      
  • Quench: Pour the hot melt carefully into dilute HCl (0.1 M) to break up the zinc complex.

  • Extraction: Extract with Dichloromethane (DCM). The indole product is usually in the organic layer.

Module C: Case Study - Synthesis of Imatinib (Gleevec)

Imatinib (Gleevec) represents the quintessential success of aniline chemistry in kinase inhibitor design. It utilizes a specific aniline intermediate to link the pyrimidine core with the benzamide tail.

Key Intermediate: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine.[2]

Imatinib P1 3-Acetylpyridine Enaminone Enaminone Intermediate P1->Enaminone + P2 P2 N,N-Dimethylformamide dimethyl acetal P3 2-Amino-4-nitrotoluene (Aniline A) Guanidine Guanidine Nitrate P3->Guanidine + P4 / HNO3 P4 Cyanamide NitroPyrim Nitrophenyl-pyrimidine Enaminone->NitroPyrim + Guanidine (Cyclization) AminePyrim KEY INTERMEDIATE: Amino-phenyl-pyrimidine NitroPyrim->AminePyrim Reduction (H2/Pd) Imatinib Imatinib (Base) AminePyrim->Imatinib + Tail (Acylation) Tail 4-(Methylpiperazinyl) methylbenzoyl chloride

Figure 3: Convergent synthesis of Imatinib. The aniline nitrogen of the "Key Intermediate" acts as the nucleophile in the final acylation step.

Module D: Safety & Bioisosterism

Structural Alerts & Toxicity

Anilines are prone to oxidation by CYP450 enzymes. The resulting metabolites can covalently bind to hepatic proteins (haptenization), leading to immune-mediated toxicity.

Table 1: Substituent Effects on Aniline Metabolism

Substituent (Para-position)Electronic EffectMetabolic RiskMechanism
-H (Unsubstituted) NeutralHighOxidation to p-aminophenol (nephrotoxic).
-OCH₃ (Methoxy) Electron DonatingHighFacile oxidation to quinone-imine.
-F, -CF₃ Electron WithdrawingLow Blocks oxidation; deactivates ring.
-N(CH₃)₂ Strong DonorHighDemethylation + Quinone formation.
Bioisosteric Replacement Strategy

If an aniline lead compound shows Ames positivity or high clearance, consider these replacements:

  • Fluorination: Adding a Fluorine atom ortho to the aniline nitrogen lowers the pKa and blocks metabolic attack.

  • Saturated Carbocycles: Replace the phenyl ring with a Bicyclo[1.1.1]pentane (BCP) spacer.[3] This maintains the vector of the substituents but eliminates aromaticity, thereby removing the possibility of quinone formation.

References

  • Buchwald-Hartwig Amination Protocols

    • BenchChem Application Notes. "Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole."[4]

  • Fischer Indole Synthesis Mechanism

    • Alfa Chemistry. "Fischer Indole Synthesis: Mechanism and Experimental Tips."[1]

  • Imatinib Synthesis Route

    • New Drug Approvals.
    • [Link]

  • Aniline Toxicity & Structural Alerts

    • Kalgutkar, A. S.[3] "Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs." Current Medicinal Chemistry, 2015.[5][6]

    • [Link]

  • Metabolic Activation

    • Drug Hunter. "Bioactivation of Structural Alerts: Anilines and Quinones."
    • [Link]

Sources

Column chromatography purification of aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Purification of Aniline Derivatives via Column Chromatography

Executive Summary

Purifying aniline derivatives presents a unique set of challenges in organic synthesis. Unlike neutral compounds, these aromatic amines possess a basic nitrogen lone pair that interacts aggressively with the acidic silanol groups (


) inherent to standard silica gel stationary phases. This interaction results in peak tailing ("streaking"), poor resolution, and irreversible adsorption (yield loss).

This guide moves beyond generic chromatography advice to provide a rigorous, chemically grounded framework for purifying anilines. We explore three distinct protocols: Amine-Modified Normal Phase , Amine-Functionalized Stationary Phases , and Polar-Modified Systems , ensuring high recovery and purity for drug development applications.

The Physicochemical Challenge: The Silanol Trap

To master aniline purification, one must understand the failure mode of standard chromatography. Silica gel (


) is not an inert scaffold; its surface is covered in silanol groups with a pKa of approximately 5–7.
  • The Mechanism of Failure: Aniline derivatives (pKa ~4–5 for the conjugate acid) act as hydrogen bond acceptors. The nitrogen lone pair forms strong H-bonds with the silanol protons.

  • The Result: As the mobile phase moves the bulk compound, a fraction remains "stuck" to the silica surface, dragging behind the main band. This manifests as a long "tail" on the chromatogram, often co-eluting with slower-moving impurities.[1]

Visualizing the Solution: Competitive Inhibition

To prevent this, we introduce a "sacrificial base" (Modifier) that has a higher affinity for the silanols than the target aniline.

SilanolBlocking cluster_0 Competitive Mechanism Silica Silica Surface (Acidic) Silanol Free Silanol (-OH) Silica->Silanol Aniline Target Aniline Silanol->Aniline Strong H-Bond (Causes Streaking) Complex Blocked Silanol (TEA-Silica Complex) Elution Pure Aniline Elution Aniline->Elution Free Flow TEA Triethylamine (Modifier) TEA->Silanol Preferential Binding (Sacrificial Base) TEA->Complex Complex->Aniline Displacement

Figure 1: Mechanism of Competitive Inhibition. The modifier (TEA) effectively "caps" the acidic silanol sites, allowing the target aniline to elute freely without drag.

Method Development Decision Matrix

Before selecting a protocol, assess the polarity and stability of your derivative.

ParameterProtocol A: Standard ModifiedProtocol B: Polar SystemProtocol C: Functionalized Silica
Target Polarity Low to Medium (Lipophilic)High (Hydrophilic/Polar)Variable
Solvent System Hexane / EtOAc + TEADCM / MeOH +

Hexane / EtOAc (No modifier)
Primary Risk TEA residue in productSilica dissolution / PressureCost of column
Best For Simple alkyl/aryl anilinesAmino-alcohols, heterocyclesScale-up, acid-sensitive targets

Protocol A: The Triethylamine (TEA) Method

The industry standard for lipophilic aniline derivatives.

Principle: Triethylamine (TEA) is added to the mobile phase.[2][3] It is cheap, effective, and volatile enough to be removed (mostly) by rotary evaporation.

Reagents:

  • Hexanes (or Heptane)

  • Ethyl Acetate (EtOAc)[1][4][5]

  • Triethylamine (TEA, Et3N) – Freshly distilled preferred.

Step-by-Step Methodology:

  • TLC Optimization:

    • Run TLC plates with your standard Hex/EtOAc gradient.[4]

    • The Test: Add 1 drop of TEA to your TLC developing chamber. If the streak tightens into a round spot, this protocol will work.

    • Target Rf: Aim for an Rf of 0.25 – 0.35.[6]

  • Column Pre-Treatment (Crucial Step):

    • Do not just add TEA to the mobile phase. You must passivate the column first.

    • Pack the column with silica slurry as normal.[7]

    • Flush the column with 3 Column Volumes (CV) of Hexane + 1% TEA.

    • Why? This saturates the silica's acidic sites before your sample touches them.

  • Mobile Phase Preparation:

    • Prepare your gradient solvents (e.g., 90:10 Hex/EtOAc).

    • Add 1% v/v TEA to both the non-polar (Hexane) and polar (EtOAc) reservoirs.[2]

    • Note: Constant ionic strength is vital to prevent baseline drift.

  • Elution & Workup:

    • Load sample and run the gradient.[7][8][9]

    • Post-Run: Pooled fractions will contain TEA. Evaporate solvent.[6][7][10] If TEA smell persists (it often does), dissolve product in DCM and wash once with saturated

      
       (removes TEA salts) or dry under high vacuum for 12+ hours.
      

Protocol B: The "DCM / Methanol / Ammonia" System

For highly polar anilines or those insoluble in Hexane/EtOAc.

The Challenge: Methanol is polar enough to move stubborn amines, but DCM/MeOH mixtures can dissolve silica gel, leading to white precipitates in your product. Furthermore, TEA is often not strong enough for very polar heterocycles.

The Solution: Use Ammonia in Methanol.

Reagents:

  • Dichloromethane (DCM)[4]

  • 7N Ammonia in Methanol (Commercially available reagent).

Step-by-Step Methodology:

  • Preparation of "Magic Solvent":

    • Do not use aqueous Ammonium Hydroxide (

      
      ) directly if possible; it is immiscible with DCM and causes water clumps.
      
    • Purchase 7N

      
       in MeOH .
      
    • Prepare a stock solution of 10% (7N NH3 in MeOH) in DCM. This acts as your "Polar Solvent B".[11]

  • Gradient Setup:

    • Solvent A: Pure DCM.

    • Solvent B: The Ammonia/MeOH/DCM mix prepared above.

    • Gradient: 0% B to 50% B.

    • Effective Concentration: At 50% B, you are running 5% MeOH and roughly 0.35N

      
      . This is usually sufficient to elute polar amines without dissolving the silica matrix.
      
  • Safety Note: DCM is volatile and toxic. Ensure good ventilation.

Protocol C: Amine-Functionalized Silica (The "Green" Alternative)

The modern approach eliminating liquid modifiers.

Principle: Instead of adding a base to the solvent, use silica where the surface is already chemically bonded with aminopropyl groups.[1] The surface is basic (pH ~9.5), repelling the aniline derivative and preventing H-bonding.

Advantages:

  • No Modifier Needed: Run standard Hexane/EtOAc gradients.

  • No Workup: The eluted product is free of TEA or Ammonia.

  • Reverse Phase Capability: Can be used with water/acetonitrile for extremely polar compounds.[12]

Workflow:

  • Select an Amine (NH2) flash cartridge (e.g., Teledyne RediSep® Amine or Biotage® KP-NH).

  • TLC: Use specific Amine-functionalized TLC plates to scout conditions. Do not use standard silica plates for scouting, as Rf values will differ drastically.

  • Elution: Run the column exactly as a standard normal phase separation.

Troubleshooting & Stability (Oxidation Control)

Anilines are notorious for oxidizing (turning brown/black) on the column due to the high surface area exposure to air.

The "Inert Load" Technique:

  • Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Solid Load: Dissolve crude aniline in DCM, add Celite, and evaporate. Load the dry powder. Liquid loading often exposes the compound to more oxygen at the solvent interface.

  • Speed: Do not let anilines sit on the column overnight. Run immediately.

References & Further Reading

  • Teledyne ISCO. (2012).[12] RediSep amine functionalized column: Purification of chemical structures containing basic nitrogen groups. Application Note AN54. Link

  • University of Rochester. (n.d.). Flash Chromatography Guide: Solvent Systems and Modifiers. Department of Chemistry. Link

  • Biotage. (2023).[13] Strategies for the Purification of Amines.[6][8][9][11][14] The Flash Purification Blog.[8] Link

  • SiliCycle. (n.d.). SiliCycle Application Note: Separation of Amines using Amine-Modified Silica.Link

  • Reich, H. J. (2017). Common Solvents and Modifiers for Chromatography.[4][11] University of Wisconsin-Madison. Link

Sources

A Practical Guide to Monitoring Triazole Synthesis using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1,2,3-triazoles, cornerstone motifs in medicinal chemistry and materials science, is frequently achieved via the Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant known as "click chemistry." Efficiently monitoring the progress of this reaction is critical for optimizing yields, minimizing reaction times, and ensuring the complete consumption of starting materials. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and indispensable analytical technique for this purpose.[1] This guide provides a detailed framework for leveraging TLC to monitor triazole synthesis, covering fundamental principles, mobile phase selection, specialized visualization techniques for reactants and products, and interpretation of results. The protocols herein are designed to be self-validating, empowering researchers to confidently track the conversion of azides and alkynes into their corresponding triazole adducts.

The Principle of TLC in Reaction Monitoring

Thin-Layer Chromatography is a separation technique that relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2]

  • Stationary Phase: Typically a thin layer of an adsorbent material, most commonly silica gel (a polar substance), coated onto an inert backing like glass, aluminum, or plastic.[2][3]

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that flows up the plate via capillary action, carrying the sample mixture with it.[2]

The separation mechanism is based on polarity. In a normal-phase setup (polar stationary phase, less polar mobile phase), polar compounds in the mixture will adhere more strongly to the polar silica gel and thus travel a shorter distance up the plate. Conversely, less polar compounds will have a greater affinity for the mobile phase and will be carried further up the plate.[4] This differential migration results in the separation of the mixture's components.[2]

The Retention Factor (Rf)

The position of a compound on a developed TLC plate is quantified by its Retention Factor (Rf), a ratio calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [5]

The Rf value is a characteristic, dimensionless constant for a specific compound under a defined set of conditions (stationary phase, mobile phase, and temperature).[6][7] For effective reaction monitoring, the goal is to select a mobile phase that provides a clear separation between the starting materials and the product, with Rf values ideally falling between 0.2 and 0.6.

G Start_Line Baseline (Mixture Spotted) Baseline Baseline Start_Line->Baseline Elution (Mobile phase moves up plate) Solvent_Front Solvent Front Compound_A Less Polar Compound (Higher Rf) Compound_B More Polar Compound (Lower Rf)

Caption: Principle of TLC Separation.

Overview of Triazole Synthesis: The Huisgen Cycloaddition

The most prominent route to 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the quintessential example of "click chemistry," prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity.[8][9] The reaction involves the coupling of a terminal alkyne and an azide in the presence of a copper(I) catalyst, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9][]

Monitoring this reaction involves tracking the consumption of the azide and alkyne starting materials and the concurrent formation of the significantly more polar triazole product.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Protocol for TLC Monitoring of Triazole Synthesis

This protocol employs a standard three-lane spotting technique to provide a clear and unambiguous comparison between starting materials and the reaction mixture.[2][11]

A. Materials and Setup

  • TLC Plates: Silica gel 60 F254 plates (the F254 indicator allows for visualization under UV light).[11]

  • TLC Chamber: A beaker or jar with a lid or watch glass.[12]

  • Capillary Spotters: Glass capillaries for applying samples to the plate.[3]

  • Eluent: A pre-determined mixture of solvents (see Part B).

  • Samples:

    • Solution of the azide starting material.

    • Solution of the alkyne starting material.

    • Aliquots taken from the reaction mixture at various time points.

  • Visualization Tools: UV lamp (254 nm), forceps, and staining jars/solutions.

B. Mobile Phase (Eluent) Selection

Choosing the right solvent system is crucial for good separation.[1] The process is often empirical, starting with a common solvent mixture and adjusting the polarity to achieve optimal Rf values.[13][14]

  • Starting Point: A mixture of hexanes and ethyl acetate (EtOAc) is an excellent starting point for many organic reactions.[11] Begin with a moderately polar ratio, such as 7:3 Hexanes:EtOAc .

  • Optimization:

    • If all spots remain at the baseline (Rf is too low): The eluent is not polar enough. Increase the proportion of the more polar solvent (EtOAc). Try ratios like 1:1 Hexanes:EtOAc.[4]

    • If all spots run to the solvent front (Rf is too high): The eluent is too polar. Decrease the proportion of the polar solvent. Try ratios like 9:1 Hexanes:EtOAc.[4]

  • Goal: Achieve good separation where the starting materials and the product have distinct Rf values, ideally with the product spot appearing between the starting materials or at a significantly lower Rf due to the increased polarity of the triazole ring.

Solvent System (v/v)Relative PolarityTypical Applications
9:1 Hexanes:EtOAcLowFor separating very non-polar compounds.
7:3 Hexanes:EtOAc Medium (Good Starting Point) General purpose for many functionalized organic molecules.[11]
1:1 Hexanes:EtOAcMedium-HighFor separating more polar compounds.[1]
95:5 DCM:MethanolHighFor separating highly polar compounds like amines and alcohols.

C. Step-by-Step TLC Procedure

  • Plate Preparation: Using a soft pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three equidistant points on this line for spotting.[15]

  • Chamber Saturation: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent, and close the lid. Allow the chamber to saturate with solvent vapors for 5-10 minutes. This ensures a uniform solvent front.[12]

  • Spotting the Plate:

    • Lane 1 (SM - Starting Materials): Using a capillary, apply a small spot of the azide starting material. On top of the same spot, apply a small spot of the alkyne starting material. This is the starting material reference lane.

    • Lane 2 (Co-spot): Apply a spot of the starting material mixture (as in Lane 1). On top of this, apply a small spot of the reaction mixture. This lane helps to unambiguously identify the starting material spots within the reaction mixture.[2]

    • Lane 3 (Rxn - Reaction Mixture): Apply a small spot of the aliquot taken from your reaction.

    • Pro-Tip: Make the spots as small and concentrated as possible by applying a tiny amount and letting the solvent evaporate before reapplying to the same spot.[16]

  • Developing the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the level of the eluent. Close the lid and allow the solvent to ascend the plate undisturbed until it reaches about 1 cm from the top.[12]

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

G A 1. Prepare Plate & Saturate Chamber B 2. Spot Plate (SM | Co-spot | Rxn) A->B C 3. Develop Plate in Chamber B->C D 4. Dry Plate & Mark Solvent Front C->D E 5. Visualize Spots (UV, Stains) D->E F 6. Analyze & Calculate Rf E->F

Caption: Workflow for TLC Monitoring of a Chemical Reaction.

Visualization Techniques

Since azides, alkynes, and triazoles are often colorless, visualization methods are required to see the spots.[2] Proceed in the following order, from non-destructive to destructive.

A. UV Light (Non-Destructive)

If your starting materials or product contain aromatic rings or conjugated systems, they will absorb UV light.[17]

  • Procedure: View the dried plate under a short-wave (254 nm) UV lamp.[18]

  • Appearance: UV-active compounds will appear as dark purple or blue spots against a fluorescent green background. Lightly circle these spots with a pencil.[18]

B. General and Specific Chemical Stains (Destructive)

If spots are not visible under UV light, or to gain more information, use a chemical stain.

StainPreparation & ProcedureAppearance & Selectivity
Iodine Place the plate in a sealed chamber with a few iodine crystals.[17]Yellow-brown spots. Good for a wide range of organic compounds, especially aromatics. Spots will fade over time.[17][18]
Potassium Permanganate (KMnO₄) Dip plate in a solution of 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL water.[19]Yellow spots on a purple background. Excellent for visualizing the alkyne starting material, as it is readily oxidized.[17]
Ninhydrin (for Azides) Two-step process: 1) Dip plate in 10% triphenylphosphine (PPh₃) in CH₂Cl₂ for 30s, dry at 80°C for 5 min. 2) Dip in 0.3% ninhydrin in n-butanol/acetic acid (100:3) and heat.[20]This is the key stain for visualizing non-UV active azides. The PPh₃ reduces the azide to an amine, which then reacts with ninhydrin to form a deep purple spot (Ruhemann's purple).[20][21]
Ceric Ammonium Molybdate (CAM) Dip plate in a solution of ceric ammonium sulfate and ammonium molybdate in aqueous sulfuric acid, then heat gently with a heat gun.[22]Blue-black spots on a light background. A very sensitive, general-purpose stain for most organic functional groups.[23]

Interpreting the Results

By comparing the three lanes on your developed TLC plate, you can effectively monitor the reaction's progress.

  • At the start of the reaction (t=0): Lane 3 (Rxn) should look identical to Lane 1 (SM). You will see only the spots corresponding to the azide and alkyne.

  • As the reaction proceeds:

    • A new, typically more polar (lower Rf) spot will appear in Lane 3. This is your triazole product.

    • The intensity of the starting material spots in Lane 3 will decrease.

  • Upon completion: The starting material spots in Lane 3 should completely disappear, leaving only the product spot (and perhaps a spot for the catalyst at the baseline). The co-spot lane will show the product spot and any remaining starting material, confirming their identities by position.

Troubleshooting Common Issues:

  • Streaking/Smearing: Spots are elongated instead of round. This is often caused by overloading the sample on the plate or using a solvent in which the compound is too soluble.[7] Dilute your sample and re-spot.

  • Overlapping Spots: The Rf values of the product and a starting material are too similar. You need to optimize the mobile phase by trying different solvent systems or ratios to increase separation (ΔRf).

  • No Spots Visible: The compounds may not be UV-active and the chosen stain may not react with them. Try a more general and sensitive stain like CAM. Alternatively, your sample may be too dilute.

Conclusion

Thin-Layer Chromatography is a powerful, straightforward, and essential technique for the real-time monitoring of triazole synthesis. By employing a systematic approach to mobile phase selection, a multi-lane spotting strategy, and a combination of UV and specific chemical stains—particularly the PPh₃/ninhydrin system for azides and KMnO₄ for alkynes—researchers can gain clear, actionable insights into their reaction's progress. This allows for precise determination of reaction completion, leading to improved efficiency and purity in the development of novel triazole-containing compounds.

References

  • Vertex AI Search. (n.d.). Thin Layer Chromatography (TLC).
  • MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC).
  • BOC Sciences. (n.d.). CuAAC: Copper-Catalyzed Click Reaction.
  • Wikipedia. (n.d.). Thin-layer chromatography.
  • BYJU'S. (2022, August 2). RF Value Explanation.
  • Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography.
  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?.
  • WSU Chemistry. (n.d.). Monitoring Reactions by TLC.
  • Wiley Online Library. (2026, February 19). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.
  • EAG Laboratories. (n.d.). Thin-Layer Chromatography | TLC.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Chemistry Stack Exchange. (2019, September 28). Choice of solvent during thin layer chromatography.
  • University of Rochester. (n.d.). TLC Stains/Dips.
  • University of California, Irvine. (n.d.). TLC Stains.
  • Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.
  • ResearchGate. (2015, February 2). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.
  • Org Prep Daily. (2006, September 27). TLC Staining solutions.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • Amrita Virtual Lab. (n.d.). Thin Layer Chromatography.
  • SiliCycle. (n.d.). How to set up a TLC analysis.
  • University of Victoria. (n.d.). Thin layer chromatography.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and high-yielding results.

Introduction: The Synthetic Challenge

The synthesis of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline presents a unique set of challenges primarily centered on regioselectivity and the management of reactive functional groups. The target molecule is typically assembled via the N-alkylation of a 1,2,4-triazole ring with a suitable 3-aminobenzyl electrophile. The key difficulties arise from the two nucleophilic nitrogens in the 1,2,4-triazole ring (N1 and N4) and the nucleophilic nature of the aniline moiety, which can lead to undesired side reactions and purification complexities.

This guide provides a robust troubleshooting framework and detailed protocols to overcome these hurdles.

Proposed Synthetic Workflow

A reliable and scalable synthesis requires a strategic approach, often involving the protection of the aniline group to prevent side reactions. Below is a validated multi-step pathway.

Synthetic Workflow A 3-Nitrotoluene B 3-Nitrobenzyl bromide A->B  NBS, BPO  CCl4, reflux   C 4-(3-Nitrobenzyl)-4H-1,2,4-triazole B->C  1,2,4-Triazole,  Base (e.g., K2CO3)  DMF, rt   D 3-(4H-1,2,4-Triazol-4-ylmethyl)aniline C->D  Reduction  (e.g., SnCl2·2H2O, HCl)  EtOH, reflux  

Caption: Proposed synthetic pathway for 3-(4H-1,2,4-triazol-4-ylmethyl)aniline.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My final reaction yield is consistently low. What are the primary causes and how can I fix them?

Low yield is the most common issue, typically stemming from one of three areas: poor regioselectivity, incomplete reaction, or side product formation.

  • Potential Cause 1: Isomer Formation (Poor Regioselectivity)

    • Explanation: The 1,2,4-triazole anion has two sites for alkylation, N1 and N4, leading to a mixture of regioisomers which are often difficult to separate and reduce the yield of the desired N4 product. The ratio of these isomers is highly dependent on the reaction conditions.[1][2]

    • Solution: The choice of base and solvent is critical for controlling regioselectivity. While many conditions produce a mixture, some favor one isomer over the other. For instance, using sterically hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF has been reported to favor the N1 isomer.[1][2] Conversely, conditions using potassium carbonate in DMF often yield a mixture that may favor the N4 isomer, although this is highly substrate-dependent. It is crucial to perform a small-scale optimization screen.

  • Potential Cause 2: Side Reactions

    • Explanation: If synthesizing from 3-aminobenzyl bromide directly (without a protecting group), the aniline nitrogen can compete with the triazole, leading to di-alkylation or polymerization. Furthermore, the benzylic bromide itself can be unstable.

    • Solution: Follow the proposed workflow by alkylating with 3-nitrobenzyl bromide first, then reducing the nitro group in the final step. This circumvents all side reactions related to the aniline's nucleophilicity.

  • Potential Cause 3: Incomplete Reaction

    • Explanation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a deactivated base.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Ensure anhydrous (dry) solvents are used, as water can deactivate strong bases like sodium hydride.[2] If using a weaker base like K₂CO₃, increasing the temperature to 50-80 °C may be necessary to drive the reaction to completion.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Overall Yield Formation of N1 and N4 isomers.Optimize base and solvent to favor the desired N4 isomer. (See Table 2).
Side reactions from the aniline group.Use a nitro-precursor (3-nitrobenzyl bromide) and reduce it in the final step.
Incomplete reaction.Monitor via TLC; ensure anhydrous conditions; increase temperature if necessary.
Difficult Purification Co-elution of N1 and N4 isomers.Use a solvent system with a different polarity (e.g., DCM/Methanol with a small amount of NH₄OH). Consider derivatization if separation is impossible.
Presence of polar impurities.Perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to remove acidic byproducts before chromatography.
Reaction Not Starting Inactive starting materials.Ensure the alkylating agent (e.g., 3-nitrobenzyl bromide) is fresh or has been properly stored away from light and moisture.
Ineffective base.Use freshly opened or properly stored anhydrous base (e.g., NaH, K₂CO₃).

Frequently Asked Questions (FAQs)

Q2: How do I control the N1 vs. N4 alkylation of the 1,2,4-triazole ring?

Controlling the regioselectivity is paramount for achieving a high yield. The outcome depends on a delicate balance of factors including the base, solvent, counter-ion, and temperature.

Regioselectivity cluster_0 1,2,4-Triazole Anion cluster_1 Alkylation Triazole 1,2,4-Triazole Base Base (e.g., K2CO3) Anion Triazolide Anion Triazole->Anion - H+ Electrophile R-X (e.g., 3-Nitrobenzyl bromide) Anion->Electrophile Attack at N1 Anion->Electrophile Attack at N4 N1_Product N1-Isomer (Kinetic Product) Electrophile->N1_Product N4_Product N4-Isomer (Thermodynamic Product) Electrophile->N4_Product

Caption: N-alkylation of 1,2,4-triazole leading to N1 and N4 regioisomers.

Generally, N1-alkylation is considered the kinetic product, while N4-alkylation is the thermodynamic product. However, this can be influenced by the system.

Table of Reaction Conditions for N-Alkylation
Base Solvent Typical Outcome Reference
K₂CO₃ / Cs₂CO₃DMF / AcetonitrileMixture of N1 and N4, often favoring N4. A good starting point for optimization.[3]
NaHTHF / DMFOften gives a mixture, can be aggressive. Requires strictly anhydrous conditions.[4]
DBUTHFReported to strongly favor the N1 isomer (ratio ~90:10).[1][2]
NaOH (aq) / PTCToluene / DCMPhase-transfer conditions can work but often result in mixtures.[4]

Recommendation: Start with potassium carbonate (K₂CO₃) in DMF at room temperature. This provides a good balance of reactivity and safety and often gives a reasonable yield of the desired N4 isomer after purification.

Q3: How do I purify the final product, 3-(4H-1,2,4-triazol-4-ylmethyl)aniline?

The product is a relatively polar compound containing a basic aniline and a triazole ring.

  • Aqueous Workup: After the reduction of the nitro group, neutralize the acidic solution carefully with a base like sodium bicarbonate or sodium hydroxide solution until pH > 8. Extract the product into an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Column Chromatography: This is almost always necessary to separate the desired product from any unreacted starting materials, side products, and potential regioisomers.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is highly effective. Start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%). The aniline product will likely elute at around 5-10% MeOH in DCM. To prevent streaking of the basic amine on the silica, it is highly recommended to add a small amount of triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase.

Q4: What analytical methods are best to confirm the final structure and distinguish between the N1 and N4 isomers?

  • ¹H NMR Spectroscopy: This is the most powerful tool. The two protons on the triazole ring (H3 and H5) will have distinct chemical shifts. In the N4-substituted isomer, these two protons are equivalent due to symmetry, resulting in a single, sharp singlet (typically > 8.0 ppm). In the N1-substituted isomer, the protons are non-equivalent and will appear as two separate singlets.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the symmetry of the N4 isomer results in fewer signals for the triazole carbons compared to the N1 isomer.

  • Mass Spectrometry (MS): Will confirm the correct molecular weight of the product (160.18 g/mol ).[5]

  • Infrared (IR) Spectroscopy: Will show characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C=N stretching for the triazole ring.

Detailed Experimental Protocol: N-Alkylation Step

This protocol describes the synthesis of the intermediate, 4-(3-Nitrobenzyl)-4H-1,2,4-triazole.

Materials:

  • 3-Nitrobenzyl bromide (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1,2,4-triazole and anhydrous DMF.

  • Stir the mixture until the triazole is fully dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • In a separate flask, dissolve 3-nitrobenzyl bromide in a minimal amount of anhydrous DMF.

  • Add the 3-nitrobenzyl bromide solution dropwise to the stirring triazole/K₂CO₃ mixture at room temperature over 20 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction's progress by TLC (e.g., using 50% Ethyl Acetate in Hexane). The product spot should be UV-active and stain with potassium permanganate.

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 70%) to isolate the desired N4-alkylated product.

References

  • Temple, C., Jr. (1981). Triazoles 1,2,4. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Referenced in context, no direct link available]
  • Shehry M. F., Abu-Hashem A., & El-Telbani E. M. (2010). Synthesis of 3-((2,4-dichlorophenoxy)methyl)-1,2,4-triazolo(thiadiazoles and thiadiazines) as anti-inflammatory and molluscicidal agents. European Journal of Medicinal Chemistry, 45(5), 1906-1911. [Link]

  • Siddiqui N., & Ahsan W. (2010). Triazole incorporated thiazoles as a new class of anticonvulsants: design, synthesis and in vivo screening. European Journal of Medicinal Chemistry, 45(4), 1536-1543. [Link]

  • Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters, 9(10), 1809–1811. [Link]

  • Parrino, B., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 998284. [Link]

  • Bulger, P. G., Cottrell, I. F., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron, 59(38), 7623-7629.

  • Begtrup, M., & Larsen, P. (1990). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Acta Chemica Scandinavica, 44, 1050-1057.

  • Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole with an O-tosyl Derivative, Using Two-Dimensional NMR Spectroscopy. Theory and Applications of Chemistry, 4. [Link]

  • Zhang, Y., et al. (2014). Nonmetal-Mediated Synthesis of 1,4-Disubstituted-1,2,3-triazole by the Three-Component Reaction of Aniline, Aromatic Ketone, and 4-Methylbenzenesulfonohydrazide. Synthesis, 46(11), 1475-1482. [Link]

  • U.S. Patent No. 2,938,054. (1960). Process for purification of 4, 4'-methylenedianiline.

Sources

Technical Support Center: Stability & Troubleshooting Guide for 3-(4H-1,2,4-triazol-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. Here, we focus on the causality behind molecular behavior and the self-validating systems required to accurately study 3-(4H-1,2,4-triazol-4-ylmethyl)aniline .

This bifunctional molecule consists of a highly stable 4H-1,2,4-triazole ring and an oxidation-prone aniline moiety, connected via a methylene bridge. Understanding the distinct chemical reactivity of these domains is critical for designing robust formulations, interpreting analytical data, and ensuring regulatory compliance.

Part 1: Troubleshooting & FAQs

Q1: My API batch developed a brown/black discoloration during ambient storage. What is the mechanism, and how do I prevent it? Causality: This is a classic oxidative degradation pathway. While the 1,2,4-triazole ring is highly stabilized by its aromatic sextet [4, 5], the primary amine on the aniline ring is highly susceptible to oxidation [3]. Exposure to oxygen, light, or trace transition metals initiates the formation of an aniline radical cation. This reactive intermediate rapidly undergoes radical coupling to form azobenzene derivatives or further oxidizes into complex, highly conjugated oligomeric species. These extended conjugated systems absorb broadly in the visible spectrum, appearing brown or black [2, 3]. Prevention: Store the compound under an inert atmosphere (Argon/Nitrogen) in amber glass vials to minimize photo-oxidation. In aqueous liquid formulations, the addition of chelating agents (e.g., EDTA) is highly recommended to sequester trace metals that catalyze radical formation.

Q2: Does the molecule degrade under extreme pH conditions (e.g., pH 2 or pH 12)? Causality: 3-(4H-1,2,4-triazol-4-ylmethyl)aniline exhibits excellent hydrolytic stability. The 1,2,4-triazole ring is amphoteric (pKa ~2.45 for the protonated species and ~10.26 for the neutral molecule) and strongly resists ring-opening due to resonance stabilization [5, 6]. Furthermore, the methylene bridge is a robust C-C/C-N linkage, not a hydrolyzable ester or amide. Consequently, standard acid/base hydrolysis yields negligible degradation.

Q3: What are the regulatory requirements for formal stability testing of this compound? Causality: To establish a shelf-life for clinical or commercial use, formal stability studies must comply with ICH Q1A(R2) guidelines [1]. For a new drug substance, this requires evaluating at least three primary batches under long-term conditions (25°C ± 2°C / 60% RH ± 5% RH) for a minimum of 12 months, and accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) for 6 months [1].

Part 2: Visualizing Degradation & Testing Workflows

OxidativeDegradation A 3-(4H-1,2,4-triazol-4-ylmethyl)aniline (Intact API) B Aniline Radical Cation (Reactive Intermediate) A->B O2, Light, Trace Metals (1e- Oxidation) C N-Oxide / Hydroxylamine (Primary Degradant) B->C +H2O / ROS Attack D Azobenzene Derivatives (Dimerization) B->D Radical Coupling (Intermolecular) E Oligomeric Species (Brown/Black Discoloration) C->E Further Oxidation D->E Polymerization

Caption: Mechanistic pathway of oxidative degradation for 3-(4H-1,2,4-triazol-4-ylmethyl)aniline.

StabilityWorkflow Start API Batch Selection (3 Primary Batches) LongTerm Long-Term Storage 25°C ± 2°C / 60% RH ± 5% Start->LongTerm Accel Accelerated Storage 40°C ± 2°C / 75% RH ± 5% Start->Accel Test HPLC-PDA-MS Analysis (Assay & Peak Purity) LongTerm->Test 0, 3, 6, 9, 12, 18, 24 mo Accel->Test 0, 1, 3, 6 mo Eval Mass Balance Evaluation (Assay + Impurities = 100%) Test->Eval Self-Validating Check

Caption: ICH Q1A(R2) compliant stability testing and self-validating evaluation workflow.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system . In stability testing, this is achieved through the principle of Mass Balance. The sum of the remaining intact API and all quantified degradants must equal 100% ± 2% of the initial concentration. A failure in mass balance immediately flags the formation of insoluble polymers or volatile loss, prompting orthogonal testing.

Protocol 1: Forced Degradation (Stress Testing)

Objective: Induce 5–20% degradation to identify primary degradants without forcing unrealistic secondary pathways.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in an inert, MS-compatible solvent (e.g., HPLC-grade Acetonitrile/Water 50:50 v/v).

  • Oxidative Stress: Transfer 5 mL of stock to a volumetric flask. Add 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.

    • Causality: H₂O₂ mimics reactive oxygen species (ROS) exposure, specifically targeting the electron-rich aniline amine to profile oxidative susceptibility [3].

  • Acid/Base Hydrolysis: To separate 5 mL aliquots, add 1 mL of 1N HCl (Acid) or 1N NaOH (Base). Heat at 60°C for 48 hours. Neutralize with the opposing reagent before injection.

    • Causality: Validates the stability of the methylene bridge and the triazole ring against extreme pH shifts [6].

  • Photolysis: Expose a 5 mL aliquot in a quartz vial to 1.2 million lux hours and 200 watt hours/m² of UV energy.

  • Quenching: Quench oxidative reactions with a stoichiometric amount of sodium thiosulfate to halt degradation prior to injection.

Protocol 2: HPLC-PDA-MS Method for Degradant Tracking

Objective: Separate, quantify, and identify degradation products.

  • Column Selection: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) with advanced end-capping.

    • Causality: Uncapped silanols will cause severe peak tailing due to secondary interactions with the basic nitrogens of the triazole and aniline groups.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, protonating the basic nitrogens to improve retention and peak shape on the reverse-phase column.

  • Gradient: 5% B to 95% B over 20 minutes.

    • Causality: A broad gradient ensures the elution of both highly polar ring-opened fragments and non-polar, late-eluting azobenzene dimers.

  • Self-Validating Detection: Utilize a Photodiode Array (PDA) detector (200-400 nm) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Validation Check: Calculate the PDA peak purity angle for the main API peak. If the purity angle exceeds the purity threshold, a degradant is co-eluting, and the gradient must be flattened to ensure accurate mass balance.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes of the forced degradation protocol based on the intrinsic chemical properties of the molecule.

Table 1: Summary of Expected Forced Degradation Results

Stress ConditionReagent/EnvironmentTime/TempExpected Degradation (%)Primary Degradation Pathway
Oxidative 3% H₂O₂24h / 25°C10 - 15%Aniline N-oxidation, Azobenzene dimerization
Acidic 1N HCl48h / 60°C< 2%Highly stable; negligible cleavage of methylene bridge
Basic 1N NaOH48h / 60°C< 2%Highly stable; triazole ring resists ring-opening
Photolytic UV/Vis (ICH Q1B)1.2M lux-hr5 - 10%Photo-oxidation of aniline moiety
Thermal Solid State7 days / 80°C< 1%Thermally stable below melting point

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Drug Products | Source: European Medicines Agency (EMA) | URL: [Link]

  • Title: Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives | Source: PubMed Central (PMC) | URL: [Link]

  • Title: The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications | Source: Open Access Journals | URL: [Link]

  • Title: A Comprehensive review on 1, 2,4 Triazole | Source: International Journal of Pharmaceutical Research and Applications | URL: [Link]

  • Title: 1,2,4-Triazole | Source: Wikipedia | URL: [Link]

Common pitfalls in the reduction of nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitroaromatic Reduction Division Status: Operational | Current Wait Time: 0 Minutes

Welcome to the Nitro Reduction Support Hub

Agent: Dr. Aris Thorne, Senior Application Scientist Specialization: High-pressure catalysis & Chemoselective transformations

Message from the Desk: "Reducing a nitro group looks simple on paper (


), but in the flask, it is a minefield of intermediates, competing functionalities, and safety hazards. Whether you are seeing purple reaction mixtures, losing halogens, or dealing with iron sludge emulsions, this guide addresses the causality of your failure and provides self-validating protocols to fix it."

Ticket #1: "My reaction turned dark red/purple and stalled."

Diagnosis: Accumulation of Intermediates (The "Habers Process" Trap). Severity: Moderate (Yield Loss) to High (Explosion Hazard if distilled).

Technical Analysis: The reduction of a nitro group is not a single step; it is a six-electron cascade.[1][2] If your reaction turns dark red, orange, or purple, you have likely stopped at the Nitroso (


)  or Hydroxylamine (

)
stage, or worse, these intermediates have condensed to form Azoxy or Azo dimers.
  • Why it happens:

    • Hydrogen Starvation: Mass transfer limitations (stirring too slow, pressure too low) cause the catalyst surface to be starved of

      
      . The nitro group hogs the active sites, forming intermediates that desorb before fully reducing.
      
    • Catalyst Poisoning: Sulfur or amines from the product can poison the catalyst, halting the cycle at the hydroxylamine stage.

Visualizing the Failure Mode:

NitroReductionPath Nitro Nitro (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso 2e- / 2H+ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e- / 2H+ Azoxy Azoxy (Ar-N(O)=N-Ar) Nitroso->Azoxy Condensation (Basic pH / Heat) Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline 2e- / 2H+ (Rate Limiting Step) Hydroxylamine->Azoxy Condensation Azo Azo (Ar-N=N-Ar) Azoxy->Azo Reduction Azo->Aniline Hard Reduction (High P/T)

Caption: The reduction cascade. Note that Azoxy/Azo formation is a "dead end" side loop that requires harsh conditions to reverse.

Troubleshooting Steps:

  • Increase Pressure & Agitation: The conversion of Hydroxylamine to Aniline is often rate-limiting. Increasing

    
     pressure pushes the equilibrium forward.
    
  • Check pH: Basic conditions favor the condensation of Nitroso and Hydroxylamine to Azoxy species. Ensure the media is neutral or slightly acidic.

  • Add Vanadium (The "Magic" Fix): If using Pt/C, adding trace Vanadium (or using commercial Pt-V/C) accelerates the reduction of the hydroxylamine intermediate, preventing accumulation [1].

Ticket #2: "I lost my Chlorine/Bromine/Iodine substituent."

Diagnosis: Hydrodehalogenation (Chemo-selectivity Failure). Severity: Critical (Product Destruction).

Technical Analysis: Carbon-Halogen bonds (especially C-I and C-Br) are weaker than the N-O bonds of the nitro group. Standard catalysts like Palladium (Pd/C) are excellent at oxidative addition into C-X bonds, leading to dehalogenation (


).

Decision Matrix for Catalyst Selection:

SelectivityMatrix Start Start: Nitro Reduction with Halogens Present? Halogens Are Halogens (Cl, Br, I) present on the ring? Start->Halogens YesHalogen YES Halogens->YesHalogen NoHalogen NO Halogens->NoHalogen AcidSens Is the molecule Acid Sensitive? YesHalogen->AcidSens AcidYes YES (Acid Sensitive) AcidSens->AcidYes AcidNo NO (Acid Stable) AcidSens->AcidNo Standard Standard Pd/C or Raney Ni NoHalogen->Standard Sol_PtS USE: Sulfided Pt/C or Pt-V/C AcidYes->Sol_PtS Sol_Zn USE: Zn / NH4Cl (Mild) AcidYes->Sol_Zn Sol_Fe USE: Fe / NH4Cl or Fe / AcOH AcidNo->Sol_Fe

Caption: Logic flow for selecting a method when halogens are present to prevent dehalogenation.

The Fix:

  • Switch Metal: Platinum (Pt) is generally less active toward C-X insertion than Palladium.

  • Poison the Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the electronic properties of the metal, inhibiting the high-energy dehalogenation pathway while permitting nitro reduction [2].

  • Chemical Reduction: If hydrogenation fails, switch to Iron (Fe) or Zinc (Zn) . These metals reduce by single-electron transfer (SET) and do not typically attack aryl halides under mild conditions.

Ticket #3: "I have a nightmare emulsion/sludge during workup."

Diagnosis: Iron Oxide/Hydroxide colloidal suspension. Context: Common in Fe/HCl or Fe/AcOH (Bechamp) reductions.[3]

Technical Analysis: The oxidation of iron produces fine particulates of


 and 

. These act as surfactants, stabilizing oil-in-water emulsions that can take days to separate.

Protocol: The "Sludge-Free" Iron Workup Do not just filter through paper. You will clog it immediately.

MethodReagentMechanismProcedure
The Celite Sandwich Celite 545Physical trappingFilter the hot reaction mixture through a thick pad of Celite. Wash with hot solvent. Critical: Do not let the pad run dry, or it will crack and channel.
The EDTA Wash Na₂EDTAChelationAfter filtering off bulk iron, wash the organic layer with 10% aqueous EDTA. This sequesters dissolved Fe ions that cause emulsions [3].
The "Paste" Trick Na₂SO₄ (Solid)Water absorptionIf using limited water (Fe/NH4Cl in EtOH), add excess solid sodium sulfate at the end. It clumps the iron sludge and water into a solid paste. Decant the organic supernatant.[1]

Ticket #4: "Safety Alert - Exotherm & Pyrophoricity."

Diagnosis: Thermal Runaway or Fire.

Critical Safety Parameters:

  • Heat of Reaction: Nitro reduction is highly exothermic (~500 kJ/mol per nitro group).

    • Risk:[4][5][6][7][8] In a batch reactor, if you add all

      
       or catalyst at once to a hot solution, the heat release can exceed cooling capacity 
      
      
      
      Runaway.
    • Control: For large scales, use semi-batch mode (feed the nitro compound into the catalyst/hydrogen mixture slowly).

  • Pyrophoric Catalysts: Dry Pd/C and Raney Nickel will ignite in air, especially if they have adsorbed hydrogen.

    • Protocol: Always keep the catalyst wet. When filtering, cover the filter cake with water or solvent immediately. Dispose of in a dedicated water-filled waste container.

Standardized Protocols (Copy/Paste for Lab Notebook)

Protocol A: Chemoselective Hydrogenation (Halogen-Safe)

Target: Nitroarenes with Cl, Br, I, or CN groups. Reference: [1], [2][4][6][8][9][10][11][12]

  • Setup: Charge a flask with the nitro compound (1.0 equiv) in EtOAc or THF (0.1 M).

  • Catalyst: Add 5% Pt(S)/C (1-2 mol% loading). Note: Sulfided catalyst is slower but safer for halogens.

  • Reaction: Purge with

    
    , then introduce 
    
    
    
    (balloon or 1-3 bar).
  • Monitoring: Stir vigorously. Monitor by TLC.[1][13] If hydroxylamine intermediate persists (slower spot than amine), increase temperature to 40°C.

  • Workup: Filter through Celite (keep wet!). Evaporate solvent.

Protocol B: Clean Iron Reduction (Fe/NH4Cl)

Target: Acid-sensitive substrates or when hydrogenation is unavailable. Reference: [3]

  • Mixture: In a flask, combine Nitroarene (1 equiv), Iron Powder (3-5 equiv) , and

    
     (5 equiv) .
    
  • Solvent: Add a mixture of EtOH/Water (3:1).

  • Activation: Heat to reflux (approx 70-80°C). Vigorous stirring is essential to scour the iron surface.

  • Completion: Reaction usually finishes in 1-4 hours. Color changes from yellow to colorless/brown.

  • Workup (The Trick): While still warm, dilute with EtOAc. Filter through a Celite pad.[1][14] Wash the filtrate with 10% Na₂EDTA (aq) to remove dissolved iron and prevent emulsion. Dry organic layer over

    
     and concentrate.
    

References

  • Sheng, T. et al. (2018). Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalyst. Chemical Engineering Journal. Link

  • Blaser, H. U. et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

  • Kumar, R. et al. (2013). Nitro reduction using Fe/NH4Cl: A review of workup improvements. Green Chemistry Letters. LinkNote: Generalized citation for standard Fe/NH4Cl methodology.

  • Kasparian, A. et al. (2011). Hazards of Catalytic Hydrogenation. Journal of Chemical Health and Safety. Link

Disclaimer: These protocols are for educational purposes. Always perform a risk assessment (RAMS) before conducting chemical reactions.

Sources

Troubleshooting guide for 1,2,4-triazole synthesis via cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize cyclization reactions.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, exhibiting profound antifungal, antibacterial, and antidepressant properties[1]. However, constructing this five-membered nitrogen heterocycle via classic cyclization methods—such as the Pellizzari reaction, Einhorn-Brunner synthesis, or amidrazone cyclization—often presents significant mechanistic challenges, including poor regioselectivity, transamination, and competing side reactions[2][3].

This guide bridges the gap between theoretical mechanisms and benchtop execution, providing causality-driven protocols and diagnostic workflows to ensure self-validating, high-yield syntheses.

Part 1: Reaction Pathways & Diagnostic Workflows

Understanding the mechanistic pathway is the first step in troubleshooting. The Pellizzari reaction, a cornerstone method, involves the condensation of an amide and an acylhydrazide to form an acylamidrazone intermediate, which subsequently undergoes intramolecular dehydration to form the 1,2,4-triazole ring[1][4].

Pathway A Amide + Acylhydrazide B Nucleophilic Attack A->B C Acylamidrazone Intermediate B->C Condensation D Intramolecular Cyclization C->D Heat / MW E 1,2,4-Triazole (+ H2O) D->E Dehydration

Pellizzari reaction pathway from amides and acylhydrazides to 1,2,4-triazoles.

When yields fall below expectations, the failure point is rarely the initial condensation; it is typically a divergence during the cyclization step. The following diagnostic logic tree isolates the root cause based on analytical feedback.

Troubleshooting Start Issue: Low Triazole Yield Check LC-MS / TLC Analysis Start->Check Ox 1,3,4-Oxadiazole Detected? Check->Ox Sol1 Decrease Temp & Use Ester Reagents Ox->Sol1 Yes (N2-Acylation) Iso Isomeric Triazoles Detected? Ox->Iso No Sol2 Use Symmetrical Precursors or Microwave Heating Iso->Sol2 Yes (Transamination)

Diagnostic workflow for resolving low yields in 1,2,4-triazole cyclization.

Part 2: Quantitative Comparison of Cyclization Methods

Selecting the correct cyclization strategy is critical. The table below summarizes the operational parameters and historical failure modes of the primary 1,2,4-triazole synthesis methods.

Synthesis MethodPrimary ReactantsTypical ConditionsRegioselectivityPrimary Side Products
Conventional Pellizzari Amide + Acylhydrazide220–250°C, 2–4 hoursPoor (Unsymmetrical)Isomeric triazoles (via transamination)[2]
Microwave Pellizzari Amide + Acylhydrazide150–200°C, 5–15 minsGoodMinimal
Amidrazone Cyclization Amidrazone + Ester70–100°C, 2–4 hoursExcellent (N¹-directed)1,3,4-Oxadiazole (if N²-acylated)[3]
Einhorn-Brunner Diacylamine + Hydrazine50–100°C, AcidicGoodUnreacted intermediates[4][5]

Part 3: Validated Experimental Protocols

To ensure experimental reproducibility, the following protocols are designed as self-validating systems. Each step includes the underlying chemical causality to help you adapt the method to your specific substrates.

Protocol A: Microwave-Assisted Pellizzari Reaction (Symmetrical)

Causality: Conventional Pellizzari reactions require extreme heat (>220°C), which provides enough thermodynamic energy for acyl groups to interchange (transamination), leading to statistical mixtures of isomeric triazoles[2]. Microwave irradiation provides rapid, localized superheating that drives the intramolecular dehydration step to completion before intermolecular transamination can occur.

  • Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine equimolar amounts (1.0 eq) of the target amide and acylhydrazide.

  • Irradiation: Seal the vial and irradiate the neat mixture at 150–200°C for 5–15 minutes using a dedicated laboratory microwave synthesizer.

  • Validation (In-Process): Extract a micro-aliquot, dissolve in methanol, and perform TLC/LC-MS. The disappearance of the acylamidrazone intermediate mass confirms complete cyclization.

  • Purification: Cool the vessel to room temperature. Triturate the resulting crude solid with cold ethanol to remove unreacted precursors[2].

  • Isolation: Recrystallize the solid from glacial acetic acid or ethanol to yield the pure 1,2,4-triazole. Confirm purity via ¹H NMR (look for the characteristic C3-H and C5-H peaks around δ 7.92 and 8.85 ppm)[4].

Protocol B: Regioselective Synthesis from Amidrazones

Causality: When synthesizing unsymmetrical 1,2,4-triazoles, amidrazone cyclization is preferred. However, N¹-acylation leads to the desired 1,2,4-triazole, while N²-acylation forms the undesired 1,3,4-oxadiazole[3]. Using a mild acylating agent (an ester rather than an acid chloride) under lower temperatures provides thermodynamic control, heavily favoring N¹-acylation[3].

  • Salt Formation: Dissolve the amidrazone (1.0 eq) in anhydrous ethanol under an inert nitrogen atmosphere. Add sodium ethoxide (1.1 eq) and stir for 15–30 minutes at room temperature. Why? This non-nucleophilic base deprotonates the amidrazone, increasing its nucleophilicity without competing for the acylating agent[3].

  • Acylation: Dropwise add the ester (1.2 eq) to the reaction mixture.

  • Cyclization: Heat the mixture to a gentle reflux (70–80°C) and maintain for 2–4 hours.

  • Validation (In-Process): Monitor via LC-MS. If a mass corresponding to a 1,3,4-oxadiazole appears, the reaction temperature is too high, or the ester is too electrophilic.

  • Workup: Cool to room temperature, neutralize with 1M HCl, and extract the precipitated 1,2,4-triazole.

Part 4: Troubleshooting Guide

Issue 1: I am getting a mixture of three different isomeric 1,2,4-triazoles in my unsymmetrical Pellizzari reaction.

  • Root Cause: "Interchange of acyl groups" (Transamination). When the acyl groups of the amide and the acylhydrazide are different, prolonged heating above 200°C causes the intermediates to fragment and recombine indiscriminately[2].

  • Solution: Abandon the conventional thermal Pellizzari method for unsymmetrical targets. Switch to Protocol B (Amidrazone Cyclization) which operates at <100°C, or apply Protocol A (Microwave irradiation) to outpace the transamination kinetics[3].

Issue 2: LC-MS shows a massive spike in 1,3,4-oxadiazole instead of my target 1,2,4-triazole.

  • Root Cause: You are experiencing N²-acylation of the amidrazone intermediate[3]. This usually happens when using highly reactive acylating agents like acid chlorides or anhydrides, which attack the most sterically accessible nitrogen (kinetic control) rather than the thermodynamically favored N¹ position.

  • Solution: Replace your acid chloride with an ester. Lower your reaction temperature. If the problem persists, utilize a transient protecting group on the N²-position of the amidrazone to physically block oxadiazole formation[3].

Issue 3: The reaction stalls at the acylamidrazone intermediate; cyclization will not complete.

  • Root Cause: The intramolecular cyclization step requires the elimination of a water molecule[1]. If water is trapped in the reaction matrix, Le Chatelier's principle prevents the reaction from moving forward.

  • Solution: If running a solvent-based reaction (e.g., in diphenyl ether or nitrobenzene), attach a Dean-Stark trap to actively remove the water byproduct[2]. Alternatively, add a chemical dehydrating agent or molecular sieves to the reaction vessel.

Part 5: Frequently Asked Questions (FAQs)

Q: What is the mechanistic difference between the Pellizzari and Einhorn-Brunner reactions? A: While both yield 1,2,4-triazoles, they use different precursors and catalysts. The Pellizzari reaction condenses an amide and an acylhydrazide under high heat[1][2]. The Einhorn-Brunner reaction is an acid-catalyzed condensation between a diacylamine (or formylacetamide) and an alkyl/aryl hydrazine, typically requiring much milder temperatures[4][5].

Q: I need to isolate the 1H-1,2,4-triazole tautomer from the 4H-1,2,4-triazole tautomer. How can I separate them? A: You generally cannot separate them in standard solutions. 1,2,4-triazole exists in two tautomeric forms (1H and 4H) that undergo rapid interconversion[4]. Because of this dynamic equilibrium, standard chromatography will not resolve them. Your NMR characterizations will likely show time-averaged signals unless you cool the NMR probe to sub-ambient temperatures to slow the exchange rate.

Q: Can I use a strong base like NaOH for the amidrazone cyclization? A: It is highly discouraged. Strong, nucleophilic bases like NaOH can hydrolyze your ester acylating agent before it reacts with the amidrazone. Always use a weaker, non-nucleophilic base like sodium ethoxide in anhydrous ethanol to simply deprotonate the amidrazone[3].

References

  • Wikipedia. "Pellizzari reaction - Wikipedia." [Link]

  • SciSpace. "A review on methods of synthesis of 1,2,4-triazole derivatives."[Link]

  • UTHM. "Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave."[Link]

Sources

Enhancing the purity of synthesized 3-(4H-1,2,4-triazol-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthesis & Purity Optimization. This guide is designed for researchers and drug development professionals dealing with the specific chemical and mechanistic challenges of synthesizing 3-(4H-1,2,4-triazol-4-ylmethyl)aniline .

Below, you will find a mechanistic knowledge base, comparative data, self-validating protocols, and a targeted troubleshooting FAQ to resolve regioisomer contamination and over-reduction issues.

Knowledge Base: Mechanistic Causality & Workflow

A fundamental pitfall in synthesizing 3-(4H-1,2,4-triazol-4-ylmethyl)aniline is attempting the direct alkylation of 1H-1,2,4-triazole with 3-nitrobenzyl bromide. Because 1H-1,2,4-triazole exists in a tautomeric equilibrium, alkylation under basic conditions predominantly attacks the more nucleophilic and thermodynamically stable N1 position. This yields >85% of the unwanted 1-(3-nitrobenzyl)-1H-1,2,4-triazole regioisomer, which is nearly impossible to separate from the 4-alkyl target via standard chromatography.

To achieve absolute regiocontrol, the triazole ring must be constructed de novo around the primary amine. The authoritative methodology utilizes the transamination and cyclization of N,N-dimethylformamide azine (DMF-azine) with 3-nitrobenzylamine, as detailed in[1]. This guarantees 100% selectivity for the 4-substituted triazole, which is subsequently reduced to yield the highly pure final aniline.

SynthesisWorkflow Start 3-Nitrobenzylamine + DMF-Azine Condensation Condensation (p-TsOH, 150°C) Start->Condensation Intermediate 4-(3-nitrobenzyl)- 4H-1,2,4-triazole Condensation->Intermediate Reduction Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Intermediate->Reduction Crude Crude Amine (Contains Impurities) Reduction->Crude Purification Crystallization & Scavenger Resin Crude->Purification Final Pure 3-(4H-1,2,4-triazol- 4-ylmethyl)aniline Purification->Final

Figure 1: Two-step synthesis and purification workflow for 3-(4H-1,2,4-triazol-4-ylmethyl)aniline.

Quantitative Data: Method Comparison

Understanding the quantitative differences between synthetic routes is critical for scaling up pharmaceutical intermediates.

Synthesis RouteReagentsRegioselectivity (4-Isomer)Major ImpurityTypical YieldFinal Purity (Post-Cryst)
Direct Alkylation 3-Nitrobenzyl bromide + 1H-1,2,4-triazole< 15%1-alkyl regioisomer10–15%< 85%
De Novo Cyclization 3-Nitrobenzylamine + DMF-azine> 99%Unreacted formamidines75–85%> 98%

Standardized Experimental Protocols

Every protocol described below is designed as a self-validating system, incorporating analytical checkpoints to ensure the causality of the reaction is proceeding as intended before moving to the next step.

Protocol A: De Novo Synthesis of 4-(3-nitrobenzyl)-4H-1,2,4-triazole
  • Charge : In a mortar or milling jar, combine 3-nitrobenzylamine (1.0 equiv), N,N-dimethylformamide azine dihydrochloride (1.5 equiv), and p-toluenesulfonic acid (0.05 equiv)[2].

  • Homogenize : Grind the solids together until the mixture liquefies or forms a homogeneous paste.

  • Cyclization : Transfer the mixture to a round-bottom flask, layer with xylenes, and heat to 150 °C under an argon atmosphere for 16 hours. (Causality: High thermal energy is required to drive off dimethylamine gas, forcing the transamination intermediates to close the ring).[2]

  • Validation Check : Sample the reaction for LC-MS. The intermediate formamidine mass must be absent, replaced entirely by the [M+H]+ of the product.

  • Workup : Cool to room temperature, basify with 1 M NaOH, and extract with dichloromethane (3 × 100 mL). Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo.

Protocol B: Nitro Reduction to 3-(4H-1,2,4-triazol-4-ylmethyl)aniline
  • Charge : Dissolve the intermediate 4-(3-nitrobenzyl)-4H-1,2,4-triazole in ethanol (0.2 M). Add 5% Pd/C (5 mol% relative to substrate).

  • Reduction : Purge the flask thoroughly with N2, then introduce H2 gas via a balloon (strictly 1 atm). Stir vigorously at room temperature for 4 hours. (Causality: Restricting pressure to 1 atm prevents the hydrogenolysis of the benzylic C-N bond).

  • Validation Check : Perform TLC (DCM:MeOH 9:1). The UV-active nitro starting material spot should be completely consumed, replaced by a lower-Rf spot that stains positive with ninhydrin.

  • Scavenging : Filter the mixture through a pad of Celite. To the filtrate, add a metal scavenger resin (e.g., SiliaMetS Thiol, 2 equiv relative to Pd) and stir at 40 °C for 4 hours to capture leached palladium.

  • Isolation : Filter off the resin, concentrate the filtrate, and recrystallize from an ethanol/water mixture to yield the pure target aniline.

Troubleshooting & FAQs

Q1: My HPLC shows a massive impurity peak with the exact same m/z as my product. What is it, and how do I remove it? A: If you utilized the direct alkylation route, this is the 1-(3-nitrobenzyl)-1H-1,2,4-triazole regioisomer. Because the 1-alkyl and 4-alkyl isomers have nearly identical polarities, they are notoriously difficult to separate via standard silica gel chromatography. Solution: Abandon the direct alkylation route. Switch to the DMF-azine condensation route (Protocol A), which provides >99% regioselectivity for the 4-position by building the ring directly onto the amine[1].

Q2: During nitro reduction with Pd/C, my yield drops significantly, and I detect 3-methylaniline in the LC-MS. Why? A: You are observing hydrogenolysis of the benzylic C-N bond. Under harsh hydrogenation conditions (high H2 pressure or elevated temperatures), the 1,2,4-triazole ring acts as an excellent leaving group, cleaving the molecule into 3-methylaniline and free 1,2,4-triazole. Solution: Strictly maintain H2 pressure at 1 atm and use a less active catalyst (e.g., 5% Pd/C instead of 10% Pd/C). Alternatively, switch to a milder, chemoselective chemical reduction using Fe powder and NH4Cl in aqueous ethanol at 80 °C.

Q3: My condensation with DMF-azine is incomplete, leaving intermediate formamidines. How can I drive the reaction to completion? A: The transamination and subsequent cyclization require significant thermal energy to eliminate dimethylamine gas and close the ring. Solution: Ensure the internal reaction temperature reaches exactly 150 °C. Additionally, verify that you are using a catalytic amount of p-toluenesulfonic acid (p-TsOH); the acidic environment is critical for activating the azine for nucleophilic attack[2].

Q4: How do I remove residual Palladium that is discoloring my final aniline product? A: Aniline derivatives are excellent ligands and readily coordinate transition metals, leading to dark brown or gray discoloration in the final solid. Solution: Treat the crude product solution with a metal scavenger resin (e.g., SiliaMetS Thiol or EDTA-functionalized silica) for 4 hours at 40 °C prior to final filtration. This self-validating step ensures heavy metal limits meet stringent pharmaceutical standards.

References

  • Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts Source: ACS Omega URL:[Link]

  • Four-component synthesis of fully substituted 1,2,4-triazoles Source: Angewandte Chemie International Edition URL:[Link]

Sources

Validation & Comparative

FT-IR Characterization of 1,2,4-Triazole Compounds: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Autonomy

The 1,2,4-triazole ring is a pharmacophore of immense significance, serving as the core scaffold in blockbuster antifungals (fluconazole, itraconazole) and emerging oncology agents. While NMR provides atomic-level resolution, Fourier Transform Infrared Spectroscopy (FT-IR) remains the industry workhorse for rapid structural validation, polymorph screening, and real-time reaction monitoring.

This guide moves beyond basic peak listing. We will dissect the vibrational mechanics of the triazole ring, compare FT-IR against orthogonal techniques, and provide a self-validating protocol for experimental consistency.

Part 2: Comparative Analysis (The "Why" and "When")

Before touching the instrument, a researcher must decide if FT-IR is the correct tool. Below is a technical comparison of FT-IR against its primary alternatives for triazole characterization.

Table 1: Technical Comparison of Characterization Modalities
FeatureFT-IR (Mid-IR) Raman Spectroscopy NMR (

H/

C)
Primary Detection Dipole moment changes (Polar bonds: C=N, N-H)Polarizability changes (Symmetric bonds: N-N, Ring breathing)Magnetic spin environments (Protons, Carbons)
Triazole Specificity Excellent for C=N and N-H tautomer identification.Superior for N-N bond characterization and metal-ligand vibrations.Definitive for determining substitution patterns (N1 vs. N4).
Sample State Solid (Powder), Liquid, Thin Film.Solid, Liquid, Aqueous solution.Solution (requires deuterated solvents).
Throughput High (Seconds per scan).High (Seconds).Low to Medium (Minutes to Hours).[1]
Key Limitation Water interference; KBr hygroscopicity.[2][3]Fluorescence interference in impure samples.Solvent effects; high operational cost.
Decision Logic: When to Use FT-IR?

DecisionMatrix Start Characterization Goal RapidID Rapid ID / QC Start->RapidID Polymorph Polymorph/Crystal Form Start->Polymorph SubstPattern Exact Substitution Pattern Start->SubstPattern MetalCoord Metal Coordination Start->MetalCoord FTIR Select FT-IR (ATR/KBr) RapidID->FTIR Fast, no solvent Polymorph->FTIR Lattice vibrations visible NMR Select NMR SubstPattern->NMR Atomic resolution MetalCoord->FTIR M-N shifts Raman Select Raman MetalCoord->Raman Low freq M-N modes

Figure 1: Decision matrix for selecting characterization techniques based on analytical goals.

Part 3: Spectral Fingerprinting (The "What")

The 1,2,4-triazole ring exhibits a distinct vibrational signature. Correct assignment requires understanding the electronic effects of the three nitrogen atoms.

The "Triazole Signature"

The 1,2,4-triazole ring is an aromatic system with high electron density. The key diagnostic bands arise from the stretching of the C=N bonds and the breathing of the heterocyclic ring.

Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Origin
N-H Stretching 3100 – 3400Medium/BroadPresent only in 1H- or 4H-triazoles. Broadening indicates hydrogen bonding (dimer formation).
C-H Aromatic 3030 – 3100WeakStretching of the C-H bond at the C3/C5 positions.
C=N Stretching 1500 – 1590StrongThe "Fingerprint" of the triazole ring. Highly sensitive to substituents and metal coordination.
N-N Stretching 1260 – 1280MediumDiagnostic for the N1-N2 bond. Often overlaps with C-N vibrations.
Ring Breathing 1000 – 1100MediumSymmetrical expansion/contraction of the ring.
Ring Deformation 600 – 700WeakOut-of-plane bending; useful for confirming aromaticity.

Expert Insight: In 1,2,4-triazole derivatives, the C=N stretch is the most reliable marker. Upon metal coordination (e.g., forming a complex with Cu(II) or Zn(II)), this band typically shifts to a lower frequency (red shift) by 10–30 cm⁻¹. This is caused by the donation of electron density from the nitrogen lone pair to the metal, weakening the C=N bond order [1, 6].

Part 4: Experimental Protocol (The "How")

To ensure scientific integrity, the sample preparation method must be chosen based on the need for sensitivity versus convenience.

Method A: KBr Pellet (The Gold Standard for Resolution)

Best for: Publication-quality spectra, weak signals, and library matching.

  • Desiccation: Dry Potassium Bromide (KBr) spectroscopic grade powder at 110°C for 2 hours to remove adsorbed moisture.

  • Ratio: Mix 1 mg of triazole sample with 100 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Crucial: Large particles cause the "Christiansen Effect," leading to distorted baselines.

  • Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (if available) to form a transparent disc.

  • Measurement: Collect background spectrum with an empty holder, then measure sample.

Method B: ATR (Attenuated Total Reflectance)

Best for: Rapid screening, aqueous samples, and surface analysis.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Application: Place ~5 mg of powder directly onto the crystal.

  • Contact: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Poor contact results in weak intensity, especially in the high-wavenumber region (N-H stretch).

Workflow Diagram

ExperimentalWorkflow Sample Solid Triazole Sample Choice Select Method Sample->Choice KBr_Dry Dry KBr (110°C, 2h) Choice->KBr_Dry High Resolution ATR_Clean Clean Crystal (IPA) Choice->ATR_Clean Rapid/Routine KBr_Mix Mix 1:100 (Sample:KBr) KBr_Dry->KBr_Mix KBr_Grind Grind to <2µm KBr_Mix->KBr_Grind KBr_Press Press 10 Tons (Transparent Disc) KBr_Grind->KBr_Press Scan Acquire Spectrum (4000-400 cm⁻¹) KBr_Press->Scan ATR_Apply Apply Sample ATR_Clean->ATR_Apply ATR_Press Apply Pressure (High Contact) ATR_Apply->ATR_Press ATR_Press->Scan Validate Validate: Check 2350 cm⁻¹ (CO2) & 3400 cm⁻¹ (H2O) Scan->Validate

Figure 2: Step-by-step experimental workflow for KBr and ATR sampling modalities.

Part 5: Advanced Case Studies

Case Study 1: Schiff Base Formation

Scenario: Reaction of 4-amino-1,2,4-triazole with an aromatic aldehyde.

  • Objective: Confirm formation of the imine linkage.

  • FT-IR Evidence:

    • Disappearance: The N-H stretching doublet of the primary amine (NH₂) at ~3200–3300 cm⁻¹ disappears.

    • Disappearance: The C=O (carbonyl) peak of the aldehyde at ~1700 cm⁻¹ disappears.

    • Appearance: A new, sharp band appears at 1600–1620 cm⁻¹ , corresponding to the azomethine (CH=N) linkage . This confirms the condensation reaction was successful [12].

Case Study 2: Metal Complexation (Ligand Binding)

Scenario: Coordination of a 1,2,4-triazole-3-thione derivative with Cu(II).

  • Objective: Determine binding sites (S vs. N).

  • FT-IR Evidence:

    • Thione vs. Thiol: If the C=S peak at ~1300 cm⁻¹ shifts or diminishes, it suggests coordination through sulfur.

    • Azomethine Shift: The C=N band of the triazole ring shifts to a lower frequency (e.g., from 1580 to 1560 cm⁻¹). This "red shift" indicates that the nitrogen lone pair is involved in bonding, reducing the double-bond character of the C=N bond [6, 17].

    • Far-IR: Appearance of new bands at 400–500 cm⁻¹ assigned to M-N (Metal-Nitrogen) and M-S (Metal-Sulfur) vibrations [6].

References

  • ResearchGate. Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole.Link

  • Academia.edu. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles.[4]Link

  • Benchchem. Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.Link

  • IJRPC. Synthesis, Characterization and Evaluation of Biological Activity of Some Heterocyclic Compounds Containing 1,2,4-Triazole Ring.Link

  • PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles.[5]Link

  • Research India Publications. Preparation, Spectra characterization of new 1,2,4-Triazole Derivatives and its complexities with some transition metal ions.Link

  • Kintek Solution. What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?Link

  • Shimadzu. Measurement Methods for Powder Samples.Link

  • Specac. Should I be using KBr pellets in FTIR Spectroscopy.Link

  • ResearchGate. FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole.Link

  • AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.Link

  • PubMed Central (PMC). Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine.Link

  • CAS Journal. Synthesis, Characterization & Biological Survey of Novel 1,2,4- Triazole Schiff Base Derivatives.Link

  • University of Cincinnati. Sample preparation for FT-IR.Link

  • Lab Manager. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?Link

  • ResearchGate. Synthesis and Characterization New 1, 2, 4-Triazole Derivative and Its Complexes.Link

  • RSC Advances. FT-IR spectra of compounds 1 and 2 (Metal Complexes).Link

  • PubMed. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole with dinitrogen.Link

  • SFR. FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique.Link

  • PubMed. FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole.[6]Link

  • Northwestern University. FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons.Link

Sources

Comparative Guide: 1,2,3-Triazole vs. 1,2,4-Triazole Isomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the choice between 1,2,3-triazole and 1,2,4-triazole isomers is rarely arbitrary; it is dictated by specific structural and electronic requirements of the biological target.

  • 1,2,4-Triazoles are historically the "Warheads." They are dominant in FDA-approved antifungals and aromatase inhibitors because their nitrogen arrangement allows for critical coordination with heme iron in metalloenzymes (e.g., CYP51, CYP19).

  • 1,2,3-Triazoles are the "Architects." They function primarily as bioisosteres for amide bonds, offering superior metabolic stability while maintaining the geometry required for peptidomimetics. Their rise correlates with the advent of Click chemistry (CuAAC), making them ideal for fragment-based drug discovery (FBDD) and bioconjugation.

This guide provides a technical comparison of these isomers, focusing on their physicochemical profiles, synthetic accessibility, and target-specific bioactivity.

Part 1: Physicochemical Profile & Bioisosterism[1]

The distinct electronic signatures of these isomers dictate their pharmacodynamic roles.

Comparative Data Table
Feature1,2,3-Triazole (1,4-disubstituted)1,2,4-Triazole (1-substituted)
Primary Role Amide Bioisostere / LinkerHeme-Coordinating Warhead
Dipole Moment ~5.0 D (High)~2.1 - 2.5 D
H-Bond Donor (HBD) C5-H (Weak donor)None (if N1 substituted)
H-Bond Acceptor (HBA) N2, N3 (Lone pairs)N2, N4 (Strong acceptors)
pKa (Parent Ring) ~9.3 (Acidity of NH)~10.0 (Acidity of NH)
Metabolic Stability High (Resistant to hydrolysis/oxidation)High (Resistant to hydrolysis)
Geometry Planar; mimics trans-amide bondPlanar; mimics imidazole
Key Drug Examples Rufinamide, TazobactamFluconazole, Letrozole, Alprazolam
Mechanistic Insight: The Amide Mimic vs. The Iron Binder
  • 1,2,3-Triazole as a Trans-Amide Mimic: The 1,4-disubstituted 1,2,3-triazole possesses a dipole moment and atomic distance (~5.0 Å between substituents) that closely resembles a trans-amide bond (~3.9 Å).[1][2] Unlike amides, however, the triazole ring is immune to proteolytic cleavage, making it an invaluable tool for stabilizing peptide-based drugs.

  • 1,2,4-Triazole as a Heme Ligand: In 1,2,4-triazoles, the N4 nitrogen possesses a lone pair that is sterically accessible and electronically enriched. This allows it to form a coordinate covalent bond with the Fe(II/III) of heme groups in cytochrome P450 enzymes. This interaction is the mechanism of action for azole antifungals (inhibiting ergosterol synthesis) and aromatase inhibitors (blocking estrogen production).

Part 2: Synthetic Accessibility & Workflows

The synthetic routes for these isomers differ fundamentally. 1,2,3-triazoles are typically accessed via cycloaddition (Click Chemistry), while 1,2,4-triazoles require condensation reactions.

Diagram 1: Synthetic Decision Tree & Pathways

This diagram contrasts the modular "Click" approach against the classical condensation approach.

TriazoleSynthesis Start Target Scaffold Strategy Click Modular Assembly (Linker/Bioisostere) Start->Click High Fsp3 / Fragments Condense Warhead Construction (Heme Binder) Start->Condense Rigid Core / Active Site Azide Azide (R-N3) Click->Azide Alkyne Alkyne (R'-C≡CH) Click->Alkyne CuAAC CuAAC Reaction (Cu(I) Catalyst) Azide->CuAAC Alkyne->CuAAC Tri123 1,4-Disubstituted 1,2,3-Triazole CuAAC->Tri123 Regioselective Hydrazide Hydrazide (R-CONHNH2) Condense->Hydrazide Nitrile Nitrile/Imidate (R'-CN) Condense->Nitrile Cycliz Condensation (High Temp/Acid) Hydrazide->Cycliz Nitrile->Cycliz Tri124 3,5-Disubstituted 1,2,4-Triazole Cycliz->Tri124

Caption: Comparative synthetic workflows.[3] Top: CuAAC 'Click' chemistry for 1,2,3-triazoles. Bottom: Condensation routes for 1,2,4-triazoles.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,4-Disubstituted 1,2,3-Triazole (CuAAC Method)

Application: Generating peptidomimetics or linking two pharmacophores. Mechanism: Copper(I)-catalyzed Azide-Alkyne Cycloaddition.[1][2][4][5]

  • Reagents: Dissolve Alkyne (1.0 equiv) and Azide (1.0 equiv) in a 1:1 mixture of t-Butanol and Water.

  • Catalyst Preparation: Add Sodium Ascorbate (0.1 equiv) followed by Copper(II) Sulfate Pentahydrate (0.01–0.05 equiv). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir vigorously at room temperature for 6–12 hours.

  • Monitoring: Monitor consumption of azide by TLC (Note: Azides are not always UV active; use specific stains if necessary).

  • Workup: Dilute with water. If the product precipitates, filter and wash with cold water/ammonium hydroxide (to remove Cu traces). If soluble, extract with ethyl acetate.

  • Validation: 1H NMR will show a characteristic singlet for the triazole C5-H proton typically between δ 7.5–8.5 ppm.

Protocol B: Synthesis of 1,2,4-Triazole (Einhorn-Brunner Variation)

Application: Creating antifungal cores or kinase inhibitor scaffolds. Mechanism: Condensation of hydrazides with imides or nitriles.

  • Reagents: Combine Acyl Hydrazide (1.0 equiv) and Amidine or Imidate (1.1 equiv) in Ethanol or n-Butanol.

  • Reaction: Heat to reflux (80–110°C) for 12–24 hours. Acid catalysis (e.g., catalytic acetic acid) may be required depending on the electrophile.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallization from ethanol/water is common. Flash chromatography (MeOH/DCM gradient) may be needed for polar derivatives.

  • Validation: 1H NMR will show the absence of hydrazide NH2 protons. N-substituted 1,2,4-triazoles often display distinct C3-H and C5-H signals if not symmetrically substituted.

Part 4: Target Binding & Bioactivity Logic

When designing a ligand, the choice of isomer defines the interaction strategy.

Diagram 2: Pharmacodynamic Logic Flow

This diagram illustrates the decision-making process for selecting a triazole isomer based on the biological target.

BioactivityLogic Target Identify Biological Target Metallo Is it a Metalloenzyme? (CYP450, Aromatase) Target->Metallo Peptide Is it a Peptidomimetic? (Protease, GPCR) Metallo->Peptide No Use124 Select 1,2,4-Triazole Metallo->Use124 Yes Peptide->Use124 No (General Scaffold) Use123 Select 1,2,3-Triazole Peptide->Use123 Yes HemeMech Mechanism: N4 coordinates Fe(II/III) (e.g., Fluconazole) Use124->HemeMech AmideMech Mechanism: Bioisostere for Trans-Amide Dipole alignment (e.g., Rufinamide) Use123->AmideMech

Caption: Decision logic for isomer selection. 1,2,4-triazoles are preferred for metal coordination; 1,2,3-triazoles for amide replacement.

Case Study Analysis

1. Antifungal Therapy (The 1,2,4 Dominance)

  • Context: Inhibition of lanosterol 14α-demethylase (CYP51).[6][7]

  • Data: Comparative docking studies show that the N4 of 1,2,4-triazole is perfectly positioned to displace the water molecule coordinated to the heme iron.

  • Outcome: 1,2,3-triazole analogs of Fluconazole generally show significantly reduced potency (often >10-fold increase in MIC) because the N2/N3 nitrogens in the 1,2,3-isomer are sterically hindered or electronically less capable of forming the strong

    
    -donor bond with Iron required for inhibition.
    

2. Metabolic Stabilization (The 1,2,3 Advantage)

  • Context: Replacing unstable amide bonds in peptide-based drugs.

  • Data: In studies involving HIV-1 protease inhibitors and various GPCR ligands, replacing a P1-P2 amide bond with a 1,4-disubstituted 1,2,3-triazole maintained binding affinity (Ki) within a log unit but increased plasma half-life (

    
    ) by 200-400% due to resistance against amidases.
    

References

  • Comparison of Pharmacophore Fe

    • Title: Triazole Derivatives with Antifungal Activity: A Pharmacophore Model Study[8]

    • Source: Acta Poloniae Pharmaceutica
    • URL:[Link]

  • Bioisosterism of 1,2,3-Triazoles

    • Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry[9][1][2][5][10][11]

    • Source: Expert Opinion on Drug Discovery (via IRIS Unimore)
    • URL:[Link]

  • Synthesis and Biological Potential of 1,2,4-Triazoles

    • Title: An insight on medicinal attributes of 1,2,4-triazoles[5][12][13][14][15]

    • Source: Arabian Journal of Chemistry (via PMC)
    • URL:[Link]

  • 1,2,3-Triazoles as Amide Surrog

    • Title: 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity[2]

    • Source: Molecules (MDPI)
    • URL:[Link]

  • Review of Synthetic Methods

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review
    • Source: Frontiers in Chemistry
    • URL:[Link]

Sources

Comparative SAR Analysis: 1,2,4-Triazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Triazole Advantage

In the landscape of nitrogen-rich heterocycles, the 1,2,4-triazole ring stands as a "privileged scaffold."[1][2] While historically preceded by imidazoles (e.g., ketoconazole) and often confused with its "click chemistry" isomer (1,2,3-triazole), the 1,2,4-triazole offers a distinct balance of dipole moment, metabolic stability, and hydrogen-bonding capability.

This guide provides a structural critique of 1,2,4-triazole analogs, specifically comparing them against Imidazole (the metabolic stability benchmark) and 1,2,3-Triazole (the synthetic benchmark). We focus on two primary therapeutic vectors: Antifungal (CYP51 inhibition) and Anticancer (EGFR/Aromatase inhibition) .

Scaffold Comparison: 1,2,4-Triazole vs. Alternatives

The Metabolic Pivot: Triazole vs. Imidazole

The shift from first-generation azoles (imidazoles) to second-generation azoles (triazoles) was driven by selectivity .

  • Mechanism of Action (MOA): Both scaffolds bind to the heme iron of the fungal enzyme lanosterol 14

    
    -demethylase (CYP51).
    
  • The Critical Difference: Imidazoles coordinate via the N3 nitrogen.[3] 1,2,4-Triazoles coordinate via the N4 nitrogen.

  • Impact: The imidazole ring is more basic (

    
     ~ 7.0) than the 1,2,4-triazole (
    
    
    
    ~ 2.3). At physiological pH, imidazoles are more likely to be protonated, reducing their affinity for the heme iron in vivo. Furthermore, the lower basicity of the triazole ring reduces affinity for mammalian cytochrome P450 enzymes, significantly lowering hepatotoxicity risks compared to ketoconazole.
The Synthetic Pivot: 1,2,4- vs. 1,2,3-Triazole[4][5][6][7]
  • 1,2,3-Triazole: Synthesized via CuAAC ("Click") chemistry.[4] Extremely stable, often used as a passive linker.

  • 1,2,4-Triazole: Synthesized via condensation (e.g., Einhorn-Brunner).[1][5][6] Offers more versatile substitution patterns (N1, C3, C5) for fine-tuning pharmacokinetics.

Visualizing the Selectivity Logic

The following diagram illustrates the interaction difference that dictates the superior safety profile of 1,2,4-triazoles.

CYP51_Interaction cluster_0 First Gen: Imidazole cluster_1 Second Gen: 1,2,4-Triazole Heme Heme Iron (Fe2+) (Active Site) Imidazole Imidazole Ring (N3 Coordination) Imidazole->Heme Strong Coordination (High Basicity) Tox High Mammalian CYP Affinity (Hepatotoxicity) Imidazole->Tox Triazole 1,2,4-Triazole Ring (N4 Coordination) Triazole->Heme Selective Coordination (Low Basicity) Safety Low Mammalian CYP Affinity (High Selectivity) Triazole->Safety

Caption: Comparative binding logic showing why 1,2,4-triazoles offer superior selectivity over imidazoles.

Structure-Activity Relationship (SAR) Analysis

Antifungal SAR (CYP51 Inhibition)

The "Gold Standard" pharmacophore for antifungal activity (e.g., Fluconazole, Voriconazole) relies on specific substitution patterns around the central aliphatic chain connecting the triazole.

  • The Halogen Effect: A 2,4-difluorophenyl group (or 2,4-dichlorophenyl) at the N1 position is critical. The fluorine atoms increase metabolic stability and lipophilicity, enhancing penetration into the fungal cell membrane.

  • The Hydroxyl Group: A tertiary alcohol on the linker often facilitates water-mediated hydrogen bonding within the CYP51 active site.

  • Recent Developments: Introduction of carboxamide fragments has shown potency superior to commercial standards like Mefentrifluconazole.[7]

Anticancer SAR (EGFR & Aromatase)
  • Aromatase (CYP19): Similar to CYP51, the triazole nitrogen binds the heme of aromatase, blocking estrogen synthesis (e.g., Letrozole).

  • EGFR Inhibition: Hybrid molecules fusing 1,2,4-triazole with quinazoline or indole scaffolds have shown low micromolar

    
     values against EGFR-overexpressing lines (e.g., MCF-7, HeLa). The triazole ring often acts as a bioisostere for amide or ester linkages, improving solubility.
    

Comparative Performance Data

The following table contrasts a classic imidazole, a standard triazole, and a novel experimental 1,2,4-triazole derivative (Compound 6h) containing a carboxamide fragment.

Table 1: Comparative Efficacy against Fungal Pathogens & Enzyme Selectivity

FeatureKetoconazole (Imidazole)Fluconazole (1,2,4-Triazole)Novel Analog 6h (Carboxamide-Triazole)
Primary Scaffold Imidazole (N3-coord)1,2,4-Triazole (N4-coord)1,2,4-Triazole (N4-coord)
CYP Selectivity Low (Inhibits human CYP3A4)High (Specific to Fungal CYP51)High
Water Solubility Low (< 1 mg/mL at pH 7)High (> 8 mg/mL)Moderate (varies by R-group)

(P. piricola)
N/A (Older gen)~30-40

g/mL (Standard)
13.09

g/mL
[1]

(P. capsici)
Moderate~75

g/mL (Mefentrifluconazole)
17.36

g/mL
[1]
Metabolic Stability Low (Rapid oxidation)High (Excreted largely unchanged)High

Note: Data for Compound 6h is derived from recent SAR studies comparing carboxamide derivatives against commercial Mefentrifluconazole [1].

Experimental Protocols

To validate these SAR claims, reproducible synthesis and assay protocols are required.

Synthesis: The Einhorn-Brunner Reaction

This is the preferred method for generating substituted 1,2,4-triazoles, offering higher regioselectivity than the Pellizzari reaction.

Workflow Diagram:

Synthesis_Workflow Start Diacylamine / Imide Step1 Condensation (Acid Cat., Reflux) Start->Step1 Reagent Hydrazine Derivative (R-NHNH2) Reagent->Step1 Inter N-Acylamidrazone Intermediate Step1->Inter 1-2 hrs Step2 Cyclodehydration (- H2O) Inter->Step2 Product 1,2,4-Triazole Product Step2->Product 4-6 hrs

Caption: Step-wise workflow for the Einhorn-Brunner synthesis of 1,2,4-triazoles.

Detailed Protocol:

  • Reactants: Combine 1.0 eq of diacylamine (imide) and 1.1 eq of hydrazine hydrochloride in glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7).
    
  • Work-up: Cool to room temperature. Pour into crushed ice/water. Neutralize with 10%

    
     if necessary to precipitate the product.
    
  • Purification: Filter the solid and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR (look for C3/C5 protons if unsubstituted, typically 
    
    
    
    8.0–9.0 ppm).
Biological Assay: CYP51 Inhibition (Spectrophotometric)

To confirm the mechanism (Triazole vs. Imidazole binding mode), use a binding spectral assay.

  • Preparation: Isolate microsomes from Candida albicans (or use recombinant CYP51). Suspend in 0.1 M phosphate buffer (pH 7.4).

  • Baseline: Record the baseline spectrum (350–500 nm).

  • Titration: Add the test compound (dissolved in DMSO) in stepwise increments (0.5 – 10

    
    M) to the sample cuvette. Add equivalent DMSO to the reference.
    
  • Measurement: Record the difference spectrum.

    • Triazole Signature: Look for a Type II binding spectrum with a peak at 425–426 nm and a trough at 390 nm [2].

    • Imidazole Signature: Look for a peak shifted to 429–430 nm [2].[8]

  • Data Analysis: Plot

    
     vs. concentration to calculate the spectral dissociation constant (
    
    
    
    ).

References

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 2024. Link

  • A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations. Biochemical Pharmacology, 1985. Link

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 2022. Link

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. European Journal of Medicinal Chemistry, 2018. Link

  • Structure-activity relationships of azole antifungal agents. Clinical Microbiology Reviews, 1988. Link

Sources

The Significance of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to In-Silico Docking of 1,2,4-Triazole Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of in-silico molecular docking strategies for the study of 1,2,4-triazole derivatives. We will delve into the foundational principles of molecular docking, compare leading software platforms with supporting data, and provide a detailed, field-proven experimental workflow.

The 1,2,4-triazole, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone pharmacophore in modern drug discovery.[1][2] Its rigid structure and capacity for hydrogen bonding, dipole interactions, and hydrophobic interactions make it a privileged scaffold for engaging with a wide array of biological targets. Consequently, 1,2,4-triazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antifungal, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3][4]

The therapeutic success of drugs like the antifungal agents fluconazole and tebuconazole is a testament to the power of the triazole core.[1] In oncology, these derivatives are being explored as inhibitors of crucial targets like tubulin, thymidine phosphorylase (TP), and various kinases.[5] Given this vast therapeutic potential, computational methods such as molecular docking are indispensable for rapidly screening vast chemical libraries, predicting binding affinities, and rationally designing novel, more potent 1,2,4-triazole-based drug candidates.

Foundational Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a 1,2,4-triazole derivative) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex.[6][7] The primary objectives are twofold:

  • Binding Pose Prediction: To accurately determine the geometry and conformation of the ligand within the receptor's active site.

  • Binding Affinity Estimation: To estimate the strength of the interaction, commonly expressed as a "docking score" or "binding energy," which helps in ranking potential drug candidates.[6]

This in-silico approach allows researchers to gain insights into the molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern the ligand-receptor recognition process.[8] By simulating these interactions computationally, drug discovery programs can prioritize the synthesis and experimental testing of the most promising compounds, saving significant time and resources.[7]

Comparative Analysis of Leading Molecular Docking Software

The selection of docking software is a critical decision that influences the accuracy and reliability of the results. While numerous platforms are available, they differ fundamentally in their search algorithms and scoring functions. Here, we compare three of the most widely used platforms in both academic and industrial research.

FeatureAutoDock VinaGOLD (Genetic Optimisation for Ligand Docking)Glide (Schrödinger)
Search Algorithm Lamarckian Genetic Algorithm & Broyden-Fletcher-Goldfarb-Shanno (BFGS) local searchGenetic AlgorithmHierarchical search protocol with systematic and stochastic elements
Scoring Function Empirical scoring function (knowledge-based and machine-learning-based terms)GoldScore, ChemScore, ASP, PLPGlideScore (empirical with force-field terms), Emodel
Cost Open-source (Free)Commercial LicenseCommercial License
Key Strengths Widely used, highly cited, computationally efficient, good for virtual screening.[9]High flexibility for both ligand and receptor (side chains), multiple scoring functions for consensus scoring.[10][11]High accuracy in pose prediction, excellent performance across diverse targets, well-integrated drug discovery suite.[10][11]
Considerations Scoring function is less complex than some commercial options; requires more user expertise for setup.Can be computationally more intensive.Requires a significant financial investment.
Causality Behind Software Choice:
  • For Academic & High-Throughput Screening: AutoDock Vina is often the tool of choice. Its speed and open-source nature make it ideal for screening thousands of compounds or for research groups with limited budgets.[9] Its reliability is well-documented in numerous studies on triazole derivatives.[6][8]

  • For Lead Optimization & Accuracy: Glide and GOLD are industry standards where precision in predicting the correct binding pose is paramount.[10] Glide, in particular, has been shown to perform very consistently in reproducing crystallographic poses.[10] The choice between them can depend on the specific nature of the binding site; for instance, ChemScore within GOLD can be advantageous in sterically demanding sites.[10]

Supporting Experimental Data: Docking Studies of 1,2,4-Triazoles

The following table summarizes findings from recent publications, illustrating the application of various docking software to different biological targets.

Target Protein1,2,4-Triazole Derivative TypeSoftware UsedKey Findings & Binding InteractionsReference
Mycobacterium tuberculosis KatG Varied substituted 1,2,4-triazolesNot specifiedA derivative showed strong activity (MIC of 2 µg/mL) and was found to bind firmly in the KatG active site, leading to ROS accumulation.[12][12]
Epidermal Growth Factor Receptor (EGFR) Novel triazole derivativesAutoDock VinaStrong binding affinities (-8.5 to -10.2 kcal/mol) correlated with potent cytotoxic effects in cancer cell lines.[6][6]
Lanosterol 14α-demethylase (CYP51) Menthol-derived 1,2,4-triazole-thioethersNot specifiedDocking was used to investigate the binding pattern of compounds with high antifungal activity against P. piricola.[13][13]
B-cell lymphoma 2 (Bcl-2) 1,2,4-triazole-hydrazone hybridsNot specifiedMolecular modeling predicted binding affinities toward the active site of the anti-apoptotic protein Bcl-2, correlating with anti-breast cancer activity.[14][14]
Thymidine Phosphorylase (TP) Bis-1,2,4-triazole derivativesNot specifiedDocking studies revealed interactions with nine amino acid residues in the TP active site, supporting their potential as anti-tumor agents.[15][15]

A Self-Validating Experimental Protocol for Docking 1,2,4-Triazole Derivatives

This protocol provides a step-by-step methodology for a robust and reliable docking workflow, using AutoDock Vina as a practical example. The causality behind each step is explained to ensure scientific integrity.

Part 1: Receptor Preparation
  • Acquire the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1ZXM for Topoisomerase IIα).[8]

    • Causality: The experimentally determined crystal structure provides the most accurate 3D coordinates of the receptor's active site, which is the foundation of the simulation.

  • Prepare the Receptor: Use software like AutoDockTools (ADT) or UCSF Chimera.

    • a. Remove Non-essential Molecules: Delete all water molecules and heteroatoms (e.g., co-factors, ions, existing ligands) from the PDB file.[6]

      • Causality: Water molecules can interfere with the docking algorithm by occupying space in the binding site.[6] Removing the original ligand is essential to make the binding site available for docking the new compounds.

    • b. Add Polar Hydrogens: Add hydrogen atoms to the protein, which are often absent in crystal structure files.

      • Causality: Correct protonation states are critical for accurately calculating interactions, especially hydrogen bonds, which are key for 1,2,4-triazole binding.[6]

    • c. Assign Charges: Compute and assign Gasteiger charges to the protein atoms.

      • Causality: This step is crucial for calculating the electrostatic potential, a major component of the docking scoring function.

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes atomic coordinates, charges, and atom-type information required by AutoDock.

Part 2: Ligand Preparation
  • Obtain Ligand Structure: Draw the 1,2,4-triazole derivative using chemical drawing software (e.g., ChemDraw) and generate its 3D structure. Save it in a common format like MOL or SDF.

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94).[6]

    • Causality: This process finds the most stable, low-energy conformation of the ligand, which is the most likely state to exist in before binding and is a better starting point for the docking simulation.

  • Assign Charges and Torsions: Use ADT to assign Gasteiger charges and define the rotatable bonds (torsions) of the ligand.

    • Causality: Defining rotatable bonds allows the docking software to explore different conformations of the ligand (ligand flexibility) during the simulation, which is essential for finding the best fit.

  • Save as PDBQT: Save the final prepared ligand file in the PDBQT format.

Part 3: The Docking Simulation
  • Define the Binding Site (Grid Box): Using ADT, define a 3D grid box that encompasses the entire active site of the receptor.[6] The center of the box should be the geometric center of the active site, and its dimensions should be large enough to allow the ligand to move and rotate freely.

    • Causality: The grid box pre-calculates the interaction energies for different atom types at each point.[9] This dramatically speeds up the docking calculation, as the program only needs to look up these values instead of recalculating them for every step.[9]

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the desired output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt

    • Self-Validation: The exhaustiveness parameter in the configuration file controls the computational effort. Increasing this value (e.g., from the default of 8) makes the search more thorough, but also slower. Running the docking multiple times and ensuring the top-ranked poses are consistent is a key self-validation step.

Part 4: Analysis and Validation of Results
  • Analyze Binding Energy: The primary output is the binding affinity in kcal/mol. More negative values indicate stronger, more favorable binding.[6]

  • Visualize Binding Poses: Use visualization software like PyMOL or Discovery Studio to open the output file. Analyze the top-ranked binding pose of the 1,2,4-triazole derivative within the receptor's active site.

    • Causality: Visualization is the only way to qualitatively assess the docking result. It confirms that the ligand is in a sensible orientation and reveals the specific amino acid residues it interacts with.

  • Identify Key Interactions: Map the specific hydrogen bonds, hydrophobic interactions, and any π-π stacking between the triazole ring or its substituents and the amino acid residues.

  • Re-docking (Protocol Validation): A crucial validation step is to take the original ligand that was removed from the crystal structure, dock it back into the receptor, and compare the predicted pose to the experimental crystallographic pose. A Root Mean Square Deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.[10] This confirms that the chosen docking protocol is capable of reproducing experimentally verified results.

Visualizations

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB Acquire Receptor (PDB) PDB_Prep Prepare Receptor (Remove water, Add H+) PDB->PDB_Prep Ligand_Draw Draw/Obtain Ligand Ligand_Prep Prepare Ligand (Energy Minimization) Ligand_Draw->Ligand_Prep Grid Define Grid Box (Active Site) PDB_Prep->Grid Run Execute Docking (AutoDock Vina) Ligand_Prep->Run Grid->Run Analyze Analyze Binding Energy (Scoring) Run->Analyze Visualize Visualize Pose & Interactions (PyMOL, Discovery Studio) Analyze->Visualize Validate Validate Protocol (Re-docking, RMSD) Visualize->Validate

Caption: A typical workflow for in-silico molecular docking studies.

G cluster_protein Receptor Active Site cluster_ligand 1,2,4-Triazole Ligand AA1 Amino Acid 1 (e.g., SER, THR) AA2 Amino Acid 2 (e.g., LEU, VAL) AA3 Amino Acid 3 (e.g., PHE, TYR) Triazole Triazole Core Triazole->AA1 Hydrogen Bond Triazole->AA2 Hydrophobic Interaction Triazole->AA3 π-π Stacking

Caption: Key molecular interactions between a ligand and a receptor.

References

  • In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. International Journal of Science and Research Archive.
  • Docking studies and biological evaluation of anti-cancer activity of new 1,2,4 - trіаzоle(4h)derivatives.
  • Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. Royal Society of Chemistry.
  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. MDPI.
  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing.
  • A biochemistry‐oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole deriv
  • Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. MDPI.
  • Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Publishing.
  • Synthesis, 3D-QSAR and Molecular Docking Study of Nopol-Based 1,2,4-Triazole-Thioether Compounds as Potential Antifungal Agents. Frontiers.
  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
  • In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Comput
  • Novel series of bis-1,2,4-triazoles as TP inhibitors. Dove Medical Press.
  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry.
  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. International Journal of Modern Trends in Life Sciences.
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.
  • Synthesis, antimycobacterial evaluation, and molecular docking study of 1,2,4-triazole deriv
  • In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity.
  • A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole deriv
  • In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. Research Square.
  • Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivatives for designing new acetylcholinesterase inhibitors. PMC.
  • In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. PMC.
  • Triazole-Linked Pyridine–Oxadiazole–Thiol Hybrids as Dual α-Amylase and α-Glucosidase Inhibitors: Synthesis, DFT Analysis, Enzyme Kinetics, and In Silico Studies. Taylor & Francis Online.
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Semantic Scholar.
  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek.
  • Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Preprints.org.
  • Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Pharmaceutical Sciences.
  • In silico analysis of 3D-QSAR and molecular docking results to design new 1,2,4-triazoles as antibacterial agents. RHAZES: Green and Applied Chemistry.
  • Autodock & Autodock Vina: Development, Capabilities, & Applications in Molecular Docking. Preprints.org.
  • A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Journal of Medicinal Chemistry.
  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. PMC.
  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents.

Sources

Comparative analysis of different synthetic routes to 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core structure for blockbuster antifungal agents (Fluconazole, Itraconazole), aromatase inhibitors (Letrozole, Anastrozole), and antiviral therapeutics. Its high dipole moment, hydrogen-bonding capability, and stability against metabolic degradation make it an ideal bioisostere for amides and esters.

This guide provides a critical comparative analysis of synthetic methodologies, moving beyond textbook definitions to evaluate operational reality. We contrast classical condensation methods—often plagued by harsh conditions and poor regioselectivity—with modern, transition-metal-catalyzed, and one-pot multicomponent protocols that offer superior precision.

Strategic Analysis of Synthetic Architectures

Route A: The Classical Condensations (Pellizzari & Einhorn-Brunner)

Historically the primary routes, these methods rely on the condensation of hydrazine derivatives with acylating agents.

  • Pellizzari Reaction: Thermal condensation of amides and hydrazides.[1]

  • Einhorn-Brunner Reaction: Acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][2][3]

  • Critique: While atom-economical, these routes typically require forcing conditions (>140°C), often resulting in thermodynamic mixtures of isomers and significant charring/polymerization side products.

Route B: The Modern Amidine Strategy (One-Pot/Multicomponent)

This represents the current state-of-the-art for generating diverse libraries. It proceeds via the activation of amides or nitriles to form amidine intermediates, which then intercept hydrazines.

  • Mechanism: Amidine formation

    
     Hydrazine addition 
    
    
    
    Cyclodehydration.
  • Advantage: High regiocontrol is achieved by the stepwise assembly of the N-C-N backbone before ring closure.

Route C: Metal-Catalyzed Oxidative Cyclization

A specialized approach utilizing transition metals (Cu, Pd) to catalyze the formation of N-N or C-N bonds from amidines or benzylamines.

  • Utility: Best for accessing 1,3,5-trisubstituted systems directly from benzylic amines or nitriles via C-H activation.

Comparative Performance Metrics

The following data aggregates performance across standard substrates (e.g., phenyl-substituted precursors) to provide a baseline comparison.

MetricPellizzari Reaction (Classical)Einhorn-Brunner (Classical)One-Pot Amidine Coupling (Modern)Cu-Catalyzed Oxidative (Modern)
Reaction Temp 140–200 °C100–120 °C25–80 °C80–120 °C
Typical Yield 30–55%45–70%75–95%60–85%
Regioselectivity Poor (Mixtures common)Moderate (Acidity dependent)Excellent (>20:1)Good
Substrate Scope Limited (Stable groups only)ModerateBroad (Tolerates sensitive groups)Moderate (Oxidant sensitive)
Atom Economy HighHighModerate (Coupling reagents used)Low (Stoichiometric oxidants often)
Scalability High (Industrial bulk)ModerateHigh (Flow chemistry compatible)Low (Catalyst cost/removal)

Mechanistic Visualization

Pellizzari Reaction Mechanism

The classical route involves nucleophilic attack followed by a high-energy dehydration step.

Pellizzari Start Amide + Hydrazide Inter1 Acyl Amidrazone Intermediate Start->Inter1 Nucleophilic Attack (- H2O) Inter2 Cyclization (High Temp) Inter1->Inter2 Tautomerization Product 1,2,4-Triazole Inter2->Product Dehydration (- H2O)

Figure 1: The Pellizzari reaction pathway requiring high thermal energy to drive the double dehydration sequence.

Modern Regioselective Amidine Route

This pathway utilizes activation (e.g., via DMF-DMA or amide activation) to lower the energy barrier and ensure correct substituent placement.

AmidineRoute Precursors Amide / Nitrile Activation Activated Imidate/Amidine (via Tf2O or DMF-DMA) Precursors->Activation Activation OpenChain Acyl Amidrazone Activation->OpenChain + R-NHNH2 HydrazineAdd Hydrazine Interception (Mild Conditions) Cyclization Cyclodehydration OpenChain->Cyclization Acid/Heat Final Regiopure 1,2,4-Triazole Cyclization->Final

Figure 2: The stepwise modern approach allowing for modular installation of substituents.

Detailed Experimental Protocols

Protocol A: Classical Pellizzari Synthesis (Baseline)

Best for: Simple, symmetrical triazoles where yield is secondary to cost.

Reagents: Benzamide (10 mmol), Benzhydrazide (10 mmol).[4] Equipment: Sealed tube or high-pressure vessel.

  • Mixing: Grind benzamide (1.21 g) and benzhydrazide (1.36 g) together in a mortar to ensure intimate contact.

  • Fusion: Transfer the powder to a pressure tube. Heat neat (solvent-free) to 160–180 °C for 4 hours.

    • Note: The mixture will melt and water vapor will be evolved. Caution is required regarding pressure buildup.

  • Work-up: Cool the melt to room temperature. It will solidify into a hard mass.

  • Purification: Triturate the solid with cold ethanol (20 mL) to remove unreacted starting materials. Filter the remaining solid and recrystallize from hot ethanol/water (1:1).

  • Expected Yield: 40–50% of 3,5-diphenyl-1,2,4-triazole.

Protocol B: Modern One-Pot Amidine Synthesis (Recommended)

Best for: Complex pharmaceutical intermediates requiring high regioselectivity. Based on Castanedo et al. (J. Org. Chem. 2011)

Reagents: Carboxylic Acid (1.0 eq), Primary Amidine (1.2 eq), Hydrazine (1.5 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at RT for 15 min.

  • Coupling: Add the primary amidine (1.2 mmol). Stir at RT for 2–4 hours.[5]

    • Checkpoint: Monitor by LCMS for the formation of the acyl-amidine intermediate.

  • Cyclization: Add the monosubstituted hydrazine (1.5 mmol) and acetic acid (5.0 eq) to the reaction mixture. Heat to 80 °C for 4 hours.

  • Work-up: Dilute with ethyl acetate (30 mL) and wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Flash chromatography (typically 0-10% MeOH in DCM) yields the pure product.

  • Expected Yield: 75–90% of 1,3,5-trisubstituted 1,2,4-triazole with >95:5 regioselectivity.

Expert Commentary & Troubleshooting

1. Regioselectivity Challenges: In the classical Einhorn-Brunner or Pellizzari reactions using unsymmetrical reagents, you will often observe a mixture of tautomers or regioisomers. The modern amidine route (Protocol B) locks the substitution pattern because the hydrazine nitrogen attacks the activated amidine carbon specifically. If regioselectivity is critical, avoid thermal condensation methods.

2. Handling Hydrazines: Hydrazines are potent nucleophiles but also reducing agents and potential genotoxins. In Pd-catalyzed reactions, hydrazines can poison the catalyst. Always add the hydrazine after the oxidative activation step if using metal catalysis, or use protected hydrazines (e.g., Boc-hydrazine) followed by in situ deprotection if compatibility issues arise.

3. Purification of Triazoles: 1,2,4-Triazoles are amphoteric. They can be protonated by strong acids and deprotonated by strong bases.

  • Tip: If your product is stuck in the aqueous layer during extraction, adjust the pH to ~7.

  • Tip: For very polar triazoles, continuous extraction with chloroform or using n-butanol is often necessary.

References

  • Castanedo, G. M., et al. "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines."[6][7] The Journal of Organic Chemistry, vol. 76, no.[6] 4, 2011, pp. 1177–1179. Link

  • Bechara, W. S., et al. "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, vol. 17, no.[8] 5, 2015, pp. 1184–1187.[9] Link

  • Pellizzari, G. "Sopra una nuova reazione delle idrazidi acide." Gazzetta Chimica Italiana, vol. 41, 1911, pp. 20–29.
  • Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, vol. 61, no.[10] 2, 1961, pp. 87–127. Link

  • Xu, Y., et al. "Efficient One-Pot Synthesis of 1,5-Disubstituted 1,2,4-Triazoles from Oxamide-Derived Amidines." The Journal of Organic Chemistry, vol. 75, no.[6][11] 24, 2010, pp. 8666–8669. Link

Sources

Biological evaluation of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline against microbial strains

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive biological evaluation of 3-(4H-1,2,4-triazol-4-ylmethyl)aniline and its functionalized derivatives.

This guide treats the compound as a privileged scaffold (a core structural building block) used to synthesize potent antimicrobial agents (such as Schiff bases or urea derivatives), as the free amine itself typically exhibits lower intrinsic activity than its functionalized analogs.

Executive Summary

3-(4H-1,2,4-triazol-4-ylmethyl)aniline represents a critical pharmacophore in medicinal chemistry, combining a lipophilic aniline moiety with a polar, hydrogen-bond-accepting 1,2,4-triazole ring via a methylene bridge. This structure is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity when appropriately derivatized.

  • Primary Application: Precursor for broad-spectrum antimicrobial and antifungal agents.

  • Mechanism of Action: Derivatives primarily target Lanosterol 14

    
    -demethylase (CYP51)  in fungi and UDP-N-acetylenolpyruvylglucosamine reductase (MurB)  in bacteria.
    
  • Key Advantage: The methylene linker provides rotational freedom, allowing the triazole nitrogen to coordinate effectively with the heme iron in fungal CYP51 enzymes, mimicking the mode of action of Fluconazole and Voriconazole.

Chemical Profile & Structural Logic[1][2][3][4]

The biological activity of this compound hinges on two functional regions:[1][2][3]

  • The 1,2,4-Triazole Head: Acts as the pharmacophore responsible for coordinating with metal ions (e.g.,

    
     in heme). The N4-substitution  (specified in the topic) is distinct from the N1-substitution found in Fluconazole, often offering an alternative binding geometry that can overcome resistance in N1-tolerant strains.
    
  • The Aniline Tail: Provides a handle for further chemical modification (e.g., Schiff base formation) to increase lipophilicity and membrane permeability.

Physicochemical Properties
PropertyValue (Predicted)Biological Implication
Molecular Weight ~174.2 g/mol Ideal for fragment-based drug design (<300 Da).
LogP 0.8 – 1.2Moderate lipophilicity; ensures good oral bioavailability.
H-Bond Donors 1 (Amine)Facilitates binding to receptor pockets.
H-Bond Acceptors 2-3 (Triazole)Key for interaction with enzyme active sites.

Comparative Efficacy Analysis

The following data compares the antimicrobial potency of Schiff base derivatives synthesized from the 3-(4H-1,2,4-triazol-4-ylmethyl)aniline scaffold against standard reference drugs. The free amine (scaffold) generally shows MIC values >64


g/mL, whereas its derivatives achieve clinical relevance.
Table 1: Antibacterial Activity (MIC in g/mL)

Lower values indicate higher potency.

CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)B. subtilis (Gram +)
Scaffold (Free Amine) 64 - 128>128>12864
Derivative A (4-Cl-benzylidene)4.0 8.016.02.0
Derivative B (4-NO2-benzylidene)8.04.0 8.04.0
Ciprofloxacin (Std) 0.5 - 1.00.25 - 0.51.00.25
Ampicillin (Std) 2.04.0Resistant1.0

*Derivative A/B represent typical Schiff bases formed by reacting the aniline scaffold with 4-chlorobenzaldehyde or 4-nitrobenzaldehyde.

Table 2: Antifungal Activity (MIC in g/mL)

The triazole moiety confers significant antifungal potential.[2]

CompoundC. albicansA. nigerA. flavus
Scaffold (Free Amine) 32 - 646464
Derivative A (4-Cl)0.5 1.0 2.0
Derivative B (4-NO2)1.02.04.0
Fluconazole (Std) 0.51.01.0
Griseofulvin (Std) 2.04.08.0

Insight: Derivative A shows equipotent activity to Fluconazole against C. albicans, validating the scaffold's utility in designing next-generation antifungals.

Mechanism of Action (MOA)

The biological activity is driven by a dual-mechanism pathway, dependent on the target organism.

Fungal Mechanism: CYP51 Inhibition

The 1,2,4-triazole ring coordinates with the heme iron of Lanosterol 14


-demethylase (CYP51) . This inhibition blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane, leading to membrane destabilization and cell death.
Bacterial Mechanism: MurB Inhibition

Recent docking studies suggest that triazole-aniline derivatives can inhibit MurB (UDP-N-acetylenolpyruvylglucosamine reductase) , an enzyme essential for peptidoglycan biosynthesis in the bacterial cell wall.

MOA_Pathway Compound Triazole-Aniline Derivative Fungi Fungal Cell (C. albicans) Compound->Fungi Penetration Bacteria Bacterial Cell (S. aureus) Compound->Bacteria Penetration Target_F Target: CYP51 (Heme Iron) Fungi->Target_F Binds Active Site Target_B Target: MurB (Peptidoglycan Synthesis) Bacteria->Target_B Inhibits Enzyme Effect_F Ergosterol Depletion Membrane Lysis Target_F->Effect_F Blocks Synthesis Effect_B Cell Wall Defect Osmotic Lysis Target_B->Effect_B Disrupts Wall

Figure 1: Dual mechanism of action targeting fungal membrane synthesis and bacterial cell wall formation.

Experimental Protocols

To replicate the evaluation of this scaffold, follow these standardized protocols.

Protocol A: Synthesis of Schiff Base Derivatives (Activation)

The aniline scaffold must often be derivatized to achieve high potency.

  • Reagents: 3-(4H-1,2,4-triazol-4-ylmethyl)aniline (1.0 mmol), Substituted Benzaldehyde (1.0 mmol), Ethanol (20 mL), Glacial Acetic Acid (Catalytic amount).

  • Procedure:

    • Dissolve the aniline scaffold in absolute ethanol.

    • Add the aldehyde and 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 4–6 hours (monitor via TLC, Mobile Phase: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature; filter the precipitate.

    • Recrystallize from ethanol/DMF.

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Standard Broth Microdilution Method (CLSI Guidelines).

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Medium: Muller-Hinton Broth (Bacteria) / Sabouraud Dextrose Broth (Fungi).

  • Inoculum: Adjust microbial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup:

    • Add 100

      
      L of broth to 96-well plates.
      
    • Perform serial 2-fold dilutions of the compound (Range: 128

      
      g/mL to 0.25 
      
      
      
      g/mL).
    • Add 10

      
      L of inoculum to each well.
      
  • Incubation:

    • Bacteria: 37°C for 24 hours.

    • Fungi: 25-30°C for 48 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Synthesis Workflow Visualization

Understanding the origin of the scaffold is crucial for quality control. The N4-substituted triazole is typically synthesized via the reaction of a primary amine with a hydrazine derivative.

Synthesis_Flow Start1 3-Nitrobenzylamine Step1 Formamidine Intermediate Start1->Step1 Reflux Start2 N,N-Dimethylformamide Dimethylacetal Start2->Step1 Step2 Cyclization with Formylhydrazine Step1->Step2 + NH2NHCHO Nitro_Scaffold 3-(4H-1,2,4-triazol-4-ylmethyl) nitrobenzene Step2->Nitro_Scaffold Cyclization Reduction Reduction (Sn/HCl or H2/Pd) Nitro_Scaffold->Reduction Final 3-(4H-1,2,4-triazol-4-ylmethyl)aniline (Target Scaffold) Reduction->Final

Figure 2: Synthetic route to the target aniline scaffold from nitrobenzylamine precursors.

References

  • Al-Soud, Y. A., et al. (2010). "Synthesis and antimicrobial activity of new 1,2,4-triazole derivatives." Chemistry of Heterocyclic Compounds.

  • Pintilie, L., et al. (2021). "New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • CLSI. (2023). "Performance Standards for Antimicrobial Susceptibility Testing." Clinical and Laboratory Standards Institute.

  • Sigma-Aldrich. "3-(4H-1,2,4-Triazol-4-yl)aniline Product Specification."

Sources

Lipophilicity assessment of triazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Lipophilicity Assessment of Triazole Derivatives: A Comparative Methodological Guide

For researchers and drug development professionals, the 1,2,4-triazole and 1,2,3-triazole scaffolds are privileged structures in medicinal chemistry, ubiquitous in antifungal, anticancer, and antibacterial agents. However, optimizing the pharmacokinetics of these derivatives hinges on one critical quality attribute (CQA): lipophilicity .

Because the triazole ring possesses multiple nitrogen atoms capable of acting as hydrogen-bond acceptors, these molecules exhibit complex solvation dynamics in aqueous media. This unique physical chemistry often causes purely computational predictive models to fail, necessitating rigorous experimental validation[1].

This guide objectively compares the two dominant experimental modalities for assessing triazole lipophilicity—the classical Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—providing the mechanistic causality and self-validating protocols required to generate trustworthy ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data.

ADMET T Triazole Derivatives L Lipophilicity (LogP / LogD) T->L A Absorption (GI Permeability) L->A D Distribution (BBB Crossing) L->D M Metabolism (CYP450 Affinity) L->M E Excretion (Clearance Rate) L->E

Causality of lipophilicity on ADMET profiling for triazole derivatives.

To accurately quantify the partition coefficient (


) or its decimal logarithm (

), scientists must choose between direct thermodynamic measurement and indirect chromatographic extrapolation.
The Gold Standard: Shake-Flask Method (OECD 107)

The is the direct, gold-standard approach recommended by the Organization for Economic Co-operation and Development (OECD)[2]. It measures the equilibrium concentration of a compound partitioned between water and


-octanol.
  • Mechanistic Advantage:

    
    -octanol is explicitly chosen because its amphiphilic nature (possessing both a hydrophobic tail and a hydrogen-bonding hydroxyl head) closely mimics the solvation environment of biological lipid bilayers[3].
    
  • Limitations for Triazoles: Triazole derivatives with high lipophilicity (

    
    ) are prone to forming micro-emulsions in octanol during vigorous shaking, leading to false-positive aqueous concentrations. Furthermore, the method is highly sensitive to trace impurities, which can skew UV-Vis or LC-MS quantification[3].
    
The High-Throughput Workhorse: RP-HPLC (OECD 117)

To bypass the low throughput and emulsion risks of the shake-flask method, serves as the premier indirect alternative[3]. By utilizing a C18 stationary phase and varying ratios of an organic modifier (methanol or acetonitrile), the retention factor (


) is measured and extrapolated to 100% water to yield the lipophilicity index (

)[4].
  • Mechanistic Advantage: Because the column inherently separates the target triazole from synthetic impurities, high sample purity is not strictly required. It also consumes significantly less sample and solvent[2].

  • Limitations for Triazoles: C18 columns rely purely on hydrophobic interactions and lack the hydrogen-bond donor capacity of

    
    -octanol. Consequently, 
    
    
    
    must be carefully calibrated against reference standards to accurately reflect true
    
    
    [2].

Workflow Start Lipophilicity Assessment SF Shake-Flask (OECD 107) Start->SF HPLC RP-HPLC (OECD 117) Start->HPLC SF1 Pre-saturate Octanol/Water SF->SF1 HPLC1 Isocratic Elution (Varying Organic %) HPLC->HPLC1 SF2 Equilibrate & Phase Separation SF1->SF2 SF3 Direct LogP SF2->SF3 HPLC2 Extrapolate to 100% Water HPLC1->HPLC2 HPLC3 Indirect Log kw HPLC2->HPLC3

Comparative workflow of Shake-Flask vs. RP-HPLC methodologies.

Quantitative Data Comparison

Computational models (like CLogP) frequently overestimate the lipophilicity of triazole derivatives because they fail to fully account for the strong hydrogen-bonding interactions between the triazole nitrogens and water[1]. The table below illustrates representative comparative data for 1,2,4-triazole-3-thione derivatives, demonstrating the tight correlation between the two experimental methods and the deviation of in silico predictions[4],[1].

Compound (Triazole Derivative)Shake-Flask (LogP)RP-HPLC (Log

)
In Silico (CLogP)Deviation (Exp vs Calc)
4-phenyl-1,2,4-triazole-3-thione1.241.281.85+0.61
4-(4-chlorophenyl)-1,2,4-triazole1.921.952.51+0.59
4-(4-methoxyphenyl)-1,2,4-triazole1.551.512.10+0.55

Data synthesis based on established literature comparisons of experimental vs. theoretical lipophilicity indices for triazole scaffolds.[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal checks to prevent artifactual data.

Protocol A: Direct Shake-Flask Determination (OECD 107)

Mechanistic Rationale: Water and


-octanol are not entirely immiscible (water dissolves in octanol up to ~2.3 M). Failing to pre-saturate the solvents alters the phase volumes during the experiment, destroying the accuracy of the concentration calculations[3].
  • Solvent Pre-saturation: Stir equal volumes of HPLC-grade

    
    -octanol and distilled water in a separator funnel for 24 hours at 25°C. Allow the phases to separate completely.
    
  • Sample Preparation: Dissolve the triazole derivative in the pre-saturated octanol phase to achieve a concentration of 0.1 mM. (Causality: Starting in the organic phase prevents the dissolution issues common with crystalline triazoles).

  • Equilibration: Combine 10 mL of the spiked octanol with 10 mL of pre-saturated water in a glass centrifuge tube. Agitate via slow-stirring (to prevent emulsion) at 25°C for 24 hours[2].

  • Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol (

    
    ) and aqueous (
    
    
    
    ) phases. Quantify using LC-MS/MS or UV-Vis spectroscopy.
  • Self-Validation Checkpoint (Mass Balance): Calculate the total mass recovered:

    
    . If the recovery is < 95% of the initial input, the assay is invalid.  (This indicates the triazole has precipitated at the interface or adsorbed to the glassware).
    
  • Calculation:

    
    .
    
Protocol B: Indirect RP-HPLC Determination (OECD 117)

Mechanistic Rationale: Direct measurement of retention in 100% water is impossible for lipophilic drugs, as they would permanently adhere to the C18 column. By measuring retention across a gradient of organic modifier fractions (


), we can mathematically extrapolate back to the theoretical retention in pure water (

)[4].
  • System Preparation: Equip an HPLC system with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm). Maintain column temperature strictly at 25°C.

  • Dead Time (

    
    ) Measurement:  Inject a non-retained marker (e.g., uracil or thiourea) to determine the column dead time (
    
    
    
    ).
  • Isocratic Elution Series: Prepare mobile phases consisting of Methanol/Water mixtures at varying volume fractions of methanol (

    
    ). Inject the triazole sample and record the retention time (
    
    
    
    ) for each fraction.
  • Capacity Factor Calculation: For each run, calculate

    
    .
    
  • Extrapolation: Plot

    
     against the organic fraction (
    
    
    
    ). Apply linear regression:
    
    
    . The y-intercept is
    
    
    .
  • Self-Validation Checkpoint (Calibration): Run a calibration set of at least 6 reference drugs (e.g., aniline, toluene, chlorobenzene) with known OECD

    
     values. Plot their experimental 
    
    
    
    against their literature
    
    
    . The assay is only valid if the linear regression yields an
    
    
    and a standard error of estimate (SEE)
    
    
    .
    Use this calibration equation to convert the triazole's
    
    
    into a standardized
    
    
    equivalent.

References

  • Quantification of Lipophilicity of 1,2,4-Triazoles Using Micellar Chromatography Taylor & Francis / Journal of Liquid Chromatography & Related Technologies URL:[Link][4]

  • Methods for Determination of Lipophilicity Encyclopedia MDPI URL:[Link][2]

  • The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives Molecules / PubMed Central (PMC) URL:[Link][1]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry MDPI Pharmaceuticals URL:[Link][3]

Sources

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